molecular formula C8H8N2O3 B1331457 Terephthalic acid hydrazide CAS No. 46206-74-0

Terephthalic acid hydrazide

Cat. No.: B1331457
CAS No.: 46206-74-0
M. Wt: 180.16 g/mol
InChI Key: MTVPAGODJIOVSB-UHFFFAOYSA-N
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Description

Terephthalic acid hydrazide (CAS 46206-74-0) is a valuable chemical intermediate in scientific research, characterized by a molecular weight of 180.16 g/mol and the molecular formula C8H8N2O3 . Its bifunctional nature, featuring both a carboxylic acid and a hydrazide group, makes it a versatile precursor for synthesizing a diverse array of complex molecules . In polymer chemistry, it serves as a monomer for creating polyamides, polyesters, and polyurethanes. Incorporating the hydrazide group can enhance the thermal stability, mechanical strength, and chemical resistance of the resulting materials . The compound is also a key starting material in the synthesis of various heterocyclic compounds and coordination complexes, which are of interest in materials science and catalysis . Furthermore, hydrazide-functionalized molecules based on similar aromatic cores are actively researched for their potential biological activities, including as inhibitors for enzymes like urease . Researchers utilize this compound to develop novel materials, such as flame-retardant polymers and hydrogels with enhanced structural stability . Attention: This product is for research use only and is not intended for human or veterinary diagnostics or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(hydrazinecarbonyl)benzoic acid
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InChI

InChI=1S/C8H8N2O3/c9-10-7(11)5-1-3-6(4-2-5)8(12)13/h1-4H,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVPAGODJIOVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70299388
Record name Terephthalic acid hydrazide
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

46206-74-0
Record name 46206-74-0
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Record name Terephthalic acid hydrazide
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Record name 4-(Hydrazinocarbonyl)benzoic acid
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Foundational & Exploratory

Introduction: The Strategic Importance of Terephthalic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Synthesis of Terephthalic Acid Hydrazide from Dimethyl Terephthalate

This compound (TAH), also known as terephthalohydrazide, is a highly versatile bifunctional molecule that serves as a critical building block in diverse fields of chemical science. Its symmetrical structure, featuring a rigid aromatic core flanked by two reactive hydrazide groups, makes it an invaluable precursor for the synthesis of advanced polymers, heterocyclic compounds, and pharmacologically active agents.[1][2] In polymer chemistry, TAH is used as a monomer to create materials with enhanced thermal stability and mechanical strength.[1] For drug development professionals, the hydrazide moieties offer a reactive platform for constructing Schiff bases and heterocyclic structures like 1,3,4-oxadiazoles, which are scaffolds in many therapeutic candidates.[1][3][4][5] This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from dimethyl terephthalate, focusing on the underlying chemical principles, a detailed experimental protocol, and methods for validation.

Part 1: The Core Synthesis - Mechanism and Rationale

The conversion of dimethyl terephthalate (DMT) to this compound is a classic hydrazinolysis reaction. At its core, the process is a nucleophilic acyl substitution.[1] The reaction proceeds in a stepwise manner, with each of the two ester groups on the DMT molecule undergoing transformation.

Mechanism Breakdown:

  • Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on a nitrogen atom of the hydrazine (H₂N-NH₂) molecule. This highly nucleophilic nitrogen attacks the electrophilic carbonyl carbon of one of the methyl ester groups of DMT.[1]

  • Tetrahedral Intermediate Formation: This attack breaks the pi bond of the carbonyl group, forming a transient tetrahedral intermediate with a negative charge on the oxygen atom and a positive charge on the attacking nitrogen atom.

  • Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, leading to the elimination of a methoxide ion (CH₃O⁻) as the leaving group. A proton transfer then neutralizes the hydrazide group.

  • Second Substitution: The process is repeated on the second ester group with another molecule of hydrazine, ultimately yielding the symmetric this compound.

The choice of dimethyl terephthalate as a starting material over terephthalic acid itself is strategic. The ester groups in DMT are more reactive towards nucleophilic attack by hydrazine than the carboxylic acid groups of terephthalic acid, leading to a more efficient and cleaner reaction.[1]

Reaction Pathway Diagram

The overall transformation can be visualized as follows:

Reaction_Pathway DMT Dimethyl Terephthalate (DMT) Hydrazine + 2  H₂N-NH₂ (Hydrazine Hydrate) TAH This compound (TAH) Hydrazine->TAH Reflux in Solvent (e.g., Ethanol) Methanol + 2  CH₃OH (Methanol)

Caption: Overall reaction scheme for the synthesis of TAH from DMT.

Part 2: Field-Proven Experimental Protocol

This protocol provides a reliable method for the synthesis of this compound with high yield and purity.

Materials and Equipment
Reagent/MaterialFormulaCAS No.Notes
Dimethyl Terephthalate (DMT)C₁₀H₁₀O₄120-61-6Starting ester. Ensure it is dry.
Hydrazine Hydrate (~64-80%)N₂H₄·H₂O7803-57-8Caution: Toxic and corrosive. Handle in a fume hood.
Ethanol (95% or Absolute)C₂H₅OH64-17-5Reaction solvent.
Deionized WaterH₂O7732-18-5For recrystallization and washing.

Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, Buchner funnel and flask, vacuum source, standard laboratory glassware.

Step-by-Step Synthesis Procedure
  • Reactant Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, add dimethyl terephthalate (e.g., 0.1 mol, 19.42 g).

  • Solvent Addition: Add 250 mL of ethanol to the flask. Stir the mixture to create a suspension.

  • Hydrazine Addition: While stirring, carefully add hydrazine hydrate (e.g., 0.25 mol, ~12.5 mL of 80% solution) to the suspension. A slight excess of hydrazine ensures complete conversion of the diester. Handle hydrazine hydrate with extreme care in a well-ventilated fume hood.

  • Reaction Reflux: Attach a reflux condenser to the flask and begin heating the mixture using a heating mantle. Bring the reaction to a gentle reflux (approximately 78-80°C for ethanol) and maintain it for 4-6 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3][5]

  • Product Precipitation: After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature. A white crystalline precipitate of this compound will form as the product is less soluble in cold ethanol.

  • Isolation: Cool the flask further in an ice bath for 30-60 minutes to maximize precipitation. Isolate the white solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid on the filter paper with a small amount of cold ethanol (2 x 20 mL) followed by deionized water (2 x 20 mL) to remove unreacted hydrazine and other impurities.

  • Drying: Dry the purified product in a vacuum oven at 80-100°C until a constant weight is achieved. The typical yield is in the range of 85-95%.

Purification by Recrystallization

For applications requiring very high purity, the dried product can be recrystallized.[1]

  • Transfer the crude TAH to a beaker.

  • Add a minimum amount of hot deionized water or an ethanol/water mixture to completely dissolve the solid.

  • Allow the solution to cool slowly to room temperature, then in an ice bath, to form well-defined crystals.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry as described previously.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactants Charge Flask: - Dimethyl Terephthalate - Ethanol Hydrazine Add Hydrazine Hydrate (in fume hood) Reactants->Hydrazine Reflux Heat to Reflux (4-6 hours) Hydrazine->Reflux Cool Cool to Room Temp. & Ice Bath Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol & Deionized Water Filter->Wash Dry Dry in Vacuum Oven Wash->Dry Recrystal Recrystallization (Optional, from Water) Dry->Recrystal Final Pure Terephthalic Acid Hydrazide Recrystal->Final

Caption: Step-by-step workflow for the synthesis and purification of TAH.

Part 3: Process Optimization and Characterization

While the described protocol is robust, reaction efficiency can be enhanced through various methods. The choice of method depends on the desired scale, speed, and available equipment.

ParameterMethod / ConditionRationale & Expected OutcomeReference
Catalysis Acid Catalyst (e.g., drops of acetic acid)Protons can activate the carbonyl group, making it more electrophilic and potentially increasing the reaction rate.[3][4][5]
Energy Source Microwave-Assisted SynthesisMicrowave irradiation can dramatically reduce reaction times from hours to minutes by promoting rapid, uniform heating.[1]
Solvent Water or other high-boiling polar solventsThe choice of solvent affects reactant solubility and the reaction temperature under reflux, influencing reaction kinetics.[1][3]
Temperature Reflux at 110°C (e.g., using a higher boiling solvent)Higher temperatures generally increase the reaction rate, leading to shorter completion times.[3][5]
Product Validation and Characterization

Confirming the identity and purity of the synthesized this compound is a critical step.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a primary validation technique. A successful synthesis is confirmed by the disappearance of the strong C-O stretching band of the parent ester (around 1200-1300 cm⁻¹) and the appearance of key hydrazide peaks: N-H stretching vibrations (typically 3100-3300 cm⁻¹) and the amide I (C=O) stretching vibration around 1650-1700 cm⁻¹.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): In ¹H NMR (in a solvent like DMSO-d₆), the aromatic protons will appear as a singlet, and distinct signals for the N-H protons of the hydrazide groups will be visible. The disappearance of the methyl singlet from the DMT starting material is a key indicator of reaction completion. ¹³C NMR will confirm the presence of the aromatic and carbonyl carbons.[3][4]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the formation of the desired product (C₈H₁₀N₄O₂, MW: 194.19 g/mol ).[3][4]

  • Melting Point: Pure this compound has a high melting point. A sharp melting point close to the literature value indicates high purity.

Part 4: Safety and Handling

Professional laboratory safety practices are mandatory when performing this synthesis.

  • Dimethyl Terephthalate (DMT): It is generally considered to have low toxicity, but dust inhalation should be avoided.[6][7][8] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[8]

  • Hydrazine Hydrate: This is the primary hazard in this synthesis. It is highly corrosive, toxic, and a suspected carcinogen. All handling must be performed in a well-ventilated chemical fume hood.[9] Avoid contact with skin and eyes, and prevent inhalation of vapors. In case of contact, flush the affected area with copious amounts of water immediately.[6]

  • Ethanol: It is a flammable liquid. Ensure that the heating mantle used is spark-proof and that no open flames are present in the laboratory.[10]

Always consult the latest Safety Data Sheets (SDS) for all chemicals before beginning any experimental work.[6][7][11]

Conclusion

The synthesis of this compound from dimethyl terephthalate via hydrazinolysis is a fundamental and reliable transformation that provides access to a valuable chemical intermediate. By understanding the nucleophilic acyl substitution mechanism, adhering to a detailed and validated protocol, and employing appropriate characterization techniques, researchers can confidently produce high-purity TAH. This versatile building block is poised for further elaboration into novel polymers, materials, and potential therapeutic agents, making this synthesis a cornerstone reaction for professionals in materials science and drug discovery.

References

The Solubility Profile of Terephthalic Dihydrazide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Significance of Terephthalic Dihydrazide and Its Solubility

Terephthalic dihydrazide (TDH), a bifunctional organic compound with the chemical formula C₈H₁₀N₄O₂, is a cornerstone in the synthesis of a diverse array of advanced materials.[1] Its rigid aromatic core, furnished with two reactive hydrazide groups, makes it an invaluable monomer for high-performance polymers such as polyamides and polyhydrazides, as well as a versatile cross-linking agent.[2] The utility of TDH extends into medicinal chemistry, where its derivatives are explored for their potential antimicrobial properties, and into environmental chemistry through its synthesis from recycled polyethylene terephthalate (PET) waste.[2][3]

The solubility of a compound is a critical physicochemical property that dictates its utility in numerous applications. For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility of terephthalic dihydrazide is paramount for reaction kinetics, purification, formulation, and material processing. The dissolution of TDH in a suitable solvent is the first step in harnessing its synthetic potential. This guide provides an in-depth exploration of the solubility of terephthalic dihydrazide, offering both a compilation of available data and a robust experimental framework for its determination.

Molecular Structure and Its Influence on Solubility

The solubility of terephthalic dihydrazide is intrinsically linked to its molecular architecture. The central benzene ring imparts rigidity and hydrophobicity, while the two hydrazide (-CONHNH₂) functional groups at the para positions are polar and capable of acting as both hydrogen bond donors and acceptors. This amphiphilic nature governs its interaction with various solvents.

The interplay between the nonpolar aromatic ring and the polar hydrazide moieties results in a compound that generally exhibits favorable solubility in polar solvents, particularly those that can engage in hydrogen bonding. Conversely, its solubility in nonpolar, aprotic solvents is limited. The symmetrical structure and potential for intermolecular hydrogen bonding in the solid state can also contribute to a relatively high lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.

Qualitative and Quantitative Solubility of Terephthalic Dihydrazide

Qualitative Solubility:

  • Polar Solvents: Terephthalic dihydrazide is generally reported to be soluble in polar solvents.[2][4] This includes:

    • Polar Aprotic Solvents: Such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2][5]

    • Polar Protic Solvents: Such as ethanol, other alcohols, and water.[2][4]

  • Nonpolar Solvents: It is consistently reported as being less soluble or insoluble in nonpolar solvents.[2][4]

Quantitative Solubility Data:

Specific, experimentally determined quantitative solubility values for terephthalic dihydrazide are scarce in publicly available literature. However, a computationally predicted value for its solubility in water is available:

SolventTemperature (°C)Solubility (mg/mL)Data TypeSource
WaterNot Specified145.0Predicted[6]

Disclaimer: The quantitative data presented is based on computational prediction and should be used as an estimate. Experimental verification is highly recommended.

The lack of extensive quantitative data underscores the importance of a standardized experimental protocol for researchers to determine the solubility of terephthalic dihydrazide in solvent systems relevant to their specific applications.

Experimental Protocol for the Determination of Terephthalic Dihydrazide Solubility

This section provides a detailed, step-by-step methodology for the quantitative determination of the solubility of terephthalic dihydrazide. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the saturation solubility of terephthalic dihydrazide in a given solvent at a specific temperature.

Principle: The gravimetric method, a reliable and straightforward technique, will be employed. This method involves preparing a saturated solution, separating the undissolved solute, and determining the mass of the dissolved solute in a known volume of the solvent.

Materials and Equipment:

  • Terephthalic dihydrazide (high purity)

  • Solvent of interest (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Temperature-controlled shaker or water bath

  • Volumetric flasks and pipettes (calibrated)

  • Syringe filters (0.45 µm, solvent-compatible)

  • Beakers and conical flasks

  • Spatula

  • Drying oven

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_calc Calculation prep_solid Weigh excess TDH mix Combine TDH and solvent prep_solid->mix prep_solvent Measure precise solvent volume prep_solvent->mix equilibrate Agitate at constant temperature (e.g., 24 hours) mix->equilibrate settle Allow solids to settle equilibrate->settle filtrate Filter aliquot through 0.45 µm syringe filter settle->filtrate transfer Transfer precise volume of filtrate filtrate->transfer weigh_empty Weigh empty, dry container weigh_full Weigh container with filtrate transfer->weigh_full evaporate Evaporate solvent (e.g., drying oven) weigh_full->evaporate weigh_final Weigh container with dry solute evaporate->weigh_final calculate Calculate solubility (mg/mL or g/100mL) weigh_final->calculate

Caption: Experimental workflow for determining the solubility of Terephthalic Dihydrazide.

Step-by-Step Procedure:

  • Preparation:

    • Accurately weigh an amount of terephthalic dihydrazide that is in excess of its expected solubility and add it to a conical flask. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

    • Precisely measure a known volume of the chosen solvent (e.g., 25.0 mL) and add it to the flask containing the solid terephthalic dihydrazide.

  • Equilibration:

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Sample Separation:

    • Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 10.0 mL) using a pre-warmed pipette to prevent precipitation upon cooling.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed, dry container (e.g., a beaker or evaporation dish). This step is critical to remove any suspended microcrystals.

  • Gravimetric Analysis:

    • Accurately weigh the container with the filtered saturated solution.

    • Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the terephthalic dihydrazide (thermogravimetric analysis indicates stability up to approximately 300°C).[2]

    • Continue drying until a constant weight of the dried solute is achieved.

    • Allow the container to cool to room temperature in a desiccator before final weighing.

  • Calculation:

    • Calculate the mass of the dissolved terephthalic dihydrazide by subtracting the initial weight of the empty container from the final weight of the container with the dried solute.

    • The solubility can then be expressed in various units, such as mg/mL or g/100mL, by dividing the mass of the dissolved solute by the volume of the solvent aliquot taken.

Factors Influencing the Solubility of Terephthalic Dihydrazide

Several factors can significantly impact the solubility of terephthalic dihydrazide:

  • Solvent Polarity: As a polar molecule, terephthalic dihydrazide's solubility is highest in polar solvents. The "like dissolves like" principle is a key determinant.

  • Temperature: The dissolution of most solids is an endothermic process. Therefore, the solubility of terephthalic dihydrazide is expected to increase with increasing temperature. This is a critical parameter to control and report in any solubility measurement.

  • pH: The hydrazide functional groups can be protonated or deprotonated depending on the pH of the medium. In acidic or alkaline solutions, the formation of ionic species can lead to a significant increase in aqueous solubility compared to its solubility in neutral water.

  • Purity of the Compound and Solvent: Impurities can affect the measured solubility. It is essential to use high-purity terephthalic dihydrazide and analytical grade solvents for accurate and reproducible results.

Applications Dependent on Terephthalic Dihydrazide Solubility

The solubility characteristics of terephthalic dihydrazide are pivotal in several of its applications:

  • Polymer Synthesis: The synthesis of polyhydrazides and other polymers requires the dissolution of terephthalic dihydrazide and other monomers in a common solvent to ensure a homogeneous reaction mixture and achieve high molecular weight polymers.

  • Cross-linking and Curing: As a curing agent, its solubility in the polymer matrix is essential for achieving uniform cross-linking and, consequently, the desired mechanical and thermal properties of the final material.

  • Drug Development: In the synthesis of derivatives for potential therapeutic applications, the solubility of terephthalic dihydrazide in pharmaceutically acceptable solvents is a key consideration for reaction conditions and subsequent formulation studies.

  • Recrystallization and Purification: The differential solubility of terephthalic dihydrazide in various solvents at different temperatures is the basis for its purification by recrystallization, allowing for the removal of impurities from the crude product.

Conclusion

Terephthalic dihydrazide is a molecule of significant industrial and academic interest. While its qualitative solubility profile is well-established, a comprehensive set of quantitative data remains an area for further investigation. This guide has synthesized the available information on the solubility of terephthalic dihydrazide and provided a robust, detailed experimental protocol to empower researchers to determine this critical parameter in their own laboratories. A thorough understanding and precise measurement of solubility are indispensable for optimizing processes and unlocking the full potential of this versatile compound in the development of new materials and technologies.

References

A Comprehensive Spectroscopic Guide to Terephthalic Acid Hydrazide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Terephthalic acid hydrazide, also known as terephthalohydrazide, is a symmetrical aromatic compound with the molecular formula C₈H₁₀N₄O₂.[1][2] Its structure, characterized by a central benzene ring substituted at the 1 and 4 positions with hydrazide functional groups (-CONHNH₂), makes it a valuable building block in various fields of chemical and pharmaceutical sciences. The presence of reactive N-H and C=O moieties allows for a diverse range of chemical transformations, leading to the synthesis of Schiff bases, polymers, and heterocyclic compounds with potential applications in drug development, materials science, and coordination chemistry.

A thorough understanding of the molecular structure and purity of this compound is paramount for its effective utilization in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provide a powerful and non-destructive means to elucidate and confirm the chemical structure, identify functional groups, and assess the electronic properties of this important molecule. This in-depth technical guide provides a detailed overview of the spectroscopic data of this compound, complete with experimental protocols and expert interpretation, to support researchers, scientists, and drug development professionals in their endeavors.

Molecular Structure and Spectroscopic Analysis Workflow

The symmetrical nature of this compound dictates a relatively simple yet informative spectroscopic signature. The workflow for its comprehensive spectroscopic characterization follows a logical progression from sample preparation to data acquisition and interpretation.

G Workflow for Spectroscopic Analysis of this compound cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_UV Dissolve in DMSO Sample->Prep_UV NMR_acq ¹H & ¹³C NMR Spectroscopy Prep_NMR->NMR_acq IR_acq FTIR Spectroscopy Prep_IR->IR_acq UV_acq UV-Vis Spectroscopy Prep_UV->UV_acq NMR_data Chemical Shifts (δ) Multiplicity Integration NMR_acq->NMR_data IR_data Absorption Bands (cm⁻¹) Functional Group ID IR_acq->IR_data UV_data λ_max Molar Absorptivity (ε) UV_acq->UV_data Interpretation Structural Confirmation Purity Assessment NMR_data->Interpretation IR_data->Interpretation UV_data->Interpretation

Caption: General workflow for the spectroscopic analysis of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for providing detailed information about the carbon-hydrogen framework of a molecule. For this compound, its high degree of symmetry results in a simple and readily interpretable NMR spectrum.

Theoretical Principles

NMR spectroscopy relies on the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these spin states, and the precise frequency required for this transition (the chemical shift, δ) is highly dependent on the local electronic environment of the nucleus. The number of neighboring NMR-active nuclei influences the splitting pattern (multiplicity) of a signal, and the area under a ¹H NMR signal (integration) is proportional to the number of protons it represents.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of dry this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve the polar hydrazide and its distinct solvent signals that do not interfere with the analyte peaks.[3]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

  • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Data Presentation and Interpretation

Due to the symmetry of the molecule, only three unique proton environments and two unique carbon environments are expected in the NMR spectra of this compound.

¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8 (broad singlet)bs2H-NH (amide protons)
~7.8 (singlet)s4HAr-H (aromatic protons)
~4.5 (broad singlet)bs4H-NH₂ (terminal amine protons)

Note: The chemical shifts of N-H protons can be variable and are sensitive to concentration, temperature, and residual water in the solvent.

Interpretation of ¹H NMR Spectrum:

  • The singlet at approximately 7.8 ppm with an integration of 4H is characteristic of the four equivalent aromatic protons. The singlet multiplicity arises from the symmetrical substitution pattern of the benzene ring.

  • The broad singlet at around 9.8 ppm corresponds to the two amide (-CONH-) protons.

  • The broad singlet at approximately 4.5 ppm is assigned to the four protons of the two terminal amino (-NH₂) groups. The broadness of the N-H signals is due to quadrupole broadening and chemical exchange.

¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165C=O (carbonyl carbons)
~135Ar-C (quaternary aromatic carbons)
~128Ar-CH (protonated aromatic carbons)

Interpretation of ¹³C NMR Spectrum:

  • The signal at approximately 165 ppm is characteristic of the carbonyl carbons of the hydrazide functional groups.

  • The signal around 135 ppm is attributed to the two quaternary aromatic carbons that are bonded to the hydrazide groups.

  • The signal at approximately 128 ppm corresponds to the four equivalent protonated aromatic carbons.

The simplicity of both the ¹H and ¹³C NMR spectra provides unequivocal evidence for the highly symmetrical structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound clearly shows the characteristic absorption bands for its key functional moieties.

Theoretical Principles

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds (e.g., C=O, N-H, C-H) vibrate at specific, characteristic frequencies. An IR spectrum is a plot of the absorbed infrared radiation versus frequency (expressed as wavenumber, cm⁻¹).

Experimental Protocol: FTIR using KBr Pellet
  • Sample Preparation: Gently grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a small amount of the mixture into a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of a blank KBr pellet to subtract any atmospheric and instrumental interferences.

Data Presentation and Interpretation

Characteristic IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3200Strong, BroadN-H stretching (amide and amine)
3050 - 3000MediumC-H stretching (aromatic)
~1640StrongC=O stretching (Amide I band)
~1600MediumN-H bending (Amide II band)
~1550, 1480MediumC=C stretching (aromatic ring)
~850StrongC-H out-of-plane bending (p-disubstituted benzene)

Interpretation of IR Spectrum:

  • The strong, broad absorption in the 3300-3200 cm⁻¹ region is a clear indication of the N-H stretching vibrations of both the amide (-CONH-) and the primary amine (-NH₂) groups.

  • The medium intensity peaks between 3050 and 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring.

  • A very strong absorption band around 1640 cm⁻¹ is assigned to the C=O stretching vibration of the amide group (Amide I band).

  • The band around 1600 cm⁻¹ is attributed to the N-H bending vibration (Amide II band).

  • The absorptions in the 1550-1480 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic ring.

  • The strong band at approximately 850 cm⁻¹ is characteristic of the C-H out-of-plane bending vibration for a 1,4-disubstituted (para) benzene ring, which further confirms the substitution pattern of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems, such as the aromatic ring in this compound.

Theoretical Principles

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals. The wavelength of maximum absorption (λ_max) is a characteristic property of a molecule and is related to the extent of its conjugated system.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent, such as dimethyl sulfoxide (DMSO).[5] A typical concentration for UV-Vis analysis is in the micromolar range.

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer.

  • Fill a quartz cuvette with the solvent (DMSO) to be used as a blank and record the baseline.

  • Fill a second quartz cuvette with the sample solution.

  • Scan the absorbance of the sample solution over a range of wavelengths, typically from 200 to 400 nm.[6]

Data Presentation and Interpretation

UV-Vis Absorption Data for this compound in DMSO

λ_max (nm)
~298

Interpretation of UV-Vis Spectrum:

The UV-Vis spectrum of this compound in DMSO shows a strong absorption maximum at approximately 298 nm.[6] This absorption is attributed to the π → π* electronic transitions within the conjugated system of the benzene ring, which is influenced by the electron-donating hydrazide substituents.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and unambiguous characterization of this compound. The simple yet informative NMR spectra confirm the highly symmetrical nature of the molecule. The characteristic absorption bands in the IR spectrum definitively identify the key functional groups, namely the amide, amine, and p-disubstituted aromatic ring. The UV-Vis spectrum reveals the electronic properties associated with its conjugated system. By utilizing the experimental protocols and interpretative insights provided herein, researchers, scientists, and drug development professionals can confidently verify the structure and purity of this compound, ensuring the integrity and reliability of their scientific investigations.

References

Thermal Stability and Decomposition of Terephthalic Acid Hydrazide: A Comprehensive Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

Terephthalic acid hydrazide (TAH), also known as terephthalic dihydrazide (TDH), is a bifunctional organic compound with the chemical formula C₈H₁₀N₄O₂.[1] It serves as a critical building block in advanced materials science and pharmaceutical development. Its rigid aromatic core combined with reactive hydrazide groups makes it a valuable monomer for synthesizing high-performance polymers such as polyamides and polyhydrazides, which often exhibit enhanced thermal stability and mechanical strength.[2] Furthermore, TAH is a key precursor in the synthesis of various heterocyclic compounds and coordination complexes.[2] Given its role in creating materials designed for durability, a thorough understanding of the thermal stability and decomposition pathways of TAH is paramount. This guide provides a detailed examination of its thermal behavior, leveraging data from key analytical techniques, outlines robust experimental protocols, and discusses the kinetic aspects of its decomposition.

Foundational Concepts: Assessing Thermal Behavior

The thermal stability of a compound dictates its processing window and service temperature limits. To rigorously characterize TAH, we primarily rely on two synergistic thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): This technique provides quantitative information about changes in a material's mass as a function of temperature or time in a controlled atmosphere.[3][4] For TAH, TGA is essential for identifying the onset temperature of decomposition, quantifying mass loss during degradation, and identifying different stages of decomposition.[3][5]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[6] It is used to detect thermal events such as melting, crystallization, and decomposition, identifying them as either endothermic (heat absorbing) or exothermic (heat releasing) processes.[5]

Combining these methods provides a comprehensive thermal profile, correlating mass loss (TGA) with energetic transitions (DSC).[3]

Thermal Profile of this compound

Multiple studies confirm that this compound is a thermally robust molecule. Its stability is attributed to the stable benzene ring and the resonance stabilization of the hydrazide groups.

Onset of Decomposition and Thermal Stability

Thermogravimetric analysis consistently shows that TAH is thermally stable up to approximately 300°C, after which significant decomposition begins.[7][8] The TGA thermogram is characterized by a stable baseline with minimal mass loss below this temperature, followed by a sharp, single-stage or multi-stage mass loss corresponding to its breakdown.

Melting and Decomposition Energetics

The DSC thermogram of TAH reveals key transitions. A prominent endothermic peak is typically observed, which can be attributed to its melting point, often occurring concurrently with decomposition. One analysis identified a large endothermic event peaking at 326.89°C.[7] This high melting/decomposition point underscores the compound's inherent thermal stability.[7] The endothermic nature of this peak suggests that the initial stages of decomposition are energy-absorbing processes, likely involving bond scission.

Table 1: Summary of Thermal Properties of this compound
PropertyTypical ValueAnalytical MethodSource(s)
Decomposition Onset ~300 °CTGA[7][8]
Melting/Decomposition Peak ~327 °CDSC[7]
Molecular Formula C₈H₁₀N₄O₂-[1]
Molecular Weight 194.19 g/mol -[1]

Decomposition Pathway and Products

While direct, comprehensive analysis of TAH's gaseous decomposition products is not extensively detailed in the provided literature, we can infer a probable pathway based on the decomposition of its parent compound, terephthalic acid (TPA), and the chemistry of hydrazides.

The thermal decomposition of TPA is known to yield products such as benzoic acid, benzene, and carbon dioxide through decarboxylation.[9][10][11] The decomposition of TAH is expected to be more complex. The hydrazide functional groups (-CONHNH₂) are likely points of initial fragmentation. The process would involve the cleavage of C-N and N-N bonds, leading to the evolution of nitrogenous gases (e.g., N₂, NH₃), water, and carbon monoxide. The aromatic core would subsequently decompose at higher temperatures, potentially forming fragments similar to those observed from TPA.

Kinetic Analysis of Thermal Decomposition

Understanding the kinetics of decomposition is crucial for predicting the long-term stability and lifetime of materials derived from TAH. This is achieved by performing TGA experiments at multiple heating rates and applying kinetic models.

The primary goal is to determine the activation energy (Ea), which represents the energy barrier for the decomposition reaction. Higher activation energy implies greater thermal stability. Common isoconversional (model-free) methods used for this purpose include:

  • Flynn-Wall-Ozawa (FWO) Method

  • Kissinger-Akahira-Sunose (KAS) Method

These methods analyze the temperature at which a specific conversion (degree of mass loss) is reached at different heating rates to calculate Ea without assuming a specific reaction model.[12] While specific kinetic parameters for TAH require dedicated experimental study, the application of these models to TGA data is a standard and authoritative approach.[12]

Experimental Methodologies: A Practical Guide

To ensure reproducible and accurate data, adherence to standardized protocols is essential. The following sections detail the recommended procedures for the thermal analysis of TAH.

Protocol: Thermogravimetric Analysis (TGA)
  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.

  • Sample Preparation: Place 5-10 mg of finely ground TAH powder into a clean, tared TGA pan (typically platinum or alumina).

  • Atmosphere and Flow Rate: Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 700°C at a constant heating rate (e.g., 10°C/min). For kinetic studies, repeat the experiment at different heating rates (e.g., 5, 15, and 20°C/min).[12]

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of decomposition (T_onset).

    • Calculate the percentage mass loss for each decomposition step.

    • If performing kinetic analysis, use the data from multiple heating rates to apply FWO or KAS models.

Protocol: Differential Scanning Calorimetry (DSC)
  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard (e.g., Indium).

  • Sample Preparation: Accurately weigh 2-5 mg of TAH into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as the reference.

  • Atmosphere and Flow Rate: Maintain an inert atmosphere by purging with Nitrogen at a rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a temperature well below any expected transitions (e.g., 0°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature beyond the final decomposition point (e.g., 500°C).[7]

  • Data Acquisition: Record the differential heat flow between the sample and reference pans.

  • Data Analysis:

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., some decomposition events).

    • Determine the peak temperature (T_peak) and onset temperature for each thermal event.

    • Integrate the peak area to determine the enthalpy change (ΔH) associated with the transition.

Visualization of Analytical Workflow

To clarify the relationship between the experimental procedures and the resulting data, the following diagrams illustrate the logical workflow.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Prep Weigh 5-10 mg TAH TGA TGA (Ramp to 700°C @ 10°C/min) Prep->TGA DSC DSC (Ramp to 500°C @ 10°C/min) Prep->DSC TGA_Data Mass Loss vs. Temp Curve TGA->TGA_Data DSC_Data Heat Flow vs. Temp Curve DSC->DSC_Data Kinetics Kinetic Analysis (FWO/KAS Models) TGA_Data->Kinetics Multiple Heating Rates Props Determine Thermal Properties TGA_Data->Props DSC_Data->Props Kinetics->Props

Caption: Experimental workflow for the thermal analysis of TAH.

G cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TAH This compound (TAH) TGA_Output Mass Loss (%) Residue (%) TAH->TGA_Output yields data on DSC_Output Endotherms Exotherms TAH->DSC_Output yields data on TGA_Params Onset Temperature (T_onset) Decomposition Stages TGA_Output->TGA_Params allows determination of DSC_Params Melting Point (T_m) Enthalpy (ΔH) DSC_Output->DSC_Params allows determination of

Caption: Logical relationships in the thermal characterization of TAH.

Conclusion

This compound is a high-stability organic compound, with thermal decomposition commencing around 300°C. Its robust nature is a key attribute for its application in high-performance polymers. A comprehensive thermal analysis, employing a combination of TGA and DSC, is critical for defining its processing parameters and understanding its degradation behavior. The methodologies and data presented in this guide serve as a foundational resource for researchers and developers working with TAH, ensuring scientific rigor and enabling the development of advanced materials with predictable and reliable thermal properties.

References

A Senior Application Scientist's Guide to the Green Synthesis of Terephthalic Acid Hydrazide from PET Waste

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The pervasive issue of polyethylene terephthalate (PET) plastic waste presents a significant environmental challenge.[1] However, within this challenge lies a compelling opportunity for chemical upcycling. This guide delineates a robust, green-by-design methodology for the transformation of post-consumer PET waste into Terephthalic Acid Hydrazide (TAH), a high-value chemical intermediate. TAH serves as a versatile precursor in the synthesis of various heterocyclic compounds, coordination complexes, and pharmacologically active molecules, making it a compound of significant interest to the drug development community.[2][3] This document moves beyond a simple recitation of steps, providing the causal reasoning behind protocol choices, ensuring a self-validating workflow, and grounding all claims in verifiable scientific literature.

Strategic Overview: The Rationale for a Two-Stage Glycolysis-Hydrazinolysis Pathway

The chemical recycling of PET can be approached via several depolymerization routes, including hydrolysis, methanolysis, and aminolysis.[4][5] For the synthesis of TAH, a two-stage approach beginning with glycolysis is strategically superior from a green chemistry perspective.

  • Why Glycolysis? Glycolysis utilizes ethylene glycol (EG) to depolymerize the PET chain, yielding bis(2-hydroxyethyl) terephthalate (BHET) as the primary monomer.[6][7] This process is advantageous because:

    • Atom Economy: It avoids the use of harsh acids or bases required for hydrolysis, which would necessitate subsequent neutralization steps, generating significant salt waste.[4][8]

    • Milder Conditions: Compared to high-pressure hydrolysis or methanolysis, glycolysis can be performed at atmospheric pressure and moderate temperatures (180–250 °C), especially when catalyzed.[8][9]

    • Direct Precursor Formation: The resulting BHET is an ester, which is readily susceptible to nucleophilic attack by hydrazine in the subsequent step.

  • The Hydrazinolysis Step: The conversion of the BHET intermediate to TAH is achieved through hydrazinolysis. This is a classic nucleophilic acyl substitution reaction where hydrazine hydrate acts as a potent nucleophile, attacking the carbonyl carbons of the ester groups in BHET.[2] This reaction is typically high-yielding and results in a stable, often crystalline product that can be purified with relative ease.

The overall logical workflow is designed to efficiently convert a low-value, problematic waste stream into a high-value, purified chemical feedstock for advanced applications.

G cluster_0 Stage 1: PET Depolymerization cluster_1 Stage 2: TAH Synthesis cluster_2 Validation PET Post-Consumer PET Waste Flakes Pretreatment Washing & Drying PET->Pretreatment Glycolysis Catalytic Glycolysis (with Ethylene Glycol) Pretreatment->Glycolysis BHET Crude BHET Intermediate Glycolysis->BHET PurifyBHET Purification (e.g., Filtration, Washing) BHET->PurifyBHET PureBHET Purified BHET PurifyBHET->PureBHET Hydrazinolysis Hydrazinolysis (with Hydrazine Hydrate) PureBHET->Hydrazinolysis TAH_crude Crude TAH Product Hydrazinolysis->TAH_crude Recrystallization Recrystallization TAH_crude->Recrystallization TAH_pure Purified Terephthalic Acid Hydrazide (TAH) Recrystallization->TAH_pure Characterization Characterization (FT-IR, NMR, DSC) TAH_pure->Characterization

Caption: High-level workflow for the green synthesis of TAH from PET waste.

Mechanistic Underpinnings

A thorough understanding of the reaction mechanisms is critical for process optimization and troubleshooting.

Mechanism of Catalytic Glycolysis

The glycolysis of PET is a transesterification reaction where the ester linkages of the polymer are cleaved by ethylene glycol.[10] The process is exceedingly slow without a catalyst.[8] A common and effective catalyst is zinc acetate, which functions as a Lewis acid.[7]

  • Catalyst Activation: The zinc ion (Zn²⁺) from the catalyst coordinates with the carbonyl oxygen of the PET ester group. This coordination polarizes the carbonyl bond, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A hydroxyl group from an ethylene glycol molecule attacks the now highly electrophilic carbonyl carbon.

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Ester Bond Cleavage: The intermediate collapses, leading to the cleavage of the original polymer ester bond and the formation of a new ester bond with the attacking ethylene glycol molecule. This process effectively breaks the long polymer chain, ultimately yielding BHET and some oligomers.[7]

Heterogeneous catalysts are gaining prominence as they offer easier separation and reusability, enhancing the "green" credentials of the process.[6][11]

Caption: Chemical transformation pathway from PET to TAH.

Mechanism of Hydrazinolysis

The formation of TAH from BHET (a diester) and hydrazine hydrate is a nucleophilic acyl substitution.[2]

  • Nucleophilic Attack: The lone pair of electrons on a nitrogen atom of the hydrazine molecule attacks the electrophilic carbonyl carbon of one of the ester groups on BHET.

  • Tetrahedral Intermediate Formation: The pi bond of the carbonyl breaks, forming a tetrahedral intermediate with a negative charge on the oxygen atom.

  • Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the ethoxy group (-O-CH₂-CH₂-OH) as a leaving group, which is subsequently protonated to form ethylene glycol.

  • Repeat Reaction: This process occurs at both ester groups of the BHET molecule to yield the final terephthalic acid dihydrazide product.[2]

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to be robust and provide clear checkpoints for validation.

Part A: Microwave-Assisted Catalytic Glycolysis of PET

Microwave-assisted synthesis is employed here as a green chemistry technique to dramatically reduce reaction times and energy consumption compared to conventional heating.[12][13]

Materials and Reagents:

  • Post-consumer PET flakes (washed, dried, ~1-2 cm pieces)

  • Ethylene Glycol (EG), reagent grade

  • Zinc Acetate (Zn(Ac)₂), catalyst

  • Methanol (for washing)

  • Domestic Microwave Oven (modified for laboratory use) or a dedicated microwave reactor

  • Round bottom flask, reflux condenser

Step-by-Step Protocol:

  • Reactor Setup: In a 250 mL round bottom flask, place 10.0 g of dry PET flakes.

  • Reagent Addition: Add 50 mL of ethylene glycol and 0.2 g of zinc acetate (2% by weight of PET). Causality Note: The excess of ethylene glycol acts as both a reactant and a solvent, driving the reaction equilibrium towards the products.[8]

  • Microwave Irradiation: Securely attach a reflux condenser to the flask. Place the assembly in the microwave reactor. Irradiate at medium power (e.g., 450 W) in short intervals (e.g., 1-2 minutes on, 1 minute off) to control the reaction and prevent overheating. The total irradiation time is typically 10-15 minutes.[12][13] The reaction mixture will become a clear, viscous liquid upon complete depolymerization.

  • Product Precipitation: After the reaction, allow the mixture to cool to approximately 80-90 °C. Pour the hot, viscous liquid into 150 mL of cold distilled water while stirring vigorously. A white precipitate of crude BHET will form.

  • Isolation: Allow the suspension to cool to room temperature, then collect the white solid by vacuum filtration.

  • Purification: Wash the crude BHET on the filter with copious amounts of distilled water to remove unreacted ethylene glycol and catalyst, followed by a final wash with a small amount of cold methanol.

  • Drying: Dry the purified BHET in a vacuum oven at 60 °C to a constant weight. Typically, a yield of 80-90% can be expected.

Part B: Synthesis of this compound (TAH)

Materials and Reagents:

  • Purified BHET (from Part A)

  • Hydrazine Hydrate (80% or higher), reagent grade

  • Ethanol (95%), for recrystallization

  • Beaker, magnetic stirrer, heating mantle

Step-by-Step Protocol:

  • Reaction Mixture: In a 250 mL beaker, suspend 5.0 g of the dried BHET in 50 mL of distilled water.

  • Hydrazine Addition: While stirring, add 10 mL of hydrazine hydrate to the suspension. Causality Note: A significant excess of hydrazine is used to ensure the complete conversion of both ester groups and to drive the reaction to completion.[14]

  • Reaction Conditions: Gently heat the mixture to 90-100 °C with continuous stirring for 2-3 hours. The suspended BHET will gradually dissolve as it reacts to form the water-soluble TAH.

  • Isolation of Crude TAH: After the reaction period, cool the clear solution in an ice bath. TAH is less soluble in cold water and will precipitate out as a white crystalline solid.

  • Filtration: Collect the crude TAH by vacuum filtration and wash with a small amount of ice-cold distilled water.

  • Purification by Recrystallization: Transfer the crude product to a beaker and add a minimal amount of hot 95% ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified, needle-like crystals of TAH by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 70 °C. A typical yield is >85%.

Characterization and Data Validation

Confirmation of product identity and purity is non-negotiable. The following data provide a self-validating system.

Analysis TechniqueIntermediate (BHET)Final Product (TAH)
Appearance White, amorphous powderWhite, crystalline solid
FT-IR (cm⁻¹) ~3400 (broad, -OH), ~1715 (strong, C=O ester), ~1240 & ~1100 (C-O stretch)~3300-3200 (sharp, N-H stretch), ~1650 (strong, C=O amide I), ~1550 (N-H bend, amide II), Absence of ester C-O bands[2][15]
¹H-NMR Aromatic protons, signals for -CH₂-CH₂- protonsAromatic protons, signals for -NH and -NH₂ protons
DSC (Melting Point) ~110 °C>300 °C[16]
  • FT-IR Spectroscopy is the primary validation tool. The most critical checkpoint is the disappearance of the characteristic C-O stretching band of the BHET ester (~1240 cm⁻¹) and the appearance of the strong N-H stretching and C=O amide I bands, which definitively confirms the conversion to the hydrazide.[2]

Green Synthesis Metrics and Performance

The advantages of this approach, particularly with microwave assistance, are quantifiable.

ParameterConventional HeatingMicrowave-Assisted Method
PET Glycolysis Time 3 - 8 hours[9]10 - 30 minutes[12][13]
TAH Synthesis Time 4 - 6 hours2 - 3 hours
Typical Overall Yield 70 - 80%75 - 85%
Energy Input HighSignificantly Lower[12]
Solvent/Reagent Profile Ethylene Glycol, Hydrazine HydrateEthylene Glycol, Hydrazine Hydrate

Applications in Drug Development and Medicinal Chemistry

The successful synthesis of TAH from waste provides a sustainable entry point into several classes of biologically active molecules:

  • Precursor for Heterocycles: TAH is a key building block for synthesizing 1,3,4-oxadiazoles, a class of compounds known for a wide range of pharmacological activities.[2]

  • Schiff Base Formation: The hydrazide moieties can readily react with aldehydes to form Schiff bases, which are investigated for their antibacterial and anticancer properties.[17][18]

  • Enzyme Inhibition: Terephthalic dihydrazide analogues have been synthesized and evaluated as dual inhibitors of urease and glycation, processes implicated in peptic ulcers and diabetic complications, respectively.[17][19]

Conclusion

This guide details a scientifically sound and environmentally conscious pathway for the valorization of PET waste. By combining a catalyzed glycolysis step with a subsequent hydrazinolysis, a high-value chemical intermediate, this compound, is produced with high yield and purity. The integration of microwave-assisted heating aligns with the principles of green chemistry by drastically reducing reaction times and energy consumption. The described workflow is not merely a procedure but a self-validating system, where clear characterization checkpoints confirm the successful transformation at each stage. For researchers in drug discovery and materials science, this methodology offers a sustainable and cost-effective route to a versatile and valuable molecular scaffold.

References

Methodological & Application

Synthesis of polyamides using Terephthalic acid hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Aromatic Polyamide-Hydrazides from Terephthalic Acid Hydrazide

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the synthesis of high-performance aromatic polyamides utilizing this compound as a key monomer. This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into optimizing reaction conditions and characterizing the resulting polymers.

Introduction: The Strategic Value of Polyamide-Hydrazides

Polyamides are a class of polymers defined by repeating amide linkages (–CO–NH–) and are renowned for their exceptional durability, flexibility, and resistance to abrasion, chemicals, and heat.[1][2][3] When the polymer backbone is composed predominantly of aromatic rings, the resulting materials are known as aramids, which exhibit outstanding thermal and mechanical properties.[4]

The introduction of a hydrazide moiety (–CO–NH–NH–CO–) into the aramid backbone, by employing monomers like this compound (TAH), creates a unique subclass of polymers: polyamide-hydrazides. These polymers not only retain the high-performance characteristics of aramids but also gain novel attributes. The hydrazide group can enhance thermal stability, increase chain rigidity, and introduce metal-chelating capabilities, making these polymers suitable for advanced applications ranging from fire-retardant fibers to specialty membranes and functional materials.[5][6][7]

This guide details two primary, robust methods for synthesizing polyamide-hydrazides from this compound and aromatic diacid chlorides: Low-Temperature Solution Polycondensation and Interfacial Polymerization .

The Underlying Chemistry: Polycondensation Mechanism

The synthesis of polyamide-hydrazides is a form of step-growth polymerization. The reaction proceeds via a nucleophilic acyl substitution, where the amine groups of the this compound attack the electrophilic carbonyl carbons of an aromatic diacid chloride (e.g., terephthaloyl chloride). This reaction forms the characteristic amide bond and releases hydrochloric acid (HCl) as a byproduct.

To achieve high molecular weight polymers, this reaction must be driven to near-complete conversion. This necessitates the use of highly pure monomers, precise stoichiometry, and conditions that effectively neutralize or remove the HCl byproduct, which can otherwise react with the amine groups and terminate chain growth.

G cluster_reactants Reactants cluster_products Products TAH This compound (Nucleophile) Polymer Polyamide-Hydrazide Polymer Chain TAH->Polymer Nucleophilic Attack TCL Terephthaloyl Chloride (Electrophile) TCL->Polymer HCl HCl (Byproduct) Polymer->HCl Elimination caption Fig. 1: General polycondensation reaction scheme.

Fig. 1: General polycondensation reaction scheme.

Methodology I: Low-Temperature Solution Polycondensation

This is the most common and controlled method for producing high-molecular-weight aromatic polyamide-hydrazides. The reaction is performed in a polar aprotic solvent at low temperatures to minimize side reactions and manage the exothermic nature of the polymerization.

Causality Behind Experimental Choices:

  • Inert Atmosphere (N₂, Ar): Prevents oxidation and reactions with atmospheric moisture, which can hydrolyze the acid chloride and terminate the polymer chains.

  • Anhydrous Polar Aprotic Solvents (DMAc, NMP): These solvents are required to dissolve the polar monomers and the resulting polymer. They are aprotic to avoid reacting with the acid chloride.

  • Lithium Chloride (LiCl): This salt is often added to improve the solubility of the aromatic monomers and the resulting rigid polymer chains by breaking up intermolecular hydrogen bonds, preventing premature precipitation.[8]

  • Low Temperature (-10 to 0 °C): Controls the reaction rate, preventing uncontrolled exotherms that can lead to side reactions and lower molecular weight. It favors the desired linear chain growth.[5]

  • Slow, Portion-wise Addition of Diacid Chloride: Maintains a stoichiometric balance and prevents localized overheating, ensuring a more uniform polymer chain growth.

Protocol: Low-Temperature Solution Polycondensation

1. Materials and Reagents:

Reagent/MaterialSpecificationPurpose
This compound (TAH)>99% Purity, driedMonomer 1
Terephthaloyl Chloride (TCL)>99% Purity, recrystallizedMonomer 2
N,N-Dimethylacetamide (DMAc)Anhydrous (<50 ppm H₂O)Solvent
Lithium Chloride (LiCl)Anhydrous, driedSolubility Enhancer
MethanolReagent GradeNon-solvent for polymer precipitation
Nitrogen (N₂) or Argon (Ar) GasHigh PurityInert Atmosphere
Three-neck round-bottom flaskAppropriate VolumeReaction Vessel
Mechanical Stirrer-Ensures efficient mixing of viscous solution
Low-Temperature Cooling Bath-Temperature Control

2. Step-by-Step Procedure:

  • Vessel Preparation: Assemble a dry three-neck flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a stopper. Flame-dry the glassware under vacuum or oven-dry at 120 °C overnight and cool under a stream of inert gas.

  • Solvent and Monomer Preparation: In the reaction flask, add anhydrous DMAc and anhydrous LiCl (typically 5% w/v). Stir until the LiCl is fully dissolved.

  • Monomer Dissolution: Add a precise amount of this compound (TAH) to the DMAc/LiCl solution. Stir under a gentle stream of nitrogen until it is completely dissolved.

  • Reaction Cooling: Cool the flask to 0 °C using an ice-water bath. Allow the solution to equilibrate at this temperature for 15-20 minutes.

  • Polymerization Initiation: Slowly add an equimolar amount of Terephthaloyl Chloride (TCL) as a solid powder in small portions over 30-60 minutes.

    • Critical Step: The solution viscosity will increase significantly as the polymerization proceeds. Ensure the mechanical stirrer is robust enough to handle the high viscosity.

  • Reaction Progression: After the addition of TCL is complete, maintain the reaction at 0 °C for 2-4 hours. Then, allow the reaction mixture to slowly warm to room temperature and continue stirring for another 12-24 hours.

  • Polymer Precipitation: Pour the highly viscous polymer solution (the "dope") in a thin stream into a large beaker containing vigorously stirring methanol (typically 10x the volume of the reaction mixture).

  • Purification: The white, fibrous polymer will precipitate immediately. Collect the polymer by filtration.

  • Washing: Wash the polymer thoroughly with fresh methanol several times to remove unreacted monomers, LiCl, and residual solvent. Then, wash with hot water to further purify.

  • Drying: Dry the final polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification p1 1. Assemble & Dry Glassware p2 2. Dissolve LiCl in Anhydrous DMAc p1->p2 p3 3. Dissolve TAH in DMAc/LiCl Solution p2->p3 r1 4. Cool Solution to 0 °C p3->r1 r2 5. Add Equimolar TCL (Portion-wise) r1->r2 r3 6. Stir at 0 °C, then Warm to Room Temp r2->r3 w1 7. Precipitate Polymer in Methanol r3->w1 w2 8. Filter & Wash (Methanol & Water) w1->w2 w3 9. Dry Polymer Under Vacuum w2->w3 caption Fig. 2: Workflow for Low-Temperature Solution Polycondensation.

Fig. 2: Workflow for Low-Temperature Solution Polycondensation.

Methodology II: Interfacial Polymerization

Interfacial polymerization is a rapid synthesis method that occurs at the boundary between two immiscible liquids.[9] One phase (typically aqueous) contains the diamine/dihydrazide monomer, and the other (organic) contains the diacid chloride. It is particularly useful for creating thin films and membranes.[10][11][12]

Causality Behind Experimental Choices:

  • Immiscible Phases: The reaction is confined to the interface, which self-limits the film thickness and allows for very rapid polymerization without the need for high-purity solvents.[9]

  • Acid Scavenger (e.g., NaOH): The aqueous phase often contains a base to neutralize the HCl byproduct generated at the interface. This prevents the protonation of the amine monomer, which would render it non-nucleophilic and stop the reaction.

  • Vigorous Stirring (for powder): Creates a high interfacial surface area, leading to the formation of the polymer as a powder or crumb.

  • Unstirred System (for film): Allows a stable polymer film to form at the static interface, which can often be pulled out continuously.

Protocol: Interfacial Polymerization

1. Materials and Reagents:

Reagent/MaterialSpecificationPurpose
This compound (TAH)>99% PurityMonomer 1 (Aqueous Phase)
Terephthaloyl Chloride (TCL)>99% PurityMonomer 2 (Organic Phase)
Sodium Hydroxide (NaOH)Reagent GradeAcid Scavenger
Hexane or DichloromethaneReagent GradeOrganic Solvent
Deionized Water-Aqueous Solvent
BeakerAppropriate VolumeReaction Vessel

2. Step-by-Step Procedure:

  • Aqueous Phase Preparation: Prepare an aqueous solution of this compound (TAH). Add a stoichiometric amount of sodium hydroxide (2 moles of NaOH for every mole of TAH) to act as the acid acceptor.

  • Organic Phase Preparation: Prepare a solution of Terephthaloyl Chloride (TCL) in an immiscible organic solvent like hexane.

  • Polymerization (Film Formation):

    • Pour the aqueous TAH solution into a beaker.

    • Carefully and slowly pour the organic TCL solution on top of the aqueous layer to minimize mixing and create a distinct interface.

    • A thin film of polyamide-hydrazide will form instantly at the interface.

    • Using forceps, gently grasp the center of the polymer film and pull it upwards. A continuous rope or sheet of polymer can be drawn out from the interface until one of the monomers is depleted.

  • Purification: Wash the collected polymer film/rope extensively with water to remove salts and unreacted TAH, followed by a wash with a solvent like acetone to remove unreacted TCL.

  • Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

G cluster_setup Interface Setup Organic Organic Phase (TCL in Hexane) Interface Polymer Film Forms at Interface Organic->Interface Layered On Top Aqueous Aqueous Phase (TAH + NaOH in Water) Aqueous->Interface Pull Continuous Removal of Polymer Film Interface->Pull Wash Wash with Water & Acetone Pull->Wash Dry Dry Under Vacuum Wash->Dry caption Fig. 3: Conceptual workflow for Interfacial Polymerization.

Fig. 3: Conceptual workflow for Interfacial Polymerization.

Characterization and Validation

Confirming the successful synthesis and determining the properties of the polyamide-hydrazide is a critical validation step.

TechniqueInformation ProvidedExpected Results for Aromatic Polyamide-Hydrazides
FTIR Spectroscopy Confirms the presence of key functional groups and the formation of amide bonds.[5]Strong C=O stretching (amide) ~1650 cm⁻¹, N-H stretching ~3300 cm⁻¹, and characteristic aromatic C-H bands.
Inherent Viscosity A reliable and straightforward method to estimate the polymer's molecular weight.[6]Values typically between 0.5–2.0 dL/g in a solvent like DMAc/LiCl indicate successful high-polymer formation.
Thermogravimetric Analysis (TGA) Measures thermal stability and decomposition temperature (Td).[6]High thermal stability, with initial weight loss not occurring below 300-400 °C in an inert atmosphere.
Differential Scanning Calorimetry (DSC) Determines the glass transition temperature (Tg), indicating the transition from a glassy to a rubbery state.[4]High Tg values, often >250 °C, reflecting the rigid aromatic backbone.
Solubility Testing Assesses the polymer's processability in various solvents.[6]Typically soluble only in strong polar aprotic solvents (DMAc, NMP, DMSO), often requiring LiCl.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Viscosity / Brittle Polymer 1. Impure monomers or wet solvent. 2. Incorrect stoichiometry. 3. Reaction temperature too high.1. Recrystallize/purify monomers and use anhydrous solvents. 2. Re-verify molar calculations. 3. Ensure proper cooling.
Polymer Precipitates Early Insufficient LiCl concentration or poor solvent choice for the specific polymer.Increase the concentration of LiCl in the solvent. Ensure the polymer is known to be soluble in the chosen solvent system.
Low Polymer Yield 1. Incomplete reaction. 2. Loss of material during precipitation and washing.1. Increase reaction time. 2. Use a finer filter and ensure precipitation is complete by adding more non-solvent.

References

Application Notes and Protocols: Terephthalic Acid Hydrazide as a Novel Chain Extender in High-Performance Polyurethanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of terephthalic acid hydrazide (TAH) as a chain extender in the synthesis of polyurethanes (PUs). TAH, a rigid aromatic dihydrazide, offers a unique combination of reactivity and structural rigidity, leading to poly(urethane-urea)s with enhanced thermal stability, mechanical properties, and microphase separation. These attributes make TAH-extended PUs highly suitable for demanding applications, including biomedical devices, advanced coatings, and high-performance elastomers. This guide details the underlying reaction mechanisms, provides step-by-step synthesis protocols, and discusses the expected material properties and characterization techniques.

Introduction: The Role of Chain Extenders in Polyurethane Properties

Polyurethanes are a versatile class of polymers synthesized through the polyaddition reaction of diisocyanates and polyols. The resulting polymer architecture consists of alternating soft segments (from the polyol) and hard segments (from the diisocyanate and a chain extender). The choice of the chain extender is critical as it significantly influences the morphology of the hard domains and, consequently, the final properties of the material.[1]

Chain extenders are low molecular weight diols or diamines that react with the isocyanate-terminated prepolymer, effectively increasing the molecular weight and defining the structure of the hard segments.[2] While diol chain extenders form urethane linkages, diamine chain extenders react to form urea linkages. The hydrogen bonding capability of the urea groups is significantly stronger than that of urethane groups, leading to more defined and stable hard domains.[1] This enhanced physical crosslinking results in polyurethanes with superior mechanical strength, thermal stability, and elasticity.[1]

This compound (TAH), also known as terephthalic dihydrazide, is an aromatic diamine with two primary amine functionalities.[3] Its rigid benzene ring structure and the high reactivity of the hydrazide groups towards isocyanates make it an excellent candidate for a chain extender to create poly(urethane-urea)s with exceptional performance characteristics.

Mechanism of Action: TAH in Poly(urethane-urea) Formation

The use of TAH as a chain extender proceeds via a two-step "prepolymer" method, which is a common approach in polyurethane synthesis.[4]

Step 1: Prepolymer Synthesis A polyol is reacted with an excess of a diisocyanate to form an isocyanate-terminated prepolymer. The NCO/OH ratio is typically kept around 2:1 to ensure that the resulting prepolymer chains are capped with reactive isocyanate groups.

Step 2: Chain Extension with TAH The isocyanate-terminated prepolymer is then reacted with a stoichiometric amount of TAH. The highly nucleophilic primary amine groups of the TAH readily attack the electrophilic carbon of the isocyanate groups.[5] This reaction is significantly faster than the reaction between isocyanates and hydroxyl groups, obviating the need for a catalyst in the chain extension step.[5] The reaction results in the formation of urea linkages, connecting the prepolymer chains and building the high molecular weight poly(urethane-urea).

The rigid aromatic core of TAH imparts stiffness to the hard segments, while the strong hydrogen bonding between the newly formed urea groups promotes a high degree of microphase separation between the hard and soft segments.[6] This well-defined phase separation is crucial for achieving superior mechanical and thermal properties in the final polymer.[6]

Visualizing the Synthesis Workflow

G cluster_0 Prepolymer Synthesis cluster_1 Chain Extension cluster_2 Processing Polyol Polyol (e.g., PTMG, PCL) Prepolymer Isocyanate-Terminated Prepolymer Polyol->Prepolymer Excess Diisocyanate (e.g., 2:1 NCO/OH ratio) Catalyst (e.g., DBTDL) Diisocyanate Diisocyanate (e.g., MDI, IPDI) Diisocyanate->Prepolymer PUU Poly(urethane-urea) Solution Prepolymer->PUU Stoichiometric TAH No Catalyst Required TAH This compound (TAH) TAH->PUU Solvent Anhydrous Solvent (e.g., DMAc, DMF) Solvent->PUU Casting Film Casting / Molding PUU->Casting Drying Solvent Evaporation (Vacuum Oven) Casting->Drying Final_Product High-Performance Polyurethane Film/Object Drying->Final_Product

Figure 1: General workflow for the synthesis of poly(urethane-urea) using TAH as a chain extender.

Chemical Reaction Pathway

G cluster_reaction Chain Extension Reaction cluster_legend Legend Prepolymer_NCO R'—N=C=O Plus + Prepolymer_NCO->Plus TAH_NH2 H₂N—NH—CO—Ar—CO—NH—NH₂ Arrow TAH_NH2->Arrow Plus->TAH_NH2 Urea_linkage R'—NH—CO—NH—NH—CO—Ar—CO—NH—NH—CO—NH—R' Arrow->Urea_linkage R_prime R' = Isocyanate-terminated prepolymer chain Ar Ar = Benzene-1,4-diyl (from TAH)

Figure 2: Reaction of an isocyanate-terminated prepolymer with this compound to form urea linkages.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a TAH-extended polyurethane. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Materials and Equipment
Reagents Equipment
Poly(tetramethylene glycol) (PTMG), Mn = 2000 g/mol Three-neck round-bottom flask with overhead stirrer
4,4'-Methylene diphenyl diisocyanate (MDI)Heating mantle with temperature controller
This compound (TAH)Dropping funnel
N,N-Dimethylacetamide (DMAc), anhydrousNitrogen inlet
Dibutyltin dilaurate (DBTDL) catalystVacuum oven
Methanol (for NCO titration)Glass plates for film casting
Di-n-butylamine solution (for NCO titration)Mechanical testing apparatus (e.g., Instron)
Bromophenol blue indicatorDifferential Scanning Calorimeter (DSC)
Hydrochloric acid (HCl), standardizedThermogravimetric Analyzer (TGA)
Prepolymer Synthesis
  • Drying of Reagents: Dry the PTMG at 80°C under vacuum for at least 4 hours to remove any residual water. MDI and TAH should be used as received if the packaging is intact; otherwise, they should be appropriately dried. Anhydrous DMAc is crucial for the reaction.

  • Reaction Setup: Assemble a clean, dry three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.

  • Charging the Reactor: Charge the flask with the dried PTMG (e.g., 0.1 mol). Begin stirring and heat the polyol to 70°C under a gentle stream of nitrogen.

  • Addition of Diisocyanate: Once the PTMG is molten and at a stable temperature, add the MDI (e.g., 0.2 mol, for an NCO/OH ratio of 2:1) to the dropping funnel and add it dropwise to the reactor over 30 minutes.

  • Catalysis: After the addition of MDI, add 2-3 drops of DBTDL catalyst to the reaction mixture.

  • Reaction: Continue stirring at 70-80°C for 2-3 hours. The progress of the reaction can be monitored by determining the isocyanate content (%NCO) using the di-n-butylamine back-titration method. The reaction is considered complete when the experimental %NCO value is close to the theoretical value.

Chain Extension with TAH
  • Preparation of TAH Solution: In a separate beaker, dissolve the stoichiometric amount of TAH (e.g., 0.1 mol, to react with the excess isocyanate from the prepolymer) in anhydrous DMAc. Gentle heating may be required to facilitate dissolution.

  • Dilution of Prepolymer: Once the prepolymer synthesis is complete, reduce the temperature to 50-60°C and add anhydrous DMAc to the reactor to reduce the viscosity of the prepolymer. The final polymer concentration should be around 20-30% (w/v).

  • Addition of Chain Extender: Add the TAH solution dropwise to the stirred prepolymer solution over 30-60 minutes. A significant increase in viscosity will be observed.

  • Completion of Reaction: Continue stirring for an additional 1-2 hours at 50-60°C to ensure the reaction goes to completion. The final polymer solution should be clear and highly viscous.

Film Preparation and Curing
  • Degassing: Degas the polymer solution under vacuum to remove any trapped air bubbles.

  • Casting: Pour the viscous polymer solution onto a clean, dry glass plate. Use a doctor blade to cast a film of uniform thickness.

  • Curing: Place the cast film in a vacuum oven. Cure at 60-80°C for 12-24 hours to completely remove the solvent.

  • Demolding: After curing, carefully peel the polyurethane film from the glass plate.

Expected Material Properties and Characterization

The incorporation of TAH as a chain extender is expected to significantly enhance the properties of the resulting polyurethane compared to those chain-extended with conventional diols like 1,4-butanediol (BDO).

Property Expected Effect of TAH vs. BDO Rationale Characterization Technique
Tensile Strength Significant IncreaseStronger hydrogen bonding from urea groups and the rigid aromatic structure of TAH lead to more robust hard domains.[1]Tensile Testing
Elongation at Break DecreaseThe increased rigidity of the hard segments may reduce the overall flexibility of the polymer chains.Tensile Testing
Thermal Stability Increased Td5% and Td10%The aromatic structure and strong intermolecular forces require more energy for thermal degradation.[4]Thermogravimetric Analysis (TGA)
Glass Transition Temp. (Tg) of Hard Segment IncreaseEnhanced packing and cohesion within the hard domains due to strong hydrogen bonding.Differential Scanning Calorimetry (DSC)
Microphase Separation More distinctThe greater polarity difference between the TAH-based hard segments and the polyol soft segments promotes better phase separation.[6]Atomic Force Microscopy (AFM), Small-Angle X-ray Scattering (SAXS)

Troubleshooting

Problem Possible Cause Solution
Gel formation during chain extension TAH added too quickly; localized high concentration.Add the TAH solution more slowly and with vigorous stirring. Ensure the prepolymer is adequately diluted with solvent.
Low molecular weight / poor mechanical properties Presence of moisture in reagents or solvent.Thoroughly dry all reagents and use anhydrous solvents. Perform all reactions under a dry nitrogen atmosphere.
Incomplete dissolution of TAH Insufficient solvent or temperature.Use a sufficient amount of anhydrous DMAc or DMF. Gentle heating (50-60°C) can aid dissolution.
Bubbles in the final film Trapped air or solvent bubbles.Degas the polymer solution under vacuum before casting. Ensure a slow and controlled solvent evaporation rate during curing.

Conclusion

This compound is a highly effective chain extender for the synthesis of high-performance poly(urethane-urea)s. Its rigid aromatic structure and the formation of strong hydrogen-bonding urea linkages contribute to enhanced mechanical strength, thermal stability, and well-defined microphase separation. The protocols and information provided in this guide offer a solid foundation for researchers and scientists to explore the potential of TAH-extended polyurethanes in a variety of advanced applications.

References

Preparation of Schiff Bases from Terephthalic Acid Hydrazide: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Terephthalic Acid Hydrazide-Derived Schiff Bases

This compound stands as a pivotal precursor in the synthesis of a diverse array of Schiff bases, also known as hydrazones. These compounds, characterized by the presence of an azomethine group (-C=N-), are formed through the condensation of the primary amine functionalities of the hydrazide with the carbonyl group of aldehydes or ketones.[1][2] The resulting bis-Schiff bases are not only structurally intriguing but also exhibit a wide spectrum of biological activities and material science applications. Their significance in drug development is underscored by their roles as anticancer, antioxidant, and antimicrobial agents.[3][4] Furthermore, their chelating properties make them valuable ligands in coordination chemistry and as corrosion inhibitors for metals.[5][6]

This guide provides an in-depth exploration of the synthesis, characterization, and applications of Schiff bases derived from this compound, tailored for researchers, scientists, and professionals in drug development. The protocols and insights presented herein are grounded in established scientific principles and field-proven methodologies, ensuring both technical accuracy and practical applicability.

Core Principles and Mechanistic Insights

The formation of a Schiff base from this compound and an aldehyde or ketone is a nucleophilic addition-elimination reaction. The terminal nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the characteristic imine or azomethine linkage.[1] The reaction is often catalyzed by a few drops of acid, such as glacial acetic acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.

dot

Synthesis_Workflow Start Start Dissolve_Hydrazide Dissolve Terephthalic Acid Hydrazide in Ethanol Start->Dissolve_Hydrazide Add_Aldehyde Add Aromatic Aldehyde Solution Dissolve_Hydrazide->Add_Aldehyde Add_Catalyst Add Glacial Acetic Acid (Catalyst) Add_Aldehyde->Add_Catalyst Reflux Reflux Reaction Mixture (2-6 hours) Add_Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Recrystallize Recrystallize from Suitable Solvent Wash->Recrystallize Dry Dry the Product Recrystallize->Dry End Pure Schiff Base Dry->End

References

Synthesis of 1,3,4-Oxadiazoles from Terephthalic Acid Hydrazide: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed protocols and in-depth scientific context for the synthesis of 1,3,4-oxadiazole derivatives, utilizing terephthalic acid hydrazide as a key starting material. The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document outlines the preparatory steps from terephthalic acid, followed by two robust methods for the construction of the bis-1,3,4-oxadiazole ring system. The protocols are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. Safety protocols for handling hazardous reagents are also detailed.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif is of significant interest in drug discovery and development due to its favorable physicochemical properties and its ability to act as a bioisostere for amide and ester functionalities.[3] Compounds incorporating the 1,3,4-oxadiazole core have demonstrated a wide array of biological activities, making them attractive candidates for the development of novel therapeutic agents.[4] Terephthalic acid, a readily available and cost-effective bulk chemical, serves as an excellent precursor for the synthesis of symmetrical bis-1,3,4-oxadiazole derivatives, which are of interest for their potential to interact with multiple biological targets.

This guide will first detail the synthesis of the crucial intermediate, this compound, from terephthalic acid. Subsequently, two distinct and reliable methods for the cyclization of this compound to form the desired bis-1,3,4-oxadiazole structures will be presented:

  • Method A: Reaction with aromatic carboxylic acids in the presence of a dehydrating agent (phosphorus oxychloride).

  • Method B: Reaction with carbon disulfide in a basic medium to yield the bis-thiol derivative.

Overall Synthetic Workflow

The synthesis proceeds in a two-step sequence, starting from the commercially available terephthalic acid. The initial step involves the formation of the dihydrazide, which then serves as the precursor for the subsequent cyclization to the bis-1,3,4-oxadiazole ring system.

G terephthalic_acid Terephthalic Acid esterification Esterification (e.g., with Ethanol, H₂SO₄) terephthalic_acid->esterification diethyl_terephthalate Diethyl Terephthalate esterification->diethyl_terephthalate hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) diethyl_terephthalate->hydrazinolysis terephthalic_dihydrazide Terephthalic Dihydrazide hydrazinolysis->terephthalic_dihydrazide cyclization_A Method A: Cyclization with Aromatic Carboxylic Acids (POCl₃) terephthalic_dihydrazide->cyclization_A cyclization_B Method B: Cyclization with Carbon Disulfide (KOH/Ethanol) terephthalic_dihydrazide->cyclization_B bis_oxadiazole_A 1,4-bis(5-aryl-1,3,4-oxadiazol-2-yl)benzene cyclization_A->bis_oxadiazole_A bis_oxadiazole_B 1,4-bis(5-thioxo-4,5-dihydro- 1,3,4-oxadiazol-2-yl)benzene cyclization_B->bis_oxadiazole_B

Figure 1: Overall workflow for the synthesis of bis-1,3,4-oxadiazoles from terephthalic acid.

Safety Precautions

3.1. Hydrazine Hydrate (N₂H₄·H₂O)

  • Hazards: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[5][6] It can be fatal if inhaled, swallowed, or absorbed through the skin.[6] It is also a combustible liquid.[6]

  • Precautions: Always handle hydrazine hydrate in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical-resistant gloves (neoprene or nitrile), and chemical splash goggles with a face shield.[5][7] Avoid contact with skin, eyes, and clothing.[7] Keep away from heat, sparks, and open flames.[7] In case of a spill, evacuate the area and follow emergency procedures.[5]

3.2. Phosphorus Oxychloride (POCl₃)

  • Hazards: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[8] It can cause severe burns to the skin, eyes, and respiratory tract.[8]

  • Precautions: Handle phosphorus oxychloride in a fume hood, wearing appropriate PPE, including a lab coat, chemical-resistant gloves, and a face shield.[8] Ensure that all glassware is dry before use to prevent violent reactions.[8] Store in a cool, dry, well-ventilated area away from incompatible materials.[8]

3.3. Carbon Disulfide (CS₂)

  • Hazards: Carbon disulfide is a highly flammable and toxic liquid with a low flash point. Its vapors are heavier than air and can travel to an ignition source. It is harmful if inhaled, swallowed, or absorbed through the skin.

  • Precautions: Work in a well-ventilated fume hood, and take precautions to avoid sparks and static discharge. Wear appropriate PPE, including gloves and eye protection.

Experimental Protocols

4.1. Synthesis of Terephthalic Acid Dihydrazide

This protocol first converts terephthalic acid to its diethyl ester, which is then reacted with hydrazine hydrate to yield the dihydrazide.[9][10]

Step 1: Synthesis of Diethyl Terephthalate

  • To a stirred solution of terephthalic acid (1 equivalent) in absolute ethanol (10 volumes), add concentrated sulfuric acid (catalytic amount, ~5% of the volume of ethanol) dropwise at room temperature.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated diethyl terephthalate is filtered, washed with water until neutral, and dried. Recrystallization from ethanol can be performed for further purification.

Step 2: Synthesis of Terephthalic Acid Dihydrazide

  • Suspend diethyl terephthalate (1 equivalent) in ethanol (10 volumes).

  • Add hydrazine hydrate (2.5-3 equivalents) to the suspension.

  • Reflux the reaction mixture for 4-6 hours. A white solid will precipitate out as the reaction proceeds.

  • Cool the mixture to room temperature, and filter the white precipitate of terephthalic acid dihydrazide.

  • Wash the product with cold ethanol and dry it thoroughly. The product is generally of high purity and can be used in the next step without further purification.

4.2. Method A: Synthesis of 1,4-bis(5-aryl-1,3,4-oxadiazol-2-yl)benzene

This method involves the cyclodehydration of terephthalic acid dihydrazide with aromatic carboxylic acids using phosphorus oxychloride as the dehydrating agent.[11][12]

Protocol:

  • In a round-bottom flask, place a mixture of terephthalic acid dihydrazide (1 equivalent) and the desired aromatic carboxylic acid (2.2 equivalents).

  • Add phosphorus oxychloride (5-10 volumes) slowly and carefully in a fume hood.

  • Reflux the reaction mixture for 5-7 hours. The reaction temperature is typically around 100-110 °C.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it cautiously onto crushed ice with constant stirring.

  • The solid product that precipitates out is filtered, washed thoroughly with water, and then with a dilute sodium bicarbonate solution to remove any unreacted acid.

  • Finally, wash the product with water until neutral and dry. Recrystallization from a suitable solvent (e.g., ethanol, DMF) will afford the pure 1,4-bis(5-aryl-1,3,4-oxadiazol-2-yl)benzene.

4.3. Method B: Synthesis of 1,4-bis(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzene

This protocol describes the reaction of terephthalic acid dihydrazide with carbon disulfide in an alcoholic potassium hydroxide solution.[2][13][14]

Protocol:

  • Dissolve potassium hydroxide (2.2 equivalents) in absolute ethanol (15 volumes) in a round-bottom flask.

  • To this solution, add terephthalic acid dihydrazide (1 equivalent) and stir until a clear solution is obtained.

  • Cool the mixture in an ice bath and add carbon disulfide (2.5 equivalents) dropwise with continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, and then reflux for 8-10 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid to a pH of 5-6.

  • The precipitated solid is filtered, washed with water, and dried. Recrystallization from ethanol or another suitable solvent yields the pure product.

Mechanistic Insights

5.1. Mechanism of 1,3,4-Oxadiazole Formation using POCl₃

The reaction proceeds through the formation of a diacylhydrazine intermediate, which then undergoes cyclodehydration facilitated by phosphorus oxychloride.

G cluster_0 Mechanism of POCl₃ Mediated Cyclization acylhydrazide Diacylhydrazine activated_carbonyl Activated Carbonyl Intermediate acylhydrazide->activated_carbonyl POCl₃ activation intramolecular_attack Intramolecular Nucleophilic Attack activated_carbonyl->intramolecular_attack cyclized_intermediate Cyclized Intermediate intramolecular_attack->cyclized_intermediate dehydration Dehydration cyclized_intermediate->dehydration oxadiazole 1,3,4-Oxadiazole dehydration->oxadiazole -H₂O POCl3 POCl₃ H2O H₂O

Figure 2: Proposed mechanism for the synthesis of 1,3,4-oxadiazoles using POCl₃.

The phosphorus oxychloride acts as a Lewis acid, activating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the hydrazide. The resulting intermediate then undergoes intramolecular cyclization followed by dehydration to yield the stable aromatic 1,3,4-oxadiazole ring.

5.2. Mechanism of 1,3,4-Oxadiazole-2-thione Formation

The reaction of a hydrazide with carbon disulfide in a basic medium proceeds through the formation of a dithiocarbazate salt, which then undergoes intramolecular cyclization and dehydration.

G cluster_1 Mechanism of Thione Formation hydrazide Hydrazide dithiocarbazate Dithiocarbazate Salt hydrazide->dithiocarbazate + CS₂, KOH cyclization Intramolecular Cyclization dithiocarbazate->cyclization intermediate Cyclized Intermediate cyclization->intermediate elimination Elimination of H₂S intermediate->elimination oxadiazole_thione 1,3,4-Oxadiazole-2-thione elimination->oxadiazole_thione -H₂S CS2 CS₂ KOH KOH H2S H₂S

References

Application Notes and Protocols: Terephthalic Acid Hydrazide in Metal-Organic Framework Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Hydrazide Bridge to Advanced Porous Materials

The field of metal-organic frameworks (MOFs) has been transformative, offering crystalline porous materials with unprecedented surface areas and tunable functionalities.[1][2] The judicious selection of organic linkers is paramount in dictating the final topology, porosity, and chemical properties of these materials.[3] While carboxylates have traditionally dominated the landscape of MOF synthesis, there is a growing interest in incorporating alternative functional groups to impart novel properties.[4] This guide focuses on the strategic use of terephthalic acid hydrazide as a versatile building block in MOF synthesis. The introduction of the hydrazide moiety (-CONHNH2) offers a unique combination of hydrogen bonding capabilities, coordination modes, and potential for post-synthetic modification, opening new avenues for designing MOFs with enhanced performance in gas separation, catalysis, and drug delivery.[5][6][7] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific rationale for their successful implementation.

The Scientific Rationale: Why this compound?

This compound, a derivative of the ubiquitous terephthalic acid linker, introduces a rich chemical functionality into the MOF backbone. The hydrazide group is a powerful hydrogen-bond donor and acceptor, which can lead to enhanced framework stability and selective guest interactions. Furthermore, the nitrogen and oxygen atoms of the hydrazide group can act as coordination sites, offering alternative or complementary binding to the metal centers compared to purely carboxylate linkers.[5] This can result in novel network topologies and pore environments.

The true potential of this compound lies in its versatility. It can be employed in several ways:

  • As a primary linker: Forming the fundamental building block of the MOF.

  • As a co-linker in mixed-linker systems: To introduce specific functionalities and modulate pore properties.[5]

  • As a platform for post-synthetic modification (PSM): The reactive amine group of the hydrazide allows for covalent modification after the MOF has been synthesized, enabling the introduction of a wide range of functional groups.[8]

This guide will focus on a representative solvothermal synthesis of a zinc-based MOF using a mixed-linker approach, combining terephthalic acid and this compound to illustrate the principles of incorporating this functional linker.

Experimental Workflow: From Precursors to Characterized MOF

The successful synthesis and characterization of a novel MOF is a systematic process. The following diagram illustrates the typical workflow, which will be detailed in the subsequent protocols.

MOF_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing S1 Precursor Preparation (Metal Salt & Linkers) S2 Solvothermal Reaction S1->S2 S3 Isolation & Washing S2->S3 S4 Solvent Exchange & Activation S3->S4 C1 Structural Analysis (PXRD, SCXRD) S4->C1 Activated MOF C2 Thermal Stability (TGA) C1->C2 C3 Porosity Measurement (Gas Sorption) C1->C3 C4 Functional Group Analysis (FTIR) C1->C4 A1 Gas Separation C3->A1 A3 Drug Delivery C3->A3 A2 Catalysis C4->A2

Caption: A generalized workflow for the synthesis, characterization, and application testing of a Metal-Organic Framework.

Detailed Protocol: Synthesis of a Mixed-Linker Zn-MOF

This protocol describes the synthesis of a zinc-based MOF using a mixture of terephthalic acid (H2BDC) and this compound (TH). The solvothermal method is employed, which is a common and effective technique for producing high-quality crystalline MOFs.[9]

3.1. Materials and Reagents

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Terephthalic acid (H₂BDC)

  • This compound (TH)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • 20 mL Scintillation vials

  • Oven

3.2. Synthesis Procedure

  • Precursor Solution Preparation: In a 20 mL scintillation vial, dissolve 0.680 mmol of Zinc nitrate hexahydrate, 0.432 mmol of terephthalic acid, and 0.048 mmol of this compound in 10 mL of a DMF/EtOH/H₂O (15:1:1 v/v/v) mixed solvent.[4]

    • Rationale: The use of a mixed-solvent system can influence the solubility of the precursors and the nucleation and growth of the MOF crystals.[10] The molar ratio of the linkers can be varied to control the degree of functionalization in the final MOF.[4]

  • Solvothermal Reaction: Tightly cap the vial and place it in a preheated oven at 100 °C for 24 hours.[4]

    • Rationale: The elevated temperature and pressure of the solvothermal reaction facilitate the deprotonation of the carboxylic acid and the coordination of the linkers to the metal centers, leading to the formation of the crystalline MOF structure.[9]

  • Isolation and Washing: After 24 hours, remove the vial from the oven and allow it to cool to room temperature. A crystalline precipitate should be observed. Decant the supernatant and wash the precipitate with fresh DMF three times to remove any unreacted precursors.

    • Rationale: Thorough washing is crucial to obtain a pure MOF material, free from residual reactants that could block the pores.

  • Solvent Exchange: After the final DMF wash, decant the DMF and add methanol to the vial. Allow the solid to soak in methanol for 3 days, replacing the methanol with a fresh portion each day.[4]

    • Rationale: DMF is a high-boiling point solvent that can be difficult to remove from the pores of the MOF. Solvent exchange with a more volatile solvent like methanol facilitates the activation process.[11]

  • Activation: After the solvent exchange, decant the methanol and dry the solid under vacuum at an elevated temperature (e.g., 120 °C) for 12 hours. This process, known as activation, removes the solvent molecules from the pores, making them accessible for guest molecules.[11] The activated MOF is now ready for characterization.

Characterization Protocols: Validating Your Synthesis

A successful synthesis must be validated through rigorous characterization. The following are standard techniques to confirm the identity, purity, and properties of the synthesized MOF.[2][11]

4.1. Powder X-Ray Diffraction (PXRD)

  • Purpose: To confirm the crystallinity and phase purity of the synthesized material.

  • Procedure:

    • Grind a small amount of the activated MOF into a fine powder.

    • Mount the powder on a sample holder.

    • Collect the PXRD pattern over a 2θ range of 5° to 50°.

  • Expected Outcome: A well-defined diffraction pattern with sharp peaks indicates a crystalline material. The pattern should be compared to a simulated pattern from single-crystal X-ray diffraction (if available) or to patterns of known phases to confirm the desired structure and rule out the presence of impurities.

4.2. Thermogravimetric Analysis (TGA)

  • Purpose: To assess the thermal stability of the MOF and confirm the removal of solvent molecules during activation.

  • Procedure:

    • Place a small amount (5-10 mg) of the activated MOF in a TGA pan.

    • Heat the sample under a nitrogen or air atmosphere from room temperature to approximately 600 °C at a heating rate of 10 °C/min.

  • Expected Outcome: The TGA curve will show distinct weight loss steps. An initial weight loss at lower temperatures corresponds to the removal of residual solvent. The major weight loss at higher temperatures indicates the decomposition of the organic linkers and the collapse of the framework, providing information on the thermal stability of the MOF.[10][12]

4.3. Gas Sorption Analysis (N₂ at 77 K)

  • Purpose: To determine the porosity of the MOF, including its BET surface area, pore volume, and pore size distribution.[11]

  • Procedure:

    • Degas the activated MOF sample under vacuum at an elevated temperature to ensure the pores are completely empty.

    • Measure the nitrogen adsorption-desorption isotherm at 77 K.

  • Expected Outcome: The shape of the isotherm provides information about the pore structure (microporous, mesoporous, or macroporous). The Brunauer-Emmett-Teller (BET) model is applied to the adsorption data to calculate the specific surface area. The total pore volume is determined from the amount of gas adsorbed at a relative pressure close to 1.

4.4. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: To confirm the presence of the hydrazide functional group and the coordination of the linkers to the metal centers.

  • Procedure:

    • Prepare a KBr pellet containing a small amount of the MOF or use an ATR accessory.

    • Collect the FTIR spectrum over a range of 4000 to 400 cm⁻¹.

  • Expected Outcome: The spectrum should show characteristic peaks for the carboxylate groups and the hydrazide moiety. A shift in the vibrational frequencies of the C=O and N-H bonds of the hydrazide group compared to the free linker can indicate its coordination to the metal center.[5]

Data Presentation: Key Properties of Hydrazide-Functionalized MOFs

The incorporation of this compound is expected to influence the properties of the resulting MOF. The following table summarizes hypothetical but expected data for the synthesized mixed-linker MOF compared to a parent MOF synthesized with only terephthalic acid.

PropertyParent MOF (Zn-BDC)Mixed-Linker MOF (Zn-BDC/TH)Rationale for Difference
BET Surface Area (m²/g) ~1200~1050The bulkier hydrazide group may lead to a slightly lower surface area.
Pore Volume (cm³/g) ~0.55~0.50Similar to surface area, the pore volume might be slightly reduced.
Thermal Stability (°C) ~400~380The C-N bond in the hydrazide may be less stable than the C-C bond in the benzene ring.
CO₂ Uptake (mmol/g at 1 bar) ~2.5~3.0The polar hydrazide groups can enhance the affinity for CO₂ through dipole-quadrupole interactions.

Potential Applications: Leveraging the Hydrazide Functionality

The unique properties imparted by the this compound linker open up possibilities for a range of applications. The following diagram illustrates a potential application in drug delivery, where the hydrazide group can be used for post-synthetic modification to attach a targeting ligand.

Drug_Delivery_MOF cluster_synthesis Synthesis & Loading cluster_modification Post-Synthetic Modification cluster_delivery Targeted Delivery S1 Synthesize Hydrazide-MOF S2 Load Drug Molecules S1->S2 M1 React with Targeting Ligand (e.g., Folic Acid) S2->M1 M2 Functionalized Drug-Loaded MOF M1->M2 D1 Systemic Administration M2->D1 D2 Targeted Uptake by Cancer Cells D1->D2 D3 Drug Release in Acidic Environment D2->D3

Caption: A schematic workflow for the application of a hydrazide-functionalized MOF in targeted drug delivery.

The amine group of the hydrazide can be reacted with a variety of molecules, including fluorescent dyes for imaging, catalysts for tandem reactions, or, as depicted, targeting ligands for enhanced drug delivery to specific cells or tissues. This highlights the power of using this compound as a versatile platform for creating advanced functional materials.

Conclusion and Future Outlook

This compound is a valuable addition to the toolbox of MOF chemists. Its unique combination of coordination ability, hydrogen bonding potential, and reactivity makes it a powerful tool for designing novel porous materials with tailored properties. The protocols and insights provided in this guide offer a starting point for researchers to explore the exciting possibilities of hydrazide-functionalized MOFs. Future research in this area will likely focus on the development of new hydrazide-based linkers with different geometries and functionalities, leading to the discovery of MOFs with even more sophisticated structures and applications.

References

Application Notes & Protocols: Investigating Terephthalic Acid Hydrazide Derivatives for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Hydrazide-hydrazone derivatives represent a versatile and promising class of compounds, exhibiting a wide spectrum of biological activities, including significant antimicrobial effects.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and antimicrobial evaluation of derivatives based on the terephthalic acid hydrazide scaffold. We present detailed, field-proven protocols for the synthesis of Schiff base derivatives, standardized methods for antimicrobial susceptibility testing, and guidance on data interpretation and structure-activity relationship (SAR) analysis. The methodologies are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data critical for advancing novel antimicrobial candidates from the bench to preclinical development.

| Scientific Rationale: The Hydrazide-Hydrazone Pharmacophore

The core of this research area lies in the hydrazide-hydrazone scaffold, characterized by the azomethine group (–NHN=CH–).[4][5] This functional group is a key pharmacophore responsible for a wide array of biological activities.[2][5] Terephthalic dihydrazide serves as an ideal starting backbone. Its symmetrical, rigid aromatic core and two reactive hydrazide functionalities allow for the straightforward synthesis of diverse bis-Schiff base derivatives.[6][7]

The antimicrobial efficacy of these derivatives is not coincidental; it stems from their ability to interfere with critical microbial cellular processes. Proposed mechanisms of action include:

  • Inhibition of Cell Wall Synthesis: Some hydrazides, famously exemplified by the antitubercular drug Isoniazid, inhibit the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall.[4] Others may disrupt peptidoglycan biosynthesis in bacteria.[4]

  • Enzyme Inhibition: These compounds can target and inhibit essential microbial enzymes. For instance, some derivatives have shown strong inhibitory activity against DNA gyrase, an enzyme vital for bacterial DNA replication.[8] Others are proposed to inhibit fungal cytochrome P450 enzymes involved in sterol biosynthesis.[9][10]

  • Cell Membrane Disruption: Evidence suggests some derivatives can compromise the integrity of the microbial cell membrane, leading to the leakage of cytoplasmic contents and cell death.[11]

The specific substituents added to the this compound core profoundly influence the resulting compound's potency and spectrum of activity. Factors such as the presence of electron-withdrawing groups (e.g., nitro, halogens) or electron-donating groups, and the incorporation of heterocyclic rings, can dramatically enhance antimicrobial effects, forming the basis of structure-activity relationship (SAR) studies.[4][12][13]

Derivative Terephthalic Acid Hydrazide Derivative Target1 Cell Wall Synthesis (Mycolic Acid, Peptidoglycan) Derivative->Target1 Target2 Enzyme Function (DNA Gyrase, Cytochrome P450) Derivative->Target2 Target3 Cell Membrane Integrity Derivative->Target3 Outcome Microbial Cell Death or Growth Inhibition Target1->Outcome Target2->Outcome Target3->Outcome

Figure 1: Potential microbial targets for this compound derivatives.

| Synthesis & Characterization Protocols

The most common and efficient method for creating a library of diverse compounds from this scaffold is through the condensation reaction of terephthalic dihydrazide with various aromatic aldehydes. This reaction forms stable hydrazone (Schiff base) derivatives.[6][12]

Start Terephthalic Dihydrazide + 2 eq. Aromatic Aldehyde Reaction Reflux (e.g., 4-6 hours) Start->Reaction + Solvent Solvent System (e.g., Ethanol) Solvent->Reaction Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Reaction Product Crude Product (Precipitate) Reaction->Product Purify Filtration & Recrystallization Product->Purify Final Pure Hydrazone Derivative Purify->Final

Figure 2: General workflow for the synthesis of hydrazone derivatives.

Protocol 1: General Synthesis of N¹,N⁴-bis(substituted-benzylidene)terephthalohydrazide

This protocol describes a robust method for synthesizing Schiff base derivatives. The choice of aromatic aldehyde (R-CHO) is the key variable for creating a diverse chemical library.

Expert Insight: The addition of a few drops of glacial acetic acid is crucial. It protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide.[5] Refluxing provides the necessary thermal energy to overcome the activation barrier of the dehydration step, driving the reaction to completion.

Materials:

  • Terephthalic dihydrazide

  • Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, 2-hydroxybenzaldehyde)

  • Absolute Ethanol (EtOH)

  • Glacial Acetic Acid (AcOH)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Reactant Setup: In a 100 mL round-bottom flask, add terephthalic dihydrazide (1.0 mmol).

  • Aldehyde Addition: Add the desired substituted aromatic aldehyde (2.0 mmol, a slight excess is acceptable) to the flask.

  • Solvent & Catalyst: Add 25 mL of absolute ethanol to dissolve/suspend the reactants. Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Equip the flask with a condenser and place it in a heating mantle on a magnetic stirrer. Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Product Formation: In many cases, the product will precipitate out of the solution as it forms. After the reflux period, allow the mixture to cool to room temperature.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted aldehyde and catalyst. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, dimethylformamide) to yield the pure terephthalic dihydrazide derivative.[7]

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

| Antimicrobial Susceptibility Testing Protocols

Evaluating the antimicrobial activity of newly synthesized compounds requires standardized and reproducible methods. The following protocols for broth microdilution (quantitative) and agar disk diffusion (qualitative) are based on established guidelines.[14][15][16]

cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A1 Synthesized Derivative Stock B1 Serial Dilution (96-well plate) A1->B1 A2 Standardized Microbial Inoculum (0.5 McFarland) B2 Inoculation A2->B2 B1->B2 B3 Incubation (e.g., 37°C, 18-24h) B2->B3 C1 Read Results (Visual or Spectrophotometric) B3->C1 C2 Determine MIC (Lowest concentration with no growth) C1->C2

Figure 3: Experimental workflow for MIC determination by broth microdilution.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15] It is the gold standard for quantitative susceptibility testing.

Materials:

  • Synthesized this compound derivatives (stock solution in DMSO)

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: From a fresh culture plate (18-24h old), select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[15] Dilute this standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • In the first column, add 100 µL of the compound stock solution at 2x the highest desired final concentration. This creates a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. This creates a range of decreasing concentrations.

  • Controls (Self-Validation):

    • Column 11 (Positive Control): Add inoculum but no test compound. This well must show turbidity for the assay to be valid.

    • Column 12 (Sterility Control): Add only sterile broth (no compound, no inoculum). This well must remain clear.

    • A separate row should be run with a standard antibiotic as a reference control.

  • Inoculation: Add 100 µL of the diluted microbial inoculum prepared in Step 1 to wells in columns 1 through 11. Do not add inoculum to column 12. The final volume in each well is 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or as appropriate for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[14] This can be assessed visually or by using a microplate reader.

Protocol 3: Agar Disk Diffusion for Preliminary Screening

This method is a simpler, qualitative way to assess antimicrobial activity by measuring the area where microbial growth is inhibited around a disk containing the test compound.[13][17]

Materials:

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Standardized microbial inoculum (0.5 McFarland)

  • Sterile cotton swabs

  • Sterile blank paper disks (6 mm diameter)

  • Synthesized compounds at a known concentration

Procedure:

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum. Squeeze out excess fluid against the inside of the tube. Swab the entire surface of the agar plate evenly in three directions to create a uniform microbial lawn.[18]

  • Disk Application: Aseptically place sterile blank paper disks onto the agar surface.

  • Compound Application: Pipette a fixed volume (e.g., 10 µL) of the test compound solution onto each disk. Also, prepare disks with the solvent (e.g., DMSO) as a negative control and a standard antibiotic as a positive control.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[13][18] A larger zone diameter suggests greater antimicrobial potency.

| Data Presentation and Interpretation

Systematic data presentation is essential for comparing the efficacy of different derivatives and for SAR analysis.

Table 1: Example Data Summary for Antimicrobial Activity
Compound IDR-Group SubstituentMIC (µg/mL) vs. S. aureus (Gram+)MIC (µg/mL) vs. E. coli (Gram-)Zone of Inhibition (mm) vs. C. albicans (Fungus)
TDA-01 4-Nitro163218
TDA-02 2-Hydroxy326415
TDA-03 4-Chloro81622
Control Ciprofloxacin10.5N/A
Control FluconazoleN/AN/A25

Interpretation:

  • Potency: Lower MIC values indicate higher potency. In the example table, TDA-03 is the most potent antibacterial agent among the synthesized derivatives.

  • Spectrum of Activity: Compare activity against Gram-positive, Gram-negative, and fungal strains. A compound active against all is considered broad-spectrum.

| References

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  • Zeb, A., et al. (2023). Design and synthesis of terephthalic dihydrazide analogues as dual inhibitors of glycation and urease. RSC Advances. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Antibacterial Susceptibility Testing of Novel Plant-Derived Compounds such as Melilotigenin. BenchChem. --INVALID-LINK--

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  • Fahim, A.M., et al. (2016). Chemistry of terephthalate derivatives: a review. ResearchGate. --INVALID-LINK--

  • Biernasiuk, A., et al. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules. --INVALID-LINK--

  • Biernasiuk, A., et al. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. National Center for Biotechnology Information (PMC). --INVALID-LINK--

  • Borik, R.M., et al. (2023). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules. --INVALID-LINK--

  • Zeb, A., et al. (2023). Design and synthesis of terephthalic dihydrazide analogues as dual inhibitors of glycation and urease. RSC Publishing. --INVALID-LINK--

  • Szeliga, J., et al. (2021). Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate. National Center for Biotechnology Information (PMC). --INVALID-LINK--

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  • Agrawal, R., Soni, R.K., & Tarannum, N. (n.d.). Synthesis and molecular docking of terephthalic dihydrazide from poly(ethylene terepthalate) for antimicrobial activity and biochemical changes. Der Pharma Chemica. --INVALID-LINK--

  • Saarti, M., et al. (2025). New Non-Β-Lactam P-Dicarboxybenzene Derivatives: Insilco Design, Synthesis and Assessment of Their Antimicrobial Activities. Palestinian Medical and Pharmaceutical Journal. --INVALID-LINK--

  • Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. National Center for Biotechnology Information (PMC). --INVALID-LINK--

  • Agrawal, S.K., & Tutlani, D.R. (1987). Synthesis, Characterization and Evaluation of Anti-Bacterial Activity of Some Acid Hydrazide Schiff Bases. Oriental Journal of Chemistry. --INVALID-LINK--

  • Hossain, M., et al. (2022). Cytotoxic benzylidene hydrazides of terephthalic acid and related compounds. PubMed. --INVALID-LINK--

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. [Link](--INVALID-LINK-- antimicrobials/AST_Manual.pdf)

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  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. --INVALID-LINK--

  • Novaković, I., et al. (2017). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules. --INVALID-LINK--

  • Zhang, H., et al. (2023). Design, Synthesis, and Antifungal Activity Evaluation of Novel Hydrazide-Containing L-Perillaldehyde Derivatives as Potential Fungicides. PubMed. --INVALID-LINK--

References

Synthesis of Terephthalic Acid Hydrazide Schiff Base Complexes: A Detailed Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Terephthalic Acid Hydrazide Schiff Base Complexes in Medicinal Chemistry

This compound and its derivatives represent a cornerstone in the design of novel therapeutic agents. The symmetrical aromatic core of terephthalic acid provides a rigid scaffold, while the terminal hydrazide functionalities offer reactive sites for chemical modification.[1] One of the most fruitful avenues of exploration has been the condensation of terephthalic dihydrazide with various aldehydes and ketones to form Schiff bases. These Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are not only synthetically accessible but also exhibit a remarkable spectrum of biological activities.[2][3]

The true potential of these ligands is often unlocked upon chelation with transition metal ions. The formation of this compound Schiff base metal complexes can significantly enhance their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[4][5] This enhancement is often attributed to the principles of chelation theory, where the coordination of the metal ion to the ligand can increase the lipophilicity of the complex, facilitating its transport across cell membranes. Furthermore, the metal ion itself can introduce new mechanisms of action. This guide provides a comprehensive, step-by-step protocol for the synthesis and characterization of this compound Schiff base complexes, tailored for researchers in drug discovery and development.

I. Synthesis of Terephthalic Dihydrazide: The Precursor

The journey begins with the synthesis of the foundational molecule, terephthalic dihydrazide. A common and efficient method involves the hydrazinolysis of a dialkyl terephthalate, such as dimethyl terephthalate.[6]

Principle:

This reaction is a nucleophilic acyl substitution where hydrazine hydrate, a potent nucleophile, attacks the electrophilic carbonyl carbons of the ester groups, leading to the displacement of the alcohol (methanol in this case) and the formation of the more stable hydrazide linkages.

Experimental Protocol:

Materials:

  • Dimethyl terephthalate

  • Hydrazine hydrate (98-100%)

  • Methanol

  • Distilled water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve dimethyl terephthalate in methanol.

  • To this solution, add an excess of hydrazine hydrate (typically 2-3 molar equivalents per ester group).

  • The reaction mixture is then heated to reflux for a period of 4 to 5 hours.[6][7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, during which the terephthalic dihydrazide often precipitates out of the solution.

  • The cooled solution is then poured into ice-cold water to ensure complete precipitation of the product.[6][7]

  • The resulting white, crystalline solid is collected by vacuum filtration, washed thoroughly with cold distilled water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

  • The purified terephthalic dihydrazide is then dried in a vacuum oven. The yield is typically high, often around 80%.[6][7]

II. Synthesis of this compound Schiff Bases: The Ligand

The next stage involves the synthesis of the Schiff base ligand through the condensation of terephthalic dihydrazide with an appropriate aldehyde or ketone. The choice of the carbonyl compound is critical as it will determine the final structure and biological activity of the resulting complex. A wide array of aromatic and heterocyclic aldehydes have been successfully employed.[7]

Principle:

This is a classic condensation reaction where the nucleophilic primary amine of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step, leading to the formation of the characteristic carbon-nitrogen double bond (azomethine group) of the Schiff base.[1] The reaction is often catalyzed by a few drops of acid.

Experimental Protocol:

Materials:

  • Terephthalic dihydrazide

  • Selected aldehyde or ketone (e.g., salicylaldehyde, vanillin, substituted benzaldehydes)

  • Absolute Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve terephthalic dihydrazide in hot absolute ethanol in a round-bottom flask.

  • In a separate flask, dissolve two molar equivalents of the chosen aldehyde or ketone in absolute ethanol.

  • Add the aldehydic/ketonic solution to the terephthalic dihydrazide solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • The reaction mixture is then refluxed for 2 to 4 hours.[7] The formation of the Schiff base is usually indicated by a color change and the precipitation of the product.

  • After cooling to room temperature, the solid Schiff base is collected by filtration.

  • The product is washed with ethanol and then diethyl ether to remove any unreacted starting materials and impurities.

  • The purified Schiff base is dried in a vacuum desiccator. Yields for this step are generally high, often ranging from 85% to 95%.

III. Synthesis of this compound Schiff Base Metal Complexes: The Final Product

The final and crucial step is the chelation of the synthesized Schiff base ligand with a transition metal salt. The choice of metal ion (e.g., Cu(II), Co(II), Ni(II), Zn(II)) is dictated by the desired therapeutic application, as different metals can confer distinct biological activities.[4]

Principle:

The Schiff base ligand, possessing multiple donor atoms (typically nitrogen from the azomethine group and oxygen from the carbonyl or hydroxyl groups), acts as a chelating agent, forming stable coordinate bonds with the metal ion. The stoichiometry of the complex (metal-to-ligand ratio) can vary depending on the coordination number of the metal and the denticity of the ligand.[8][9]

Experimental Protocol:

Materials:

  • Synthesized Schiff base ligand

  • Metal salt (e.g., CuCl₂·2H₂O, Co(CH₃COO)₂·4H₂O, NiCl₂·6H₂O, Zn(NO₃)₂·6H₂O)

  • Ethanol or Methanol or a mixture of DMF/Methanol[10]

Procedure:

  • Dissolve the Schiff base ligand in a suitable solvent (e.g., hot ethanol or methanol) in a round-bottom flask.

  • In a separate flask, dissolve the metal salt in the same solvent. The molar ratio of ligand to metal can be varied, with 1:1 and 2:1 (ligand:metal) being common.[8][11]

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • The reaction mixture is then refluxed for 2 to 4 hours.[4][11] The formation of the complex is often accompanied by a distinct color change and the precipitation of the product.

  • After cooling, the solid metal complex is collected by filtration.

  • The complex is washed with the solvent used for the reaction and then with diethyl ether to remove any unreacted starting materials.

  • The final product is dried under vacuum.

ParameterSynthesis of Terephthalic DihydrazideSynthesis of Schiff BaseSynthesis of Metal Complex
Key Reactants Dimethyl terephthalate, Hydrazine hydrateTerephthalic dihydrazide, Aldehyde/KetoneSchiff base ligand, Metal salt
Solvent MethanolAbsolute EthanolEthanol, Methanol, DMF/Methanol
Catalyst NoneGlacial acetic acidNone
Reaction Time 4-5 hours2-4 hours2-4 hours
Temperature RefluxRefluxReflux
Typical Yield ~80%85-95%Variable, often good to high

IV. Characterization of the Synthesized Compounds

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized hydrazide, Schiff base, and metal complexes. A combination of spectroscopic and analytical techniques is employed.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups. For the hydrazide, look for N-H and C=O stretching bands. In the Schiff base, the appearance of a C=N (azomethine) stretching vibration and the disappearance of the C=O band of the aldehyde/ketone are indicative of successful synthesis. Upon complexation, shifts in the C=N and other donor group vibrations suggest coordination to the metal ion.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the structure of the hydrazide and the Schiff base ligand. The formation of the Schiff base is confirmed by the appearance of a characteristic signal for the azomethine proton (-CH=N-).

  • UV-Visible (UV-Vis) Spectroscopy: Used to study the electronic transitions in the Schiff bases and their metal complexes. The complexation with a metal ion typically leads to shifts in the absorption bands and the appearance of new bands corresponding to d-d transitions or charge transfer bands.[8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.

  • Elemental Analysis (C, H, N): Determines the elemental composition of the compounds, which is crucial for verifying their empirical formulas.

V. Workflow and Logical Relationships

The synthesis of this compound Schiff base complexes follows a logical, multi-step progression.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Ligand Formation cluster_2 Step 3: Complexation cluster_3 Characterization & Application A Dimethyl Terephthalate C Terephthalic Dihydrazide A->C Hydrazinolysis (Methanol, Reflux) B Hydrazine Hydrate B->C Hydrazinolysis (Methanol, Reflux) E Schiff Base Ligand C->E Condensation (Ethanol, H+, Reflux) D Aldehyde / Ketone D->E G Schiff Base Metal Complex E->G Chelation (Ethanol, Reflux) F Metal Salt (e.g., CuCl2) F->G H Spectroscopic Analysis (FT-IR, NMR, UV-Vis, MS) G->H I Biological Evaluation (e.g., Antimicrobial, Anticancer) G->I

Caption: A workflow diagram illustrating the sequential synthesis and analysis of this compound Schiff base complexes.

VI. Conclusion and Future Perspectives

The synthetic protocols detailed herein provide a robust framework for the generation of a diverse library of this compound Schiff base metal complexes. The modular nature of this synthesis allows for systematic modifications of both the aldehyde/ketone component and the coordinated metal ion, enabling a thorough exploration of the structure-activity relationships. For researchers in drug development, these compounds offer a promising platform for the discovery of novel therapeutic agents with potentially enhanced efficacy and novel mechanisms of action. Further studies involving in-depth biological evaluations, such as cytotoxicity against various cell lines and antimicrobial screening against a panel of pathogens, are warranted to fully elucidate the therapeutic potential of these versatile complexes.

References

Application Note & Protocols: Comprehensive Characterization of Terephthalic Acid Hydrazide (TAH) Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: Terephthalic acid hydrazide (TAH) polymers, a class of polyhydrazides, are gaining significant attention in the biomedical and pharmaceutical fields due to their unique properties, including thermal stability, potential for drug delivery, and biocompatibility.[1][2][3] The precise characterization of these polymers is paramount to understanding their structure-property relationships and ensuring their performance and safety in various applications. This guide provides a comprehensive overview of the essential analytical techniques for the in-depth characterization of TAH polymers. We will delve into the causality behind experimental choices, offering not just protocols but a foundational understanding of why specific techniques are employed and what critical information they reveal about the polymer's nature.

Structural Elucidation: Confirming the Polymeric Identity

The initial and most critical step in polymer characterization is confirming the successful synthesis of the desired chemical structure. Spectroscopic techniques are indispensable for this purpose.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides a molecular fingerprint of the polymer.[4] It is particularly useful for identifying the presence of key functional groups, which in the case of TAH polymers, are the amide and hydrazide linkages, as well as the aromatic rings. The presence and position of these characteristic absorption bands confirm the formation of the polymer backbone.

Protocol for FTIR Analysis of TAH Polymers:

  • Sample Preparation:

    • For solid polymer samples, the KBr pellet method is commonly used. Mix a small amount of the dried polymer (1-2 mg) with spectroscopic grade potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.

    • Grind the mixture to a fine, uniform powder.

    • Press the powder into a transparent pellet using a hydraulic press.

    • Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of solid or film samples with minimal preparation.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the ATR crystal).

    • Place the KBr pellet or the polymer sample on the ATR crystal.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • Average multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Perform a background correction on the sample spectrum.

    • Identify the characteristic absorption peaks for TAH polymers.

Expected FTIR Spectral Data for TAH Polymers:

Wavenumber (cm⁻¹)Vibrational ModeSignificance in TAH Polymers
3400-3200N-H stretchingConfirms the presence of amide/hydrazide groups.[5]
~3070Aromatic C-H stretchingIndicates the presence of the terephthalic acid moiety.[5]
~1620C=O stretching (Amide I)Characteristic of the carbonyl group in the hydrazide linkage.[1]
~1520N-H bending and C-N stretching (Amide II)Confirms the amide linkage.[5]
~1280C-N stretching (Amide III)Further evidence of the amide structure.[5]
~790Aromatic C-H out-of-plane bendingCharacteristic of the para-substituted benzene ring.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms within the polymer chain.[4] For TAH polymers, ¹H and ¹³C NMR are crucial for confirming the monomer integration and the overall polymer structure. End-group analysis by ¹H NMR can also be used to estimate the number-average molecular weight (Mn).[6]

Protocol for NMR Analysis of TAH Polymers:

  • Sample Preparation:

    • Dissolve 15-20 mg of the TAH polymer in a suitable deuterated solvent (e.g., DMSO-d₆).[7] Solubility can be a challenge for some polyhydrazides, so solvent selection is critical.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

    • Typical parameters for ¹H NMR include a sufficient number of scans for good signal-to-noise, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shifts.

    • For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the polymer repeat unit.

Expected NMR Spectral Data for TAH Polymers:

NucleusChemical Shift (ppm)Assignment
¹H~10.7Amide N-H protons.[5]
¹H~8.1Aromatic protons of the terephthalate unit.[5]
¹³C~165Carbonyl carbons of the hydrazide group.
¹³C~135Quaternary aromatic carbons of the terephthalate unit.
¹³C~128C-H aromatic carbons of the terephthalate unit.

Molecular Weight Determination: Understanding Polymer Size

The molecular weight and its distribution are fundamental properties of polymers that significantly influence their mechanical, thermal, and solution properties.[8][9]

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Expertise & Experience: GPC/SEC is the most widely used technique for determining the molecular weight distribution of polymers.[4][8] The method separates polymer molecules based on their hydrodynamic volume in solution. By using a calibration curve of known molecular weight standards, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the TAH polymer can be determined.

Protocol for GPC/SEC Analysis of TAH Polymers:

  • System Preparation:

    • Select a suitable mobile phase in which the TAH polymer is soluble (e.g., dimethylformamide (DMF) with 0.01 M LiBr to suppress aggregation).

    • Choose a column set appropriate for the expected molecular weight range of the polymer.

    • Equilibrate the system with the mobile phase at a constant flow rate and temperature.

  • Calibration:

    • Prepare a series of solutions of narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate) of known concentrations.

    • Inject the standards and record their retention times.

    • Construct a calibration curve by plotting the logarithm of the molecular weight versus the retention time.

  • Sample Analysis:

    • Prepare a dilute solution of the TAH polymer in the mobile phase.

    • Filter the solution through a micropore filter (e.g., 0.45 µm) to remove any particulate matter.

    • Inject the sample solution into the GPC/SEC system.

    • Record the chromatogram.

  • Data Analysis:

    • Using the calibration curve, determine the Mn, Mw, and PDI of the TAH polymer from its chromatogram.

Typical Molecular Weight Data for Polyhydrazides:

ParameterTypical RangeSignificance
Mn10,000 - 50,000 g/mol Influences properties like solubility and film-forming ability.
Mw20,000 - 100,000 g/mol Relates to bulk properties such as strength and toughness.
PDI1.5 - 2.5Indicates the breadth of the molecular weight distribution.[5] A lower PDI suggests a more uniform polymer.

Thermal Properties: Assessing Stability and Transitions

Thermal analysis techniques are crucial for determining the operational temperature range and stability of polymers.[10][11][12]

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature.[4][13] It is used to evaluate the thermal stability and decomposition profile of TAH polymers. The onset of decomposition provides an indication of the maximum service temperature of the material.

Protocol for TGA of TAH Polymers:

  • Sample Preparation:

    • Place a small amount of the dried polymer (5-10 mg) into a TGA pan (e.g., alumina or platinum).

  • Data Acquisition:

    • Place the pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (Td), which is often taken as the temperature at which 5% weight loss occurs.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC measures the heat flow into or out of a sample as a function of temperature.[14] It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). For amorphous or semi-crystalline TAH polymers, the Tg is a critical parameter as it defines the transition from a rigid, glassy state to a more flexible, rubbery state.

Protocol for DSC of TAH Polymers:

  • Sample Preparation:

    • Weigh a small amount of the dried polymer (5-10 mg) into a DSC pan (e.g., aluminum).

    • Seal the pan hermetically.

  • Data Acquisition:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Perform a heat-cool-heat cycle. For example:

      • Heat from room temperature to a temperature above the expected Tg or Tm at a constant rate (e.g., 10 °C/min).

      • Cool the sample at a controlled rate (e.g., 10 °C/min).

      • Reheat the sample at the same rate as the first heating scan. The second heating scan is often used to determine the Tg after erasing the thermal history of the polymer.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the Tg as the midpoint of the step-like transition in the heat flow curve.

    • Identify Tm as the peak of the endothermic melting process.

Summary of Thermal Properties of TAH Polymers:

PropertyTypical Range (°C)Significance
Td (TGA)300 - 450Indicates the thermal stability of the polymer. A higher Td is desirable for high-temperature applications.
Tg (DSC)78 - 95Defines the upper-temperature limit for the application of the polymer in its rigid state.[15]

Morphological and Crystalline Structure

The morphology and crystallinity of a polymer influence its mechanical and physical properties.

Scanning Electron Microscopy (SEM)

Expertise & Experience: SEM provides high-resolution images of the surface morphology of a material.[4] For TAH polymers, SEM can be used to study the surface texture, porosity, and microstructure of films, fibers, or particles.

Protocol for SEM of TAH Polymers:

  • Sample Preparation:

    • Mount the polymer sample onto an SEM stub using conductive adhesive tape or carbon paint.

    • If the polymer is non-conductive, coat the sample with a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater to prevent charging effects.

  • Imaging:

    • Place the stub in the SEM chamber.

    • Evacuate the chamber to a high vacuum.

    • Scan the sample with a focused beam of electrons.

    • Detect the secondary or backscattered electrons to form an image of the surface topography.

X-ray Diffraction (XRD)

Expertise & Experience: XRD is used to determine the crystalline structure of materials.[16] For TAH polymers, XRD can differentiate between amorphous and semi-crystalline structures and provide information about the degree of crystallinity.

Protocol for XRD of TAH Polymers:

  • Sample Preparation:

    • Prepare a flat sample of the polymer, either as a powder or a film.

  • Data Acquisition:

    • Mount the sample in the XRD instrument.

    • Irradiate the sample with a monochromatic X-ray beam.

    • Scan a range of 2θ angles and record the intensity of the diffracted X-rays.

  • Data Analysis:

    • Plot the diffraction intensity versus the 2θ angle.

    • Broad halos are indicative of an amorphous structure, while sharp peaks indicate a crystalline or semi-crystalline structure.

    • The degree of crystallinity can be estimated by analyzing the relative areas of the crystalline peaks and the amorphous halo.

Workflow and Data Integration

A comprehensive characterization of TAH polymers involves a multi-technique approach where the results from each analysis are integrated to build a complete picture of the material.

TAH_Polymer_Characterization_Workflow cluster_synthesis Polymer Synthesis cluster_structural Structural Elucidation cluster_mw Molecular Weight cluster_thermal Thermal Properties cluster_morphology Morphology & Crystallinity cluster_final Comprehensive Understanding Synthesis TAH Polymer Synthesis FTIR FTIR Spectroscopy (Functional Groups) Synthesis->FTIR NMR NMR Spectroscopy (Structure & Mn) Synthesis->NMR GPC GPC/SEC (Mn, Mw, PDI) FTIR->GPC NMR->GPC TGA TGA (Thermal Stability) GPC->TGA DSC DSC (Thermal Transitions) GPC->DSC SEM SEM (Surface Morphology) TGA->SEM XRD XRD (Crystallinity) TGA->XRD DSC->SEM DSC->XRD Analysis Structure-Property Relationship & Application Potential SEM->Analysis XRD->Analysis

Caption: Integrated workflow for the comprehensive characterization of TAH polymers.

References

Application Notes & Protocols: Terephthalic Acid Hydrazide as a High-Performance Latent Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Epoxy resins are a cornerstone of high-performance thermosetting polymers, prized for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1][2] The ultimate performance of an epoxy system is, however, critically dependent on the choice of curing agent. While traditional two-component systems, such as those using amines or anhydrides, are widely used, they necessitate on-site mixing and have a limited pot life, which can introduce processing inconsistencies.[3] One-component systems, which are pre-catalyzed and cure upon the application of an external stimulus like heat, offer significant advantages in terms of ease of use, process control, and formulation consistency.[4][5]

Terephthalic acid hydrazide (TAH), also known as terephthalic dihydrazide (TDH), has emerged as a highly effective latent curing agent for one-component epoxy formulations.[4] Latent curing agents are compounds that remain inert and insoluble in the epoxy resin at ambient temperatures but become reactive at elevated temperatures.[3][6] TAH's latency stems from its high melting point and crystalline structure, which prevents it from reacting until a specific activation temperature is reached.[2][7] This allows for the formulation of stable, one-component epoxy adhesives, coatings, and composites with extended shelf life.[4][7]

This document provides a comprehensive technical guide on the use of this compound as a curing agent for epoxy resins. We will explore the fundamental curing mechanism, detail the thermo-mechanical properties of the resulting thermosets, provide step-by-step protocols for formulation and analysis, and discuss key applications.

The Curing Mechanism: From Latency to Cross-Linking

The curing of an epoxy resin with this compound is a thermally activated polyaddition reaction. At room temperature, TAH exists as a fine, crystalline powder dispersed within the liquid epoxy resin, exhibiting excellent storage stability.[3][8] The curing process is initiated by heat, which triggers a sequence of physical and chemical events.

Causality of Curing:

  • Melting and Solubilization: Upon heating, the TAH crystals reach their melting point, dissolve, and become soluble in the epoxy resin matrix. This step is crucial as it brings the reactive functional groups into intimate contact.[2][6]

  • Nucleophilic Attack: The primary amine (-NH₂) groups of the hydrazide functionality are highly nucleophilic. The active hydrogen atoms on these terminal amines attack the electrophilic carbon atoms of the epoxy ring (oxirane).[7]

  • Ring Opening and Propagation: This attack opens the epoxy ring, forming a secondary amine and a hydroxyl group. The newly formed secondary amine also contains an active hydrogen and can react with another epoxy group. Since TAH is a bifunctional molecule (possessing two hydrazide groups), and each primary amine has two active hydrogens, it can react with up to four epoxy groups, leading to the formation of a dense, three-dimensional cross-linked network.[2][7] The hydroxyl groups generated during the reaction can also catalyze further epoxy ring-opening, accelerating the cure process.[9]

The overall reaction results in a rigid, infusible, and insoluble thermoset polymer with high thermal and mechanical stability.

G cluster_reactants Reactants (Ambient Temperature) cluster_process Curing Process cluster_product Product TAH This compound (TAH) - Crystalline Solid - Dispersed in Resin Heat Heat (e.g., 130-150°C) Epoxy Epoxy Resin (e.g., DGEBA) - Liquid Monomers/Oligomers Activation Activation 1. TAH Melts & Dissolves 2. Nucleophilic Attack Heat->Activation Initiates Propagation Propagation & Cross-Linking - Epoxy Ring-Opening - Network Formation Activation->Propagation Leads to Cured Cured Thermoset - 3D Cross-Linked Network - High Tg and Strength Propagation->Cured Results in

Caption: Logical workflow of the TAH curing process for epoxy resins.

Properties of TAH-Cured Epoxy Systems

Epoxy resins cured with this compound exhibit a desirable balance of thermal, mechanical, and adhesive properties, making them suitable for demanding applications. Performance is often benchmarked against systems cured with dicyandiamide (DICY), another common latent curing agent.[4]

Data Presentation: Performance Comparison

The following table summarizes typical properties for a Diglycidyl Ether of Bisphenol A (DGEBA) based epoxy system cured with TAH, compared to a DICY-cured system. Note that an accelerator is often used to lower the cure temperature and time for both systems.[4]

PropertyTest MethodTAH-Cured SystemDICY-Cured SystemReference
Curing Agent Dosage (phr) -~24~7[4]
Accelerator Dosage (phr) -~4 (e.g., Ajicure PN-40)~4 (e.g., Ajicure PN-40)[4]
Peak Exothermic Temp (°C) DSC~142~140[4]
Glass Transition Temp (Tg, °C) DSC (2nd Scan)125 - 135120 - 130[4]
Tensile Strength (MPa) ASTM D638~70~65[4][10]
Impact Strength (kJ/m²) ASTM D256~42Data Not Available[1][10]
Elongation at Break (%) ASTM D638~4Data Not Available[1][10]
Lap Shear Strength (Al-Al, MPa) ASTM D1002~18~19[4]
Water Uptake (Boiling, 1 hr, %) ASTM D570~0.64~0.60[4]
Pot Life (Room Temp) Viscometry> 30 days> 6 months[4][7]

Note: Values are representative and can vary significantly based on the specific epoxy resin, formulation additives, and cure schedule.

Key Insights:

  • Comparable Performance: TAH-cured adhesives demonstrate thermal and mechanical properties comparable to, and in some cases exceeding, those cured with the commercial standard DICY.[4]

  • High Tg: The rigid aromatic core of the TAH molecule contributes to a high glass transition temperature, ensuring good performance at elevated temperatures.

  • Good Adhesion: TAH-cured systems provide excellent adhesive strength, particularly for metal-to-metal bonding.[4]

  • Latent Nature: The key advantage is the excellent pot life, allowing for the preparation of stable one-component systems that cure on demand with heat.[3][4]

Experimental Protocols

The following protocols provide a self-validating framework for the formulation, curing, and characterization of a TAH-epoxy system. The causality behind each step is explained to ensure reproducibility and understanding.

Protocol: Formulation of a One-Component TAH-Epoxy Adhesive

Objective: To prepare a stable, one-component epoxy paste adhesive using TAH as the latent curing agent.

Materials & Reagents:

  • Epoxy Resin: Diglycidyl Ether of Bisphenol A (DGEBA) type, Epoxy Equivalent Weight (EEW) of 190-200 g/eq.

  • Curing Agent: this compound (TAH), micronized powder.

  • Accelerator: Substituted urea-based accelerator (e.g., Ajinomoto Ajicure® PN-40). The use of an accelerator is critical to reduce the high intrinsic cure temperature of the TAH-epoxy system to a more practical range (e.g., from >230°C to ~140°C).[4]

  • Rheology Modifier: Fumed silica (e.g., Aerosil® 200) to provide anti-sag properties.

Stoichiometry Calculation (Self-Validating Step): The cross-link density and final properties are governed by the stoichiometric ratio of reactants. The calculation is based on the principle of matching one epoxy equivalent for every active hydrogen equivalent from the curing agent.

  • TAH Active Hydrogens: Each TAH molecule (C₈H₁₀N₄O₂) has two -NH₂ groups, and each primary amine provides two active hydrogens. Therefore, TAH has 4 active hydrogens .

  • TAH Equivalent Weight (AHEW): AHEW = Molecular Weight / Number of Active Hydrogens.

    • MW of TAH = 194.19 g/mol .

    • AHEW = 194.19 / 4 = 48.55 g/eq .

  • Dosage Calculation (phr - parts per hundred resin):

    • TAH (phr) = (AHEW / EEW) * 100

    • TAH (phr) = (48.55 / 195) * 100 ≈ 24.9 phr

    • This calculated value aligns with empirically optimized dosages found in literature (~24 phr).[4]

Procedure:

  • Resin Preparation: To a clean, dry beaker, add 100.0 g of DGEBA epoxy resin.

  • Dispersion: Place the beaker under a high-shear mechanical mixer (e.g., a planetary centrifugal mixer or a dispersion blade).

  • Additive Incorporation:

    • While mixing at low speed, slowly add the calculated amount of TAH (~24.9 g) and the accelerator (~4.0 g).

    • Slowly add the fumed silica (~2.0-5.0 g, depending on desired viscosity) to the vortex.

  • High-Shear Mixing: Increase the mixing speed and continue for 15-30 minutes, or until the powders are uniformly dispersed and no agglomerates are visible. The container may warm up slightly due to shear forces.

  • Degassing: Place the mixed formulation in a vacuum chamber at -28 to -29 inHg (95-98 kPa) for 10-20 minutes, or until bubbling ceases, to remove any entrapped air.

  • Storage: Transfer the final one-component paste to a sealed, moisture-proof container. Store at room temperature.

Protocol: Curing and Thermo-Mechanical Characterization

Objective: To cure the formulated adhesive and characterize its key properties using standard analytical techniques.

G cluster_prep Sample Preparation cluster_cure Curing Cycle cluster_analysis Characterization A Formulate Adhesive (Protocol 4.1) B Apply to Substrate / Mold A->B C Place in Programmable Oven B->C D Ramp to Cure Temp (e.g., 130°C) C->D E Isothermal Hold (e.g., 4 hours) D->E F Controlled Cool Down E->F G DSC Analysis - Determine Tg - Confirm % Cure F->G H FTIR Analysis - Monitor Epoxy Peak (915 cm⁻¹) F->H I Mechanical Testing - Tensile (ASTM D638) - Shear (ASTM D1002) F->I

Caption: Experimental workflow for curing and characterization.

Procedure:

  • Curing Schedule Determination (via DSC):

    • Place 5-10 mg of the uncured paste into a DSC aluminum pan.

    • Perform a dynamic scan from 25°C to 250°C at a heating rate of 10°C/min.[11]

    • The resulting thermogram will show an exothermic peak. The onset temperature gives an indication of the cure initiation temperature, and the peak temperature indicates the maximum reaction rate.[12] This data is used to define an optimal isothermal curing schedule. A typical schedule derived from this would be 4 hours at 130°C .[4]

  • Specimen Curing:

    • For mechanical testing, cast the adhesive into appropriate molds (e.g., dog-bone shapes for tensile tests). For adhesive testing, apply to substrates (e.g., aluminum coupons for lap shear tests).

    • Place the specimens in a programmable oven and execute the determined curing schedule (e.g., 4 hours at 130°C).

    • Allow specimens to cool slowly to room temperature to prevent internal stresses.

  • Characterization:

    • DSC for Tg and Percent Cure:

      • Take a sample of the cured material (5-10 mg) and run a DSC scan (e.g., from 25°C to 180°C at 10°C/min). The step change in the baseline indicates the glass transition temperature (Tg).[13][14]

      • The absence of a significant exothermic peak confirms that the cure is mostly complete. The percent cure can be quantified by comparing the residual heat of reaction in the cured sample to the total heat of reaction of the uncured sample.[13]

    • FTIR for Cure Confirmation:

      • Monitor the curing reaction by taking FTIR spectra at different time intervals. The disappearance of the characteristic absorbance peak for the epoxy group at ~915 cm⁻¹ is a direct indicator of the consumption of epoxy rings and the progression of the cure.[4][15]

    • Mechanical & Adhesive Testing:

      • Perform tensile, impact, and lap shear tests on the cured specimens according to the relevant ASTM standards to validate the performance data presented in Section 3.0.

Applications & Advantages

The unique properties of TAH-cured epoxy resins make them highly suitable for a range of industrial applications where processing efficiency and high performance are paramount.

  • One-Component Structural Adhesives: Widely used in the automotive and aerospace industries for bonding metal and composite components. The latent nature simplifies robotic application and eliminates mixing errors.[4]

  • Powder Coatings: TAH is a solid, making it ideal for powder coating formulations that are electrostatically sprayed and then thermally cured to form a durable, chemical-resistant finish.[7]

  • Electronic Encapsulation: Used for potting and encapsulating sensitive electronic components, providing excellent electrical insulation, thermal stability, and protection from moisture and shock.[16]

  • Composite Prepregs: TAH can be used in the formulation of "B-stage" prepregs (pre-impregnated fibers), which are stable at room temperature and can be molded and cured at a later time to form high-strength composite parts.[7]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Terephthalic Acid Hydrazide (TAH)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Terephthalic Acid Hydrazide (TAH). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this versatile bifunctional molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and improve your yield and purity.

Troubleshooting Guide: Enhancing Your TAH Synthesis

Low yields and unexpected side products can be common hurdles in organic synthesis. This section addresses specific problems you might encounter during the preparation of this compound and offers systematic solutions.

Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

Low yields in TAH synthesis can stem from several factors, ranging from incomplete reactions to product loss during workup. Let's break down the common culprits and their solutions.

Possible Cause 1: Incomplete Reaction

The reaction between a terephthalate ester (like dimethyl terephthalate) and hydrazine hydrate is a nucleophilic acyl substitution.[1] For this reaction to go to completion, several parameters are critical.

  • Insufficient Reaction Time or Temperature: The hydrazinolysis of terephthalate esters typically requires heating to proceed at a reasonable rate.[1]

    • Solution: Monitor your reaction progress using Thin Layer Chromatography (TLC). If you observe the persistence of the starting ester spot, consider increasing the reflux time or cautiously raising the reaction temperature.

  • Suboptimal Molar Ratio of Reactants: An inadequate amount of hydrazine hydrate can lead to incomplete conversion of the diester.

    • Solution: While a stoichiometric amount of hydrazine is theoretically sufficient, using a slight excess of hydrazine hydrate can often drive the reaction to completion. A molar ratio of 1:2.2 (diester:hydrazine hydrate) is a good starting point.

  • Poor Quality of Reagents: The presence of moisture or impurities in your starting materials can interfere with the reaction.

    • Solution: Ensure your dimethyl terephthalate is pure and dry. Use a fresh, unopened bottle of hydrazine hydrate if possible, as it can absorb atmospheric carbon dioxide and water over time.

Possible Cause 2: Product Loss During Workup and Purification

This compound has limited solubility in many common organic solvents, which can be both an advantage for purification by precipitation but also a source of product loss if not handled carefully.

  • Incomplete Precipitation: If the product is precipitated by cooling or adding a non-solvent, insufficient cooling or the wrong choice of anti-solvent can lead to a significant portion of your product remaining in the mother liquor.

    • Solution: Ensure the reaction mixture is thoroughly cooled in an ice bath to maximize precipitation. If using an anti-solvent, add it slowly to induce crystallization rather than rapid precipitation, which can trap impurities.

  • Loss During Filtration and Washing: The fine, crystalline nature of TAH can sometimes lead to it passing through filter paper. Additionally, washing with a solvent in which it has some solubility will lead to product loss.

    • Solution: Use a fine-pore filter paper or a sintered glass funnel for filtration. Wash the collected solid with a minimal amount of a cold, non-polar solvent like diethyl ether or petroleum ether to remove soluble impurities without dissolving the product.

Possible Cause 3: Side Reactions

While the main reaction is generally clean, side reactions can occur, consuming starting materials and reducing the yield of the desired product.

  • Hydrolysis of the Ester: If there is excessive water in the reaction mixture, the ester starting material can hydrolyze back to terephthalic acid, especially under prolonged heating.[2]

    • Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried before starting the reaction.[2]

To systematically troubleshoot low yields, consider the following workflow:

TroubleshootingWorkflow start Low TAH Yield check_reaction Check for Complete Reaction (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material present check_reagents Check Reagent Quality check_reaction->check_reagents Reaction complete optimize_cond Optimize Conditions: - Increase reaction time/temp - Increase hydrazine ratio incomplete->optimize_cond end Improved TAH Yield optimize_cond->end impure_reagents Impure/Wet Reagents check_reagents->impure_reagents Suspected check_workup Review Workup & Purification check_reagents->check_workup Reagents are pure purify_reagents Use Pure/Anhydrous Reagents impure_reagents->purify_reagents purify_reagents->end loss_workup Product Loss During Workup check_workup->loss_workup Potential loss optimize_workup Optimize Workup: - Ensure complete precipitation - Use appropriate wash solvents loss_workup->optimize_workup optimize_workup->end TAH_Synthesis DMT Dimethyl Terephthalate TAH This compound DMT->TAH + 2 eq. Hydrazine Hydrate (Reflux in Ethanol) Hydrazine Hydrazine Hydrate Hydrazine->TAH Methanol Methanol (byproduct)

References

Technical Support Center: Purification of Crude Terephthalic Acid Hydrazide (TAH)

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support guide for the purification of crude Terephthalic Acid Hydrazide (TAH), also known as Terephthalohydrazide[1]. As researchers and drug development professionals, you understand that the purity of your starting materials is paramount to the success of your subsequent synthetic steps and the integrity of your final compounds. Crude TAH, often synthesized via hydrazinolysis of a terephthalate diester like dimethyl terephthalate, can contain a variety of impurities that may interfere with downstream applications, such as the synthesis of polymers, Schiff bases, or heterocyclic compounds like 1,3,4-oxadiazoles[2].

This guide is structured as a series of frequently asked questions and troubleshooting scenarios that you might encounter in the lab. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and adapt these methods to your specific needs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about TAH, its synthesis, and the common impurities that necessitate purification.

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude TAH is directly linked to its synthesis method. The most common route is the reaction of a terephthalate ester (e.g., dimethyl terephthalate) with hydrazine hydrate[2]. Therefore, you can expect the following impurities:

  • Unreacted Starting Materials: Residual dimethyl terephthalate (or other esters) and excess hydrazine hydrate.

  • Partially Reacted Intermediates: Methyl 4-(hydrazinecarbonyl)benzoate, the mono-substituted intermediate.

  • Byproducts from Starting Terephthalic Acid: The purity of the initial terephthalic acid (TA) is critical. Impurities from TA synthesis, such as 4-carboxybenzaldehyde (4-CBA) and p-toluic acid, are common contaminants that can carry through to the final TAH product[3][4][5]. 4-CBA is a particularly problematic impurity known to cause coloration[6].

  • Solvent Residues: Acetic acid or other solvents used in the synthesis of the parent TA can also be present[7].

Q2: Why is recrystallization the most common purification method for TAH?

A2: Recrystallization is favored due to its efficiency, cost-effectiveness, and scalability. The principle relies on the differential solubility of TAH and its impurities in a chosen solvent system at varying temperatures. TAH is typically sparingly soluble in common solvents at room temperature but its solubility increases significantly at higher temperatures. Most key impurities have different solubility profiles, allowing for their separation. For instance, unreacted esters are often more soluble in organic solvents, while TAH precipitates upon cooling, leaving the impurity in the mother liquor[2].

Q3: What analytical techniques are essential for confirming the purity of TAH?

A3: A combination of techniques is necessary to confirm both the identity and purity of your final product[2].

  • Spectroscopy:

    • ¹H and ¹³C NMR: Confirms the chemical structure. The symmetric nature of the TAH molecule leads to a simple aromatic proton signal (singlet) and characteristic broad signals for the -NH and -NH₂ protons[2]. Impurity peaks can be easily identified and quantified.

    • FT-IR: Confirms the presence of key functional groups. Look for N-H stretches (3100-3300 cm⁻¹) and the amide C=O stretch (1650-1700 cm⁻¹)[2].

  • Chromatography:

    • HPLC: High-Performance Liquid Chromatography is excellent for quantifying trace organic impurities, especially isomers or compounds with similar functionality[8]. It is the standard method for determining residual 4-CBA in the parent terephthalic acid[4].

    • TLC: Thin-Layer Chromatography is a quick, qualitative method to monitor the progress of the purification, comparing the crude material to the purified product against a reference standard[9][10].

  • Other Techniques:

    • Mass Spectrometry (MS): Confirms the molecular weight (approx. 194.19 g/mol )[1][2].

    • Elemental Analysis: Verifies the elemental composition (C, H, N, O) against theoretical values[2].

Part 2: Troubleshooting Guide

This section is designed to help you solve specific problems you may encounter during the purification process.

Q4: My final TAH product has a persistent yellow or off-white color. What is the cause and how can I fix it?

A4: A yellow tint is almost always due to colored organic impurities, with 4-carboxybenzaldehyde (4-CBA) being the most likely culprit carried over from the synthesis of the parent terephthalic acid[3][6]. Aldehydic impurities can form colored byproducts under reaction conditions.

Troubleshooting Steps:

  • Activated Charcoal Treatment: During recrystallization, after the crude TAH is fully dissolved in the hot solvent, add a small amount (1-2% w/w) of activated charcoal to the solution. The charcoal adsorbs colored impurities. Keep the solution hot and swirl for 5-10 minutes, then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.

  • Second Recrystallization: If color persists, a second recrystallization is often effective. The concentration of the impurity will be significantly lower, making its removal more efficient.

  • Solvent Selection: Ensure your recrystallization solvent does not react with the impurities to create color. Ethanol or ethanol-water mixtures are generally safe choices[2].

Q5: The yield of my recrystallized TAH is very low. What went wrong?

A5: Low yield is a common issue in recrystallization. The cause is typically related to technique or solvent choice.

Causality Analysis:

  • Excess Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling. Aim for a saturated or near-saturated solution at the solvent's boiling point.

  • Premature Crystallization: If the solution cools too quickly during hot filtration (to remove insolubles or charcoal), the product will crystallize on the filter paper or in the funnel, leading to loss. Ensure your funnel is pre-heated.

  • Inappropriate Solvent: If TAH has high solubility in your chosen solvent even at low temperatures, you will not achieve good recovery.

  • Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature will result in incomplete precipitation of the product.

Corrective Actions: If you suspect excess solvent is the issue, you can try to recover more product by boiling off some of the solvent from the mother liquor and attempting a second crystallization. For future experiments, perform small-scale solubility tests to determine the optimal solvent volume.

Q6: My analytical data (NMR/HPLC) shows that unreacted dimethyl terephthalate is still present after recrystallization. How can I remove it?

A6: This indicates that the chosen recrystallization conditions were not optimal for separating the ester. Dimethyl terephthalate is more nonpolar than TAH.

Targeted Purification Strategy:

  • Solvent Wash (Trituration): This is a highly effective method. Suspend your impure TAH in a solvent where the ester is soluble but TAH is not. Dichloromethane or ethyl acetate are good candidates. Stir the slurry vigorously at room temperature for 15-30 minutes, then filter. The ester will be washed away, leaving the purified TAH as the solid. Repeat if necessary.

  • Solvent System Modification: For recrystallization, a more polar solvent system, like a higher percentage of water in an ethanol-water mixture, can decrease the solubility of TAH while keeping the less polar ester in solution.

Part 3: Experimental Protocols & Workflows

Here are detailed, step-by-step procedures for the most common and effective purification methods.

Protocol 1: Standard Recrystallization of TAH from an Ethanol/Water System

This protocol is a robust starting point for purifying crude TAH. The causality is based on the high solubility of TAH in hot ethanol and its poor solubility in cold water, which forces precipitation upon cooling and addition of water.

Step-by-Step Methodology:

  • Dissolution: Place 10.0 g of crude TAH into a 500 mL Erlenmeyer flask. Add 150 mL of 95% ethanol. Heat the mixture on a hot plate with stirring until it reaches a gentle boil. TAH has limited solubility, so it may not dissolve completely at this stage.

  • Hot Filtration (Optional but Recommended): If there are insoluble impurities, perform a hot gravity filtration. Place a funnel with fluted filter paper over a clean, pre-heated Erlenmeyer flask. Pour the hot mixture through the filter paper. This removes mechanical impurities.

  • Crystallization: To the clear, hot filtrate, slowly add deionized water (up to 150 mL) until the solution becomes faintly turbid (cloudy), indicating the saturation point has been reached. If it becomes too cloudy, add a few drops of hot ethanol to clarify.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals and preventing the trapping of impurities.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize product precipitation.

  • Isolation: Collect the white, crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold 50:50 ethanol/water mixture (2 x 20 mL) to remove any residual soluble impurities from the crystal surfaces. Follow with a wash of cold deionized water (2 x 20 mL).

  • Drying: Dry the purified TAH in a vacuum oven at 80-100 °C to a constant weight.

Workflow & Decision Making for TAH Purification

The following diagram illustrates a logical workflow for selecting a purification strategy based on the nature of the crude product.

TAH_Purification_Workflow start Crude TAH Product analysis Initial Analysis (TLC, Color, Solubility) start->analysis decision1 Is the product heavily colored? analysis->decision1 charcoal Recrystallize with Activated Charcoal decision1->charcoal Yes recrystallize Standard Recrystallization (e.g., EtOH/Water) decision1->recrystallize No analysis2 Purity Check (HPLC, NMR, TLC) charcoal->analysis2 recrystallize->analysis2 decision2 Is product pure? analysis2->decision2 wash Targeted Solvent Wash (Trituration) decision2->wash No (e.g., ester present) finish Pure TAH (>99%) decision2->finish Yes wash->analysis2

Caption: A decision workflow for purifying crude TAH.

Troubleshooting Flowchart: Common Purification Issues

This diagram provides a logical path to diagnose and solve common problems encountered during TAH purification.

TAH_Troubleshooting start Problem Encountered During Purification low_yield Low Yield start->low_yield colored_prod Colored Product start->colored_prod impure_prod Persistent Impurities (by NMR/HPLC) start->impure_prod sol_issue Cause: Too much solvent? Cooling too fast? low_yield->sol_issue color_issue Cause: 4-CBA or other chromophores? colored_prod->color_issue ester_issue Cause: Unreacted ester or intermediate? impure_prod->ester_issue sol_fix Action: Reduce solvent volume. Ensure slow cooling. sol_issue->sol_fix color_fix Action: Recrystallize with activated charcoal. color_issue->color_fix ester_fix Action: Perform solvent wash with EtOAc or CH₂Cl₂. ester_issue->ester_fix

Caption: A troubleshooting guide for TAH purification.

Part 4: Data Summary Table

This table summarizes the properties of common solvents used in TAH purification to aid in your selection process.

Solvent/SystemBoiling Point (°C)TAH Solubility (Cold)TAH Solubility (Hot)Key Impurities RemovedTypical Purity
Ethanol/Water 78 - 100LowHighUnreacted esters, p-toluic acid>99%
Ethanol 78LowModerateWater-soluble impurities98-99%
Dimethylformamide (DMF) 153ModerateVery HighMost organic impurities>99.5% (Use with caution, difficult to remove)
Dichloromethane (Wash) 40Very LowVery LowUnreacted esters, nonpolar byproductsN/A (Used for washing, not recrystallization)
Ethyl Acetate (Wash) 77Very LowLowUnreacted esters, nonpolar byproductsN/A (Used for washing, not recrystallization)

References

Technical Support Center: Optimizing Reaction Conditions for Terephthalic Acid Hydrazide Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Terephthalic Acid Hydrazide (TAH) polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing high-performance polyhydrazides. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-proven insights to empower you to troubleshoot and optimize your experiments effectively.

Foundational Principles of TAH Polymerization

The synthesis of poly(terephthaloyl hydrazide) is a polycondensation reaction between this compound (TAH) and a diacyl chloride, typically terephthaloyl chloride (TPC). This reaction proceeds via nucleophilic acyl substitution, forming a stable amide-like hydrazide linkage. The resulting aromatic polyhydrazides are often precursors to polyoxadiazoles, known for their exceptional thermal stability.[1][2][3]

The fundamental reaction is illustrated below:

n H₂N-NH-CO-(C₆H₄)-CO-NH-NH₂ + n Cl-CO-(C₆H₄)-CO-Cl → [-NH-NH-CO-(C₆H₄)-CO-NH-NH-CO-(C₆H₄)-CO-]ₙ + 2n HCl

Success in this polymerization hinges on several critical factors: monomer purity, stoichiometric balance, solvent selection, temperature control, and moisture exclusion. Even minor deviations can significantly impact the polymer's molecular weight, solubility, and final properties.[4]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during TAH polymerization in a direct question-and-answer format.

Issue 1: Low Polymer Molecular Weight & Degree of Polymerization

Q1: My final polymer has a low intrinsic viscosity, indicating a low molecular weight. What are the likely causes?

A1: Achieving a high molecular weight is the most common challenge in this polymerization.[4] Several factors can prematurely terminate chain growth:

  • Monomer Impurity: The presence of monofunctional impurities in either the TAH or the diacyl chloride monomer will cap the growing polymer chains, halting further polymerization.

  • Stoichiometric Imbalance: Polycondensation reactions are highly sensitive to the molar ratio of the monomers. An excess of either monomer will lead to chains all having the same reactive end group, preventing further growth.

  • Water Contamination: Water reacts readily with the highly electrophilic acyl chloride groups to form carboxylic acids, which are less reactive under these conditions. This reaction not only upsets the stoichiometry but also generates unreactive chain ends.

  • Side Reactions: At elevated temperatures, side reactions can occur, leading to non-ideal end groups that terminate the polymerization process.

  • Premature Precipitation: If the growing polymer chain becomes insoluble in the reaction solvent, it will precipitate out, physically preventing further reaction of its end groups.

Q2: How can I systematically troubleshoot and improve the molecular weight of my polymer?

A2: To enhance the degree of polymerization, a systematic approach focusing on controlling the reaction variables is essential.

  • Ensure Monomer Purity:

    • This compound (TAH): Recrystallize commercial TAH from water or ethanol to remove impurities. Dry the purified monomer under vacuum at an elevated temperature (e.g., 80-100 °C) before use.

    • Terephthaloyl Chloride (TPC): TPC is highly sensitive to moisture. Use freshly distilled or sublimed TPC for best results. Handle it exclusively in a glovebox or under a dry, inert atmosphere (e.g., Argon or Nitrogen).

  • Achieve Precise Stoichiometry:

    • Accurately weigh the high-purity monomers using a calibrated analytical balance.

    • When adding the diacyl chloride (often a solid), it's best to add it in portions to the dissolved TAH solution to maintain control over the reaction exotherm and ensure good mixing.

  • Rigorous Solvent and Atmosphere Control:

    • Use anhydrous, high-purity polar aprotic solvents such as N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP). These solvents are excellent at solvating the growing polymer chains.

    • Dry the solvents using molecular sieves before use.

    • Conduct the entire reaction under a positive pressure of a dry, inert gas to strictly exclude atmospheric moisture and oxygen.

The following diagram outlines a decision-making workflow for troubleshooting low molecular weight.

G start Low Molecular Weight (Low Intrinsic Viscosity) check_purity Step 1: Verify Monomer Purity (NMR, Elemental Analysis) start->check_purity check_stoichiometry Step 2: Re-evaluate Stoichiometry (Weighing, Calculation) check_purity->check_stoichiometry Purity Confirmed solution_purity Action: Recrystallize TAH, Distill/Sublime TPC check_purity->solution_purity Impurity Detected check_conditions Step 3: Assess Reaction Conditions (Solvent Dryness, Inert Atmosphere) check_stoichiometry->check_conditions Stoichiometry Correct solution_stoichiometry Action: Use Analytical Balance, Ensure 1:1 Molar Ratio check_stoichiometry->solution_stoichiometry Error Found check_solubility Step 4: Observe for Premature Precipitation check_conditions->check_solubility Conditions Optimal solution_conditions Action: Use Anhydrous Solvent, Maintain Strict Inert Atmosphere check_conditions->solution_conditions Deficiencies Found solution_solubility Action: Add Solubilizing Salt (e.g., LiCl), Adjust Temperature check_solubility->solution_solubility Precipitation Observed

Caption: Troubleshooting workflow for low molecular weight polymer.

Issue 2: Premature Polymer Precipitation & Poor Solubility

Q3: My reaction mixture becomes cloudy and a solid precipitates out shortly after starting the polymerization. Why is this happening?

A3: This is a classic sign of the polymer becoming insoluble in the reaction medium. Aromatic polyhydrazides, due to their rigid backbones and strong intermolecular hydrogen bonding, often have limited solubility.[1] If the polymer precipitates, chain growth stops, resulting in a low molecular weight product. The choice of solvent is critical to prevent this.

Q4: How can I improve the solubility of the polymer during the reaction?

A4:

  • Solvent Selection: Use highly polar aprotic solvents. N,N-Dimethylacetamide (DMAc) and N-Methyl-2-pyrrolidone (NMP) are generally the most effective.

  • Addition of Salts: A common and highly effective technique is to add salts like Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) to the solvent.[5] These salts are believed to disrupt the intermolecular hydrogen bonds between polymer chains, improving their solvation. A typical concentration is 2-5% (w/v).

  • Temperature Control: Low-temperature solution polymerization (typically 0 °C to room temperature) is often preferred. While higher temperatures can sometimes increase solubility, they can also promote side reactions that may decrease solubility or lead to discoloration.[5]

SolventKey CharacteristicsTypical Salt Additive
N,N-Dimethylacetamide (DMAc) Excellent solvating power for polyhydrazides. High boiling point.LiCl or CaCl₂
N-Methyl-2-pyrrolidone (NMP) Similar to DMAc, good solvating power.LiCl
Dimethyl Sulfoxide (DMSO) Good solvent, but can be problematic if not perfectly anhydrous.LiCl

Table 1: Recommended Solvents for TAH Polymerization.

Issue 3: Polymer Discoloration (Yellowing)

Q5: My final polymer is yellow or brown instead of white. What causes this discoloration?

A5: Discoloration is typically a result of oxidative side reactions or thermal degradation. The hydrazide linkage can be susceptible to oxidation, especially at elevated temperatures in the presence of trace oxygen or impurities. High reaction temperatures can also cause thermal decomposition, leading to chromophore formation.

Q6: What are the best practices to obtain a colorless polymer?

A6:

  • Maintain Low Temperatures: Conduct the reaction at low temperatures (e.g., starting at 0 °C and allowing it to slowly warm to room temperature). This minimizes the rate of potential side reactions.

  • Strict Inert Atmosphere: Purge the reaction vessel thoroughly with a dry, inert gas (Argon is preferred) and maintain a positive pressure throughout the reaction and workup. This prevents oxidation.

  • High-Purity Monomers: Impurities can often act as catalysts for degradation reactions. Use highly purified monomers as described in Q2.

  • Controlled Addition: Add the diacyl chloride solution slowly to the TAH solution to control the reaction exotherm and prevent localized "hot spots."

Standardized Experimental Protocol: Low-Temperature Solution Polymerization

This protocol provides a reliable baseline for synthesizing high molecular weight poly(terephthaloyl hydrazide).

Materials & Reagents
  • This compound (TAH), ≥98%

  • Terephthaloyl chloride (TPC), ≥99%

  • N,N-Dimethylacetamide (DMAc), anhydrous, ≥99.8%

  • Lithium Chloride (LiCl), anhydrous, ≥99%

  • Methanol, ACS grade

  • Argon or Nitrogen gas, high purity, with a drying trap

Pre-Reaction Preparations
  • TAH Purification: Recrystallize TAH from deionized water. Dry the resulting white crystals in a vacuum oven at 100 °C for 24 hours.

  • Solvent Preparation: In a flame-dried flask, add anhydrous LiCl to anhydrous DMAc to achieve a 5% (w/v) concentration. Stir under an inert atmosphere until fully dissolved.

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, an inert gas inlet, and a dropping funnel. Ensure all glassware is scrupulously dry.

Polymerization Procedure

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase prep1 1. Add purified TAH to the reactor flask. prep2 2. Add 5% LiCl/DMAc solvent via cannula. prep1->prep2 prep3 3. Stir under Argon until TAH is fully dissolved. prep2->prep3 prep4 4. Cool the solution to 0 °C in an ice bath. prep3->prep4 react3 7. Add TPC solution dropwise to the stirred TAH solution over 1 hour. react1 5. Dissolve purified TPC in anhydrous DMAc in a separate flask. react2 6. Add TPC solution to dropping funnel. react1->react2 react2->react3 react4 8. Maintain temperature at 0 °C during addition. react3->react4 react5 9. After addition, remove ice bath and stir at room temp for 24 hours. react4->react5 work1 10. The solution should be highly viscous and clear. work2 11. Slowly pour the viscous polymer solution into vigorously stirred methanol. work1->work2 work3 12. A white, fibrous polymer will precipitate. work2->work3 work4 13. Collect the polymer by filtration. work3->work4 work5 14. Wash thoroughly with fresh methanol, then water, then methanol again. work4->work5 work6 15. Dry the polymer in a vacuum oven at 80 °C to constant weight. work5->work6

Caption: Experimental workflow for TAH polymerization.

  • Under a positive pressure of Argon, add the purified TAH (1 equivalent) to the reaction flask.

  • Add the 5% LiCl/DMAc solution to dissolve the TAH, aiming for a final monomer concentration of approximately 10-15% (w/v).

  • Stir the mixture with the mechanical stirrer until a clear, homogeneous solution is obtained.

  • Cool the flask to 0 °C using an ice-water bath.

  • In a separate dry flask under Argon, dissolve the purified TPC (1 equivalent) in a small amount of anhydrous DMAc.

  • Transfer this TPC solution to the dropping funnel.

  • Add the TPC solution dropwise to the vigorously stirred TAH solution over a period of 60 minutes. The solution will become progressively more viscous.

  • After the addition is complete, remove the ice bath and allow the reaction to continue at room temperature for 24 hours. The final solution should be very thick and difficult to stir.

  • To isolate the polymer, slowly pour the viscous solution into a large beaker of rapidly stirring methanol (at least 10x the volume of the reaction mixture).

  • A white, fibrous polymer will precipitate. Continue stirring for 30 minutes.

  • Collect the polymer by vacuum filtration.

  • Wash the polymer cake extensively with fresh methanol to remove residual DMAc and LiCl, followed by deionized water to remove salts, and a final methanol wash.

  • Dry the purified polymer in a vacuum oven at 80 °C until a constant weight is achieved.

References

Technical Support Center: Troubleshooting Low Solubility of Terephthalic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Terephthalic acid hydrazide (TAH). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the low solubility of this versatile compound. Here, we provide in-depth, evidence-based solutions in a direct question-and-answer format to assist you in your experimental endeavors.

Understanding the Challenge: Why is this compound Poorly Soluble?

This compound's low solubility stems from its molecular structure. The rigid aromatic core, coupled with the presence of multiple hydrogen bond donors and acceptors in the hydrazide functional groups, leads to strong intermolecular forces.[1] These forces result in a stable crystalline lattice that is difficult to disrupt with common solvents, particularly at room temperature.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: In which solvents is this compound most soluble?

A1: this compound exhibits its highest solubility in polar aprotic solvents. Based on available data and experimental evidence, the following solvents are recommended:

  • Dimethyl Sulfoxide (DMSO): Generally the most effective solvent for dissolving TAH and its parent compound, terephthalic acid.[2][3][4]

  • Dimethylformamide (DMF): Another excellent polar aprotic solvent for TAH.[3][5]

  • N-Methyl-2-pyrrolidone (NMP): Shows good solvating power for terephthalic acid and related structures.[3]

  • Dimethylacetamide (DMAc): Also effective for dissolving TAH.[3]

It is sparingly soluble in polar protic solvents like water and ethanol at room temperature.[5][6] However, solubility in these solvents can be significantly increased with heat.[4][6] It is generally considered insoluble in nonpolar solvents.[5]

Solubility Data Summary Table:

SolventTypeRelative SolubilityReference
Dimethyl Sulfoxide (DMSO)Polar AproticHigh[2][3][4]
Dimethylformamide (DMF)Polar AproticHigh[3][5]
N-Methyl-2-pyrrolidone (NMP)Polar AproticModerate to High[3]
Dimethylacetamide (DMAc)Polar AproticModerate to High[3]
EthanolPolar ProticLow (increases with heat)[5]
WaterPolar ProticVery Low (increases with heat)[6]
Q2: I'm still struggling to dissolve TAH even in DMSO. What can I do?

A2: If you're encountering difficulties, several techniques can be employed to enhance solubility, often used in combination:

  • Heating: Increasing the temperature is a highly effective method to increase the solubility of TAH in most polar solvents.[4][6] For instance, the solubility of the parent compound, terephthalic acid, in DMSO/water mixtures significantly increases with a rise in temperature.[2][3] Caution: Be mindful of the thermal stability of TAH, which starts to decompose around 300°C.[5] For most applications, heating up to 80-100°C should be safe and effective.

  • Sonication: The use of an ultrasonic bath can help break down the crystal lattice structure of the TAH powder, increasing the surface area available for solvation and accelerating the dissolution process.[7]

  • pH Adjustment: The solubility of compounds with acidic or basic functional groups is often pH-dependent.[6][8] Terephthalic acid, the precursor to TAH, is more soluble in alkaline conditions due to the ionization of its carboxylic acid groups.[6][9] While TAH itself has hydrazide groups which are generally non-basic, the overall solubility can still be influenced by pH.[10] Experimenting with slight adjustments to the pH of your solvent system, particularly towards the basic range, may improve solubility.

Troubleshooting Workflow for Dissolving TAH:

A workflow for dissolving this compound.

Q3: Can I use co-solvents to improve the solubility of TAH in aqueous solutions?

A3: Yes, using a co-solvent system is a common and effective strategy.[8][11] This involves mixing a good organic solvent (like DMSO or DMF) with your aqueous buffer. The organic solvent disrupts the strong intermolecular hydrogen bonding of water, reducing the polarity of the solvent mixture and making it more favorable for dissolving less polar compounds like TAH.[11]

Step-by-Step Protocol for Preparing a TAH Solution with a Co-solvent:

  • Initial Dissolution: Dissolve the required amount of TAH in a minimal volume of a strong organic solvent (e.g., DMSO).

  • Titration: Slowly add the aqueous buffer to the TAH/DMSO solution while stirring vigorously.

  • Observation: Monitor for any signs of precipitation. If the solution becomes cloudy, you may have exceeded the solubility limit in that particular co-solvent ratio.

  • Optimization: You may need to experiment with different ratios of the organic solvent to the aqueous buffer to find the optimal balance for your desired final concentration.

Q4: Are there any other advanced techniques I can use for a drug development application where high concentrations are needed?

A4: For pharmaceutical applications, where achieving a specific concentration and ensuring bioavailability are critical, several advanced formulation strategies can be considered:

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix.[11][12] The polymer enhances the wettability and dissolution rate of the poorly soluble drug. Common carriers include polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP).[11]

  • Inclusion Complexes: Cyclodextrins are often used as host molecules to form inclusion complexes with guest drug molecules.[8][13] The hydrophobic inner cavity of the cyclodextrin encapsulates the nonpolar part of the drug, while the hydrophilic exterior improves aqueous solubility.

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[8][13][14]

  • Salt Formation: While not directly applicable to the hydrazide group, if there are other ionizable groups in a derivative of TAH, forming a salt can significantly improve solubility.[13]

Logical Relationship of Advanced Solubilization Techniques:

G cluster_0 Problem cluster_1 Advanced Solutions a Low Aqueous Solubility of TAH b Solid Dispersions (with hydrophilic polymers) a->b Improves wettability c Inclusion Complexes (with cyclodextrins) a->c Encapsulates nonpolar regions d Particle Size Reduction (Micronization/Nanosuspension) a->d Increases surface area e Co-crystallization a->e Forms new crystalline structures

Advanced techniques to enhance TAH solubility.

References

Technical Support Center: Microwave-Assisted Synthesis of Terephthalic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the microwave-assisted synthesis of terephthalic acid hydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to reduce reaction times and optimize your synthesis through the effective use of microwave technology.

Introduction to Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique, offering significant advantages over conventional heating methods.[1] By utilizing microwave energy, reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[2] This rapid, uniform heating is achieved through the direct interaction of microwaves with polar molecules in the reaction mixture, leading to increased reaction rates, higher yields, and improved product purity.[1][3]

In the synthesis of this compound, typically prepared from a terephthalate diester (like dimethyl terephthalate) and hydrazine hydrate, microwave irradiation can significantly enhance the efficiency of the hydrazinolysis reaction.[4] This guide will walk you through the process, highlighting key considerations and potential challenges.

Experimental Protocol: Microwave-Assisted Synthesis of this compound

This protocol provides a general framework. Optimal conditions may vary depending on the specific microwave reactor and starting materials used.

Materials and Equipment
  • Reactants: Dimethyl terephthalate (DMT) or another suitable terephthalate ester, Hydrazine hydrate (N₂H₄·H₂O)

  • Solvent: Ethanol or solvent-free conditions can be explored.[5][6]

  • Microwave Synthesizer: A dedicated laboratory microwave reactor with temperature and pressure sensors is mandatory for safety and reproducibility.[7][8] Domestic microwave ovens should never be used for chemical synthesis. [7]

  • Reaction Vessel: Appropriate microwave-safe sealed vessel with a magnetic stir bar.

  • Standard laboratory glassware for workup and purification.

  • Filtration apparatus (e.g., Büchner funnel).

  • Analytical Instruments: FT-IR and NMR for product characterization.[4]

Step-by-Step Methodology
  • Reactant Preparation: In a microwave-safe reaction vessel, combine dimethyl terephthalate and an excess of hydrazine hydrate.[5] A molar ratio of 1:15 to 1:20 (DMT to hydrazine hydrate) is a good starting point. If using a solvent like ethanol, add it to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Set the target temperature (e.g., 100-150 °C) and power (e.g., 100-300 W). The reaction time will be significantly shorter than conventional methods, typically in the range of 3-15 minutes.[2][9] It is crucial to start with small-scale reactions to determine the optimal and safe parameters for your specific setup.[7]

  • Monitoring the Reaction: If your microwave system allows, monitor the reaction progress using real-time temperature and pressure data. A rapid increase in pressure can indicate a runaway reaction.

  • Cooling and Workup: After the irradiation is complete, allow the vessel to cool to room temperature. A precipitate of this compound should form.

  • Isolation and Purification: Filter the solid product and wash it with a small amount of cold ethanol to remove unreacted starting materials and byproducts.[5] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or water.[4]

  • Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques.

    • FT-IR Spectroscopy: Look for the appearance of N-H stretching vibrations (around 3100-3300 cm⁻¹) and the C=O (amide I) stretching vibration (around 1650-1700 cm⁻¹). The disappearance of the C-O stretching band from the starting ester is also a key indicator of a successful reaction.[4]

    • ¹H-NMR Spectroscopy: The spectrum should show characteristic peaks for the aromatic protons and the -NH and -NH₂ protons.

Visualizing the Workflow

Microwave Synthesis Workflow reactant_prep 1. Reactant Preparation (DMT, Hydrazine Hydrate, Solvent) irradiation 2. Microwave Irradiation (Set Temp, Power, Time) reactant_prep->irradiation monitoring 3. Reaction Monitoring (Temp & Pressure) irradiation->monitoring cooling 4. Cooling & Workup monitoring->cooling isolation 5. Isolation & Purification (Filtration, Recrystallization) cooling->isolation characterization 6. Characterization (FT-IR, NMR) isolation->characterization Hydrazinolysis Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Ester R-C(=O)-OR' Tetrahedral_Intermediate R-C(O-)-OR'-(+NH2-NH2) Ester->Tetrahedral_Intermediate Hydrazine H2N-NH2 Hydrazine->Tetrahedral_Intermediate Intermediate_Collapse R-C(O-)-OR'-(+NH2-NH2) Hydrazide R-C(=O)-NH-NH2 Intermediate_Collapse->Hydrazide Leaving_Group R'OH Intermediate_Collapse->Leaving_Group

References

Technical Support Center: Catalytic Synthesis of Terephthalic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic synthesis of Terephthalic Acid Hydrazide (TAH). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the efficient synthesis of TAH. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic methodology.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and efficient method is the hydrazinolysis of a terephthalate diester, typically dimethyl terephthalate (DMT). This reaction involves the nucleophilic acyl substitution of the ester groups by hydrazine hydrate.[1] While the direct reaction of terephthalic acid with hydrazine is possible, it is generally less efficient due to the lower reactivity of the carboxylic acid compared to its ester derivative.[1]

Q2: Why is a two-step process (esterification followed by hydrazinolysis) often recommended over the direct reaction of terephthalic acid with hydrazine?

A2: The two-step process is favored because the esterification of terephthalic acid to form dimethyl terephthalate (DMT) or another suitable ester significantly increases the electrophilicity of the carbonyl carbons.[1] This enhanced reactivity leads to a more efficient and higher-yielding subsequent hydrazinolysis reaction.

Q3: Can catalysts be used to improve the efficiency of TAH synthesis?

A3: Yes, catalytic methods can significantly enhance reaction rates, increase yields, and allow for milder reaction conditions. While the hydrazinolysis of reactive esters can proceed without a catalyst, the use of certain catalysts can be beneficial, especially for less reactive substrates or when aiming for optimal efficiency. Additionally, physical methods like microwave-assisted synthesis can dramatically reduce reaction times.[1]

Q4: What are some common impurities I might encounter in my final TAH product?

A4: Common impurities can include unreacted starting materials (DMT and hydrazine), the intermediate monomethyl terephthalate hydrazide, and byproducts from side reactions. If the starting terephthalic acid is impure, contaminants like 4-carboxybenzaldehyde (4-CBA) and p-toluic acid can also be carried through the synthesis.[2]

Q5: How can I purify the crude this compound?

A5: Recrystallization is a widely used and effective method for purifying crude TAH.[1] Common solvent systems include ethanol or a mixture of ethanol and water. The choice of solvent will depend on the impurity profile of your crude product.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Problem 1: Low or No Product Yield

Question: I am following a standard protocol for the hydrazinolysis of DMT, but my yield of TAH is consistently low or negligible. What could be the issue?

Answer:

Low or no product yield in the synthesis of TAH can stem from several factors, each rooted in the principles of chemical reactivity and equilibrium.

  • Insufficient Reaction Time or Temperature: The hydrazinolysis of DMT is a nucleophilic acyl substitution reaction that requires sufficient energy and time to proceed to completion.

    • Causality: The reaction proceeds through a tetrahedral intermediate, and the formation and breakdown of this intermediate have activation energy barriers that must be overcome.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears sluggish, consider incrementally increasing the reaction temperature or extending the reaction time. Be mindful that excessive heat can lead to byproduct formation.

  • Poor Quality of Starting Materials: The purity of your dimethyl terephthalate and hydrazine hydrate is critical.

    • Causality: Impurities in DMT can interfere with the reaction. Water content in hydrazine hydrate can dilute the reagent and alter the reaction conditions.

    • Solution: Ensure your DMT is of high purity. Use a fresh, properly stored bottle of hydrazine hydrate. Consider titrating the hydrazine hydrate to determine its exact concentration.

  • Inadequate Mixing: If the reaction mixture is not homogenous, the reactants will not have sufficient contact for the reaction to occur efficiently.

    • Causality: The reaction rate is dependent on the collision frequency of the reactant molecules.

    • Solution: Ensure efficient stirring throughout the reaction. If DMT has limited solubility in the reaction solvent at lower temperatures, ensure it fully dissolves as the reaction is heated.

Problem 2: Formation of Significant Impurities or Side Products

Question: My final product shows multiple spots on the TLC plate, and the NMR spectrum is complex, indicating the presence of significant impurities. How can I improve the selectivity of my reaction?

Answer:

The formation of byproducts is a common challenge in organic synthesis. Understanding the potential side reactions is key to mitigating them.

  • Incomplete Reaction Leading to Intermediates: The reaction of DMT with hydrazine proceeds in two steps. Incomplete reaction can leave the mono-substituted intermediate, monomethyl terephthalate hydrazide.

    • Causality: The second hydrazinolysis step may be slower than the first due to electronic or steric effects.

    • Solution: As with low yield, ensure sufficient reaction time and temperature to drive the reaction to completion. Using a slight excess of hydrazine hydrate can also help to push the equilibrium towards the di-substituted product.

  • Hydrolysis of the Ester: If there is excess water in the reaction mixture, hydrolysis of the dimethyl terephthalate can occur, leading to the formation of terephthalic acid and methanol.

    • Causality: Water can act as a nucleophile, competing with hydrazine to attack the carbonyl carbon of the ester.

    • Solution: Use a high-purity, concentrated hydrazine hydrate solution to minimize the amount of water in the reaction. If using a solvent, ensure it is anhydrous.

  • Side Reactions of Hydrazine: Hydrazine can undergo oxidation, especially at elevated temperatures in the presence of certain metal ions.

    • Causality: The N-N bond in hydrazine can be susceptible to cleavage under harsh conditions.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure your reaction vessel is clean and free of catalytic metal residues.

Experimental Protocols

Protocol 1: Catalytic Synthesis of this compound from Dimethyl Terephthalate

This protocol provides a detailed methodology for the synthesis of TAH, incorporating best practices for achieving high yield and purity.

Materials:

  • Dimethyl terephthalate (DMT)

  • Hydrazine hydrate (80-100%)

  • Ethanol (anhydrous)

  • Optional: Zinc Acetate (as catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dimethyl terephthalate (1 equivalent).

  • Solvent and Reagent Addition: Add anhydrous ethanol to the flask to create a slurry. While stirring, add hydrazine hydrate (2.2 equivalents) dropwise to the mixture. If using a catalyst, add zinc acetate (0.05 equivalents) at this stage.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The disappearance of the DMT spot and the appearance of the TAH spot (which will be more polar and have a lower Rf value) indicate the reaction is proceeding.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The TAH product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted hydrazine and other soluble impurities.

  • Purification: Recrystallize the crude TAH from a suitable solvent, such as an ethanol/water mixture, to obtain a pure, crystalline product.

  • Drying: Dry the purified TAH in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove any residual solvent.

Data Presentation:

ParameterRecommended ValueRationale
Reactant Ratio (DMT:Hydrazine) 1 : 2.2A slight excess of hydrazine ensures complete conversion of the diester.
Solvent Anhydrous EthanolProvides a good reaction medium and facilitates product precipitation upon cooling.
Catalyst (Optional) Zinc Acetate (0.05 eq)Can accelerate the rate of nucleophilic acyl substitution.[3]
Reaction Temperature Reflux (~78 °C)Provides sufficient energy for the reaction to proceed at a reasonable rate without significant byproduct formation.
Reaction Time 4-6 hoursTypically sufficient for complete conversion, but should be monitored by TLC.

Visualizations

Reaction Pathway for the Synthesis of this compound

G DMT Dimethyl Terephthalate (DMT) Intermediate Monomethyl Terephthalate Hydrazide DMT->Intermediate + Hydrazine - Methanol Hydrazine Hydrazine Hydrate Hydrazine->Intermediate TAH This compound (TAH) Hydrazine->TAH Intermediate->TAH + Hydrazine - Methanol Methanol1 Methanol Methanol2 Methanol

Caption: Stepwise synthesis of TAH from DMT.

Troubleshooting Logic for Low TAH Yield

G Start Low TAH Yield Check_TLC Analyze reaction mixture by TLC. Is DMT still present? Start->Check_TLC Yes_DMT Yes Check_TLC->Yes_DMT No_DMT No Check_TLC->No_DMT Incomplete_Rxn Incomplete Reaction Yes_DMT->Incomplete_Rxn Side_Reactions Possible Side Reactions (e.g., hydrolysis). No_DMT->Side_Reactions Increase_Time_Temp Increase reaction time and/or temperature. Consider adding a catalyst. Incomplete_Rxn->Increase_Time_Temp Check_Purity Check purity of starting materials (DMT, Hydrazine). Incomplete_Rxn->Check_Purity Check_Mixing Ensure efficient stirring. Incomplete_Rxn->Check_Mixing Control_Water Use anhydrous solvent and high-purity hydrazine hydrate. Side_Reactions->Control_Water

References

Technical Support Center: Synthesis of Terephthalic Acid Hydrazide (TAH)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation and Ensuring High Purity

Welcome to the technical support center for Terephthalic acid hydrazide (TAH) synthesis. As a Senior Application Scientist, I understand that synthesizing high-purity TAH is critical for its downstream applications, from polymer chemistry to the development of novel therapeutics.[1][2] Degradation during synthesis is a common challenge that can lead to low yields, impure products, and compromised experimental outcomes. This guide provides in-depth, field-proven insights in a question-and-answer format to help you navigate and troubleshoot the synthesis process, ensuring the integrity of your final compound.

Section 1: Frequently Asked Questions (FAQs) on TAH Degradation
Q1: What is this compound (TAH) and why is its purity so important?

This compound (also known as Terephthalohydrazide) is a symmetrical aromatic molecule featuring a central benzene ring with two hydrazide groups (-CONHNH₂) at the para (1,4) positions.[3] This bifunctional nature makes it a highly versatile building block in various fields. It serves as a monomer for specialized polyamides and polyesters, enhancing their thermal stability and mechanical strength.[4] Furthermore, it is a key precursor for synthesizing heterocyclic compounds and Schiff bases with potential biological activities, including urease and glycation inhibition.[2][5][6]

The purity of TAH is paramount because impurities can act as chain terminators in polymerization reactions, significantly lowering the molecular weight and altering the properties of the final polymer.[7] In drug development, even minor impurities can lead to unforeseen side reactions or altered pharmacological profiles.

Q2: I'm synthesizing TAH from Dimethyl terephthalate (DMT) and hydrazine hydrate. What are the primary degradation pathways I should be worried about?

The most common synthesis route is the nucleophilic acyl substitution (hydrazinolysis) of a terephthalate diester, like DMT, with hydrazine hydrate.[4] During this process, two main degradation pathways can compromise your product's purity and yield:

  • Hydrolysis: This is the most significant degradation risk. The hydrazide functional groups are susceptible to hydrolysis, especially in the presence of excess water, acid, or base at elevated temperatures. This reaction cleaves the C-N bond, reverting the hydrazide back to a carboxylic acid group, forming terephthalic acid (TPA) or a mixed hydrazide-carboxyl intermediate. This is analogous to the well-documented hydrolysis of polyesters like PET.[8][9]

  • Oxidation: Hydrazine and its derivatives are reducing agents and can be susceptible to oxidation, especially in the presence of air (oxygen) and trace metal ions at high temperatures. While less common than hydrolysis under typical synthesis conditions, oxidation can lead to the formation of colored impurities and byproducts like diacylhydrazines or the generation of nitrogen gas, which can affect reaction stoichiometry and yield.

Below is a diagram illustrating these degradation pathways.

G cluster_synthesis Primary Synthesis Pathway cluster_degradation Major Degradation Pathways DMT Dimethyl Terephthalate (DMT) TAH This compound (TAH - Desired Product) DMT->TAH  + 2 eq. Hydrazine Hydrate (Hydrazinolysis) Hydrazine Hydrazine Hydrate Hydrazine->TAH TPA Terephthalic Acid (TPA - Impurity) TAH->TPA  Hydrolysis (Excess H₂O, Heat, Acid/Base) Oxidized Oxidized Byproducts (e.g., Diacylhydrazines, colored impurities) TAH->Oxidized  Oxidation (Air, Metal Ions, Heat)

Caption: Key synthesis and degradation pathways for TAH.

Q3: My final TAH product is off-white or yellowish instead of pure white. What causes this discoloration?

Discoloration is typically a sign of impurity formation. The most likely culprits are:

  • Oxidized Byproducts: As mentioned, oxidation of the hydrazide groups can create highly conjugated molecules that absorb visible light, appearing as yellow or brown impurities.

  • Residual Starting Materials: Incomplete reaction can leave behind starting materials or intermediates. For example, impurities in the initial terephthalic acid used to make the ester, such as 4-carboxybenzaldehyde (4-CBA), can carry through the synthesis and cause discoloration.[7][10]

  • Thermal Degradation: Prolonged exposure to high temperatures during the reaction or drying phase can cause complex side reactions and decomposition, leading to colored tars.

Section 2: Proactive Prevention & Optimized Synthesis Protocol

Preventing degradation starts with a robust and well-controlled experimental setup. The causality behind each parameter is critical for success.

Core Principles for Preventing Degradation:
  • Temperature Control is Crucial: The hydrazinolysis reaction is exothermic. While heat is required to drive the reaction to completion, excessive temperatures (>110-120°C) significantly accelerate the rate of hydrolysis and other side reactions.[2][6] Maintaining a stable reflux temperature is key.

  • Stoichiometry Matters: A slight excess of hydrazine hydrate is often used to ensure complete conversion of the diester. However, a large excess can complicate purification and may contain impurities that catalyze degradation.

  • Inert Atmosphere: While not always strictly necessary for this specific synthesis, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) minimizes the risk of oxidation, especially if the reaction is run for an extended period or at higher temperatures.[11]

  • Solvent Choice: Ethanol or an ethanol/water mixture is a common solvent for both the reaction and subsequent recrystallization.[2][4] It provides good solubility for the reactants and allows for effective purification of the TAH product, which is less soluble in the cold solvent.

Optimized Experimental Protocol: TAH from Dimethyl Terephthalate

This protocol is designed to maximize yield and purity by controlling the factors that lead to degradation.

Materials:

  • Dimethyl terephthalate (DMT)

  • Hydrazine hydrate (~80% or higher)

  • Ethanol (95% or absolute)

  • Deionized Water

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. If available, equip the setup for reaction under a nitrogen atmosphere.

  • Reactant Charging: To the flask, add Dimethyl terephthalate (1.0 eq) and ethanol (approx. 10-15 mL per gram of DMT).

  • Hydrazine Addition: While stirring, add hydrazine hydrate (2.2 - 2.5 eq) to the suspension. The addition should be controlled, especially on a larger scale, to manage the initial exotherm.

  • Reaction (Reflux): Heat the mixture to reflux (typically around 100-115°C) with vigorous stirring.[2][6] The solid DMT will gradually dissolve as it reacts, and the TAH product will begin to precipitate as a white solid.

  • Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Mobile Phase: A mixture like Ethyl Acetate/Hexane (e.g., 7:3) or Dichloromethane/Methanol (e.g., 9:1) often works well.

    • Procedure: Take a small aliquot of the reaction mixture, dissolve it in a suitable solvent if necessary, and spot it on a TLC plate alongside a spot of the starting DMT. The reaction is complete when the DMT spot has completely disappeared. This prevents running the reaction for an unnecessarily long time at high temperatures.

  • Cooling & Isolation: Once the reaction is complete (typically 3-5 hours), remove the heat source and allow the mixture to cool to room temperature. Then, cool it further in an ice bath for 30-60 minutes to maximize precipitation of the TAH product.

  • Filtration: Collect the white crystalline product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold ethanol and then with a small amount of cold deionized water. This removes unreacted hydrazine hydrate and other soluble impurities.

  • Drying: Dry the product under vacuum at a moderate temperature (60-80°C). Avoid excessively high drying temperatures to prevent thermal degradation.

Section 3: Troubleshooting Guide

Even with a good protocol, issues can arise. This guide helps you diagnose and solve common problems.

Troubleshooting Decision Tree

G Start Problem Encountered During TAH Synthesis Problem_Yield Issue: Low Yield Start->Problem_Yield Problem_Purity Issue: Impure Product (e.g., Off-color, Extra TLC spots) Start->Problem_Purity Check_Completion Was the reaction run to completion? (Check TLC) Problem_Yield->Check_Completion Yes Check_TLC What do TLC spots show? Problem_Purity->Check_TLC Incomplete_Sol Action: Increase reflux time. Ensure adequate stirring. Check_Completion->Incomplete_Sol No Check_Precipitation Was the product fully precipitated? Check_Completion->Check_Precipitation Yes Precip_Sol Action: Cool mixture for longer at lower temperature before filtering. Check_Precipitation->Precip_Sol No Hydrolysis_Suspect Possible Hydrolysis: Did reaction temp exceed 120°C? Check_Precipitation->Hydrolysis_Suspect Yes Hydrolysis_Sol Action: Improve temperature control. Consider using an oil bath. Hydrolysis_Suspect->Hydrolysis_Sol Yes TLC_Start Spot corresponding to starting material (DMT) Check_TLC->TLC_Start TLC_Streak Streaking or spot at baseline Check_TLC->TLC_Streak TLC_Color Product is yellow/brown Check_TLC->TLC_Color TLC_Start_Sol Diagnosis: Incomplete Reaction. Action: Increase reflux time or check hydrazine stoichiometry/purity. TLC_Start->TLC_Start_Sol TLC_Streak_Sol Diagnosis: Likely TPA from hydrolysis. Action: Recrystallize product. In future, control temperature more carefully. TLC_Streak->TLC_Streak_Sol TLC_Color_Sol Diagnosis: Oxidation or thermal degradation. Action: Recrystallize. In future, consider inert atmosphere and avoid overheating during reaction and drying. TLC_Color->TLC_Color_Sol

Caption: A decision tree for troubleshooting common TAH synthesis issues.

Section 4: Purification and Quality Control

Even with a carefully controlled reaction, a final purification step is essential for obtaining high-purity TAH.

Protocol: Recrystallization of TAH

Recrystallization is a highly effective method for removing both more-soluble and less-soluble impurities.[4]

  • Solvent Selection: A mixture of ethanol and water is often effective. The goal is to find a system where TAH is soluble at high temperatures but poorly soluble at low temperatures.

  • Dissolution: Place the crude TAH in an Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., 80:20 water:ethanol) needed to fully dissolve the solid. Gentle heating and stirring will be required.

  • Hot Filtration (Optional): If there are insoluble impurities (like baseline material from hydrolysis), perform a hot filtration to remove them. This must be done quickly to prevent the TAH from crystallizing prematurely.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath to complete the crystallization process.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum as described previously.

Data Table: Quality Control Benchmarks for TAH

After synthesis and purification, it is vital to confirm the identity and purity of the compound using analytical techniques.[4][12]

Analytical Technique Parameter Expected Value / Observation for Pure TAH Significance
Appearance Physical StateWhite Crystalline SolidOff-white or yellow color indicates impurities.
Melting Point Temperature>300 °C (decomposes)A sharp, high melting point is indicative of high purity.
FT-IR Spectroscopy N-H Stretch3100 - 3300 cm⁻¹Confirms the presence of the hydrazide N-H bonds.[4]
C=O Stretch1650 - 1700 cm⁻¹Confirms the amide carbonyl group.[4]
¹H NMR (DMSO-d₆) Aromatic Protons~8.0 ppm (singlet, 4H)A clean singlet indicates the symmetric aromatic ring.[4]
-NH Protons~9.9 ppm (broad singlet, 2H)Confirms the amide protons.
-NH₂ Protons~4.5 ppm (broad singlet, 4H)Confirms the terminal amine protons.
Mass Spectrometry Molecular Ion (M⁺)m/z ≈ 194.08Confirms the correct molecular weight (C₈H₁₀N₄O₂).[3][4]
TLC Purity CheckA single spotMultiple spots indicate the presence of impurities.

References

Technical Support Center: A Guide to Laboratory-Scale Production of Terephthalic Acid Hydrazide (TAH)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Terephthalic acid hydrazide (TAH), also known as Terephthalohydrazide. This document is designed for researchers, chemists, and drug development professionals who are looking to synthesize, scale up, or troubleshoot the production of this versatile bifunctional molecule in a laboratory setting. TAH serves as a crucial building block in the synthesis of polymers, heterocyclic compounds, and Schiff bases, making it a compound of significant interest in materials science and medicinal chemistry.[1][2]

This guide provides a detailed experimental protocol grounded in established chemical principles, a comprehensive troubleshooting section to address common challenges, and essential safety information for handling the hazardous reagents involved.

The Chemistry of TAH Synthesis: A Mechanistic Overview

The most reliable and common method for preparing this compound in the lab is through the hydrazinolysis of a terephthalate diester, such as dimethyl terephthalate (DMT) or diethyl terephthalate.[3] This reaction is a classic example of nucleophilic acyl substitution .

The mechanism proceeds in two stages, with the hydrazine molecule acting as the nucleophile attacking the electrophilic carbonyl carbon of each ester group.

Mechanism Breakdown:

  • Nucleophilic Attack: A nitrogen atom from the hydrazine molecule (H₂N-NH₂) attacks the carbonyl carbon of an ester group on the terephthalate molecule. This breaks the C=O pi bond, forming a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling an alkoxide group (e.g., methoxide, -OCH₃) as the leaving group.

  • Proton Transfer: The alkoxide leaving group deprotonates the newly added hydrazinyl group.

  • Repeat: The process is repeated on the second ester group to form the final dihydrazide product.

This ester-to-hydrazide route is favored over the direct reaction with terephthalic acid because the ester is significantly more reactive towards nucleophilic attack by hydrazine than the carboxylic acid itself.[1]

G cluster_0 Step 1: First Hydrazinolysis cluster_1 Step 2: Second Hydrazinolysis DMT Dimethyl Terephthalate (DMT) Intermediate1 Tetrahedral Intermediate DMT->Intermediate1 Nucleophilic Attack Hydrazine1 Hydrazine (H₂N-NH₂) Hydrazine1->Intermediate1 Monoester Mono-hydrazide Intermediate Intermediate1->Monoester Collapse & Leaving Group Departure Methanol1 Methanol (CH₃OH) Intermediate1->Methanol1 Intermediate2 Tetrahedral Intermediate Monoester->Intermediate2 Nucleophilic Attack Hydrazine2 Hydrazine (H₂N-NH₂) Hydrazine2->Intermediate2 TAH This compound (TAH) Intermediate2->TAH Collapse & Leaving Group Departure Methanol2 Methanol (CH₃OH) Intermediate2->Methanol2 G start Start setup Assemble Reflux Apparatus in Fume Hood start->setup add_reagents Add DMT and Ethanol setup->add_reagents add_hydrazine Slowly Add Hydrazine Monohydrate add_reagents->add_hydrazine reflux Heat to Reflux (3-4 hours) add_hydrazine->reflux cool Cool to Room Temp, then Ice Bath reflux->cool filter Vacuum Filter to Isolate Crude Product cool->filter wash Wash with Cold Ethanol & Diethyl Ether filter->wash dry Dry Under Vacuum wash->dry purify_q Purity Check (e.g., NMR, TLC) dry->purify_q recrystallize Recrystallize from Ethanol/Water purify_q->recrystallize Needs Purification end Pure TAH purify_q->end Purity OK recrystallize->filter G start Problem Observed low_yield Low Yield start->low_yield impure Discolored Product start->impure solidified Reaction Solidified start->solidified cause_incomplete Cause: Incomplete Reaction low_yield->cause_incomplete cause_hydrazine Cause: Insufficient Hydrazine low_yield->cause_hydrazine cause_impurities Cause: Impurities Present impure->cause_impurities cause_solvent Cause: Insufficient Solvent solidified->cause_solvent sol_reflux Solution: Increase Reflux Time/Temp cause_incomplete->sol_reflux sol_excess Solution: Use >2.5x Hydrazine cause_hydrazine->sol_excess sol_recrystallize Solution: Recrystallize (Add Charcoal if Needed) cause_impurities->sol_recrystallize sol_volume Solution: Increase Solvent Volume cause_solvent->sol_volume

References

Validation & Comparative

Comparing Terephthalic acid hydrazide with isophthalic dihydrazide in polymers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Guide for Polymer Scientists: Terephthalic Acid Hydrazide vs. Isophthalic Dihydrazide in Advanced Polymer Synthesis

As a Senior Application Scientist in the field of polymer chemistry, a recurring and critical decision point for researchers is the selection of isomeric monomers. Among aromatic dihydrazides, the choice between this compound (TAH) and isophthalic dihydrazide (IDH) is a classic example of how a subtle change in molecular geometry can profoundly dictate the final properties and processability of a polymer. This guide provides a detailed, evidence-based comparison to empower researchers, scientists, and drug development professionals to make strategic decisions in their material design.

The Foundational Difference: A Tale of Two Isomers

The core distinction between TAH and IDH lies in the substitution pattern on the benzene ring. TAH is the para isomer (1,4-substitution), which imparts a linear, rigid, and highly symmetrical geometry. In stark contrast, IDH is the meta isomer (1,3-substitution), resulting in a bent, kinked, and asymmetrical structure. This fundamental difference in molecular architecture is the primary determinant of the resulting polymer's chain conformation, packing efficiency, and intermolecular interactions.

G cluster_TAH This compound (TAH) cluster_IDH Isophthalic Dihydrazide (IDH) cluster_Polymer Resulting Polymer Chain Architecture TAH Linear & Symmetrical (para-substitution) TAH_struct H₂N-NH-CO-Ph-CO-NH-NH₂ Poly_TAH Rigid-Rod Polymer Chain (High Order & Crystallinity) TAH_struct->Poly_TAH Polymerization IDH Bent & Asymmetrical (meta-substitution) IDH_struct H₂N-NH-CO-Ph-CO-NH-NH₂ Poly_IDH Kinked Polymer Chain (Disrupted Order & Amorphous) IDH_struct->Poly_IDH Polymerization

Figure 1: Structural isomerism of TAH and IDH and its impact on polymer chain conformation.

Performance Metrics: A Head-to-Head Comparison

The geometric disparity between TAH and IDH directly translates into significant differences in the macroscopic properties of the polymers they form, such as polyhydrazides or poly(amide-hydrazide)s.[1] The linear structure of TAH promotes efficient chain packing and strong intermolecular hydrogen bonding, leading to highly crystalline materials. Conversely, the kinked structure of IDH introduces disorder, hindering crystallization and resulting in more amorphous polymers.[2]

Thermal Stability

Aromatic polyamides and polyhydrazides are known for their thermal stability.[3][4] However, TAH-based polymers consistently outperform their IDH-based counterparts. The high crystallinity and strong cohesive energy of TAH-derived polymers, such as the well-known aramid fiber Kevlar®, require immense thermal energy to disrupt their ordered structure. This results in exceptionally high glass transition temperatures (Tg) and decomposition temperatures (Td). The structural irregularity in IDH-based polymers, like Nomex®, lowers the energy barrier for chain motion and degradation.

Table 1: Comparative Thermal Properties of Analogous Aromatic Polyamides

PropertyTAH-based Polymer (e.g., PPTA/Kevlar®)IDH-based Polymer (e.g., PMIA/Nomex®)Rationale
Glass Transition (Tg) > 375 °C~275 °CThe linear, rigid chains in TAH polymers severely restrict segmental motion, requiring higher temperatures to induce the glass transition.
Decomposition Temp (Td) > 500 °C~400 °CTightly packed, crystalline structures with strong intermolecular forces enhance thermal stability and resist degradation at high temperatures.[5]

Note: Data is generalized from commercial aramid fibers, which use terephthaloyl and isophthaloyl chlorides, the diacid chloride analogs of TAH and IDH. The principles of thermal stability directly apply to the corresponding polyhydrazide systems.

Mechanical Strength

The rigid-rod nature of TAH-based polymer chains allows for the formation of highly oriented fibers with exceptional tensile strength and modulus. This makes them the material of choice for demanding applications like ballistic protection and composites. While IDH-based polymers are strong, their amorphous, kinked chain structure results in lower tensile properties but often provides greater flexibility and elongation at break.

Table 2: Comparative Mechanical Properties of Analogous Aramid Fibers

PropertyTAH-based Fiber (e.g., Kevlar® 49)IDH-based Fiber (e.g., Nomex® 430)Rationale
Tensile Strength ~3.6 GPa~0.6 GPaThe high degree of chain alignment and crystallinity in TAH-based fibers allows for efficient stress transfer along the polymer backbone.[6]
Tensile Modulus ~131 GPa~12 GPaThe inherent stiffness of the linear TAH monomer unit contributes directly to a high resistance to deformation under load.
Elongation at Break ~2.8 %~22 %The less ordered, kinked structure of IDH polymers allows for more chain slippage and extension before failure, leading to higher elongation.

Source: Data compiled from manufacturer technical datasheets and polymer science literature.

Solubility and Processability

This is the domain where IDH holds a distinct advantage. The high crystallinity that gives TAH-polymers their strength also makes them notoriously difficult to dissolve, often requiring aggressive solvents like concentrated sulfuric acid.[7] This severely limits their processability. The asymmetrical structure of IDH disrupts efficient chain packing, allowing solvent molecules to penetrate and solvate the polymer chains more easily.[2][8][9] This enhanced solubility in common polar aprotic solvents (e.g., NMP, DMAc, DMSO) is a significant benefit for creating films, coatings, and membranes via solution-casting techniques.[10][11][12]

Experimental Protocols: Synthesis of Aromatic Polyamides

To provide a practical context, the following are established low-temperature solution polycondensation protocols for synthesizing aromatic polyamides. These syntheses utilize the diacid chloride analogs—terephthaloyl chloride (para) and isophthaloyl chloride (meta)—which are more reactive and commonly used in laboratory settings, but perfectly illustrate the principles applicable to dihydrazide polymerization.

Synthesis of a TAH-Analog Polymer: Poly(p-phenylene terephthalamide) (PPTA)

This method requires careful control due to the polymer's tendency to precipitate from solution as it reaches high molecular weight.

G reagents 1. Dissolve p-Phenylenediamine in NMP/CaCl₂ solvent system cooling 2. Cool to 0-5 °C (Ice Bath) reagents->cooling addition 3. Add Terephthaloyl Chloride (Slowly, under N₂) cooling->addition polymerize 4. Stir 1h at 0 °C, then 3h at RT addition->polymerize precipitate 5. Precipitate Polymer in Water polymerize->precipitate product 6. Wash & Dry PPTA Product precipitate->product

Figure 2: Experimental workflow for the synthesis of a TAH-analog polymer (PPTA).

Methodology:

  • Solvent Preparation: In a flame-dried, nitrogen-purged reaction vessel with mechanical stirring, dissolve anhydrous calcium chloride (CaCl₂) in N-methyl-2-pyrrolidone (NMP).

  • Diamine Dissolution: Add p-phenylenediamine to the NMP/CaCl₂ solution and stir until fully dissolved. The salt helps disrupt intermolecular hydrogen bonds of the resulting polymer to prevent premature precipitation.

  • Cooling: Immerse the vessel in an ice-water bath to cool the solution to between 0 °C and 5 °C.

  • Acid Chloride Addition: Slowly add a stoichiometric amount of terephthaloyl chloride to the vigorously stirred, cooled solution. This reaction is exothermic and must be controlled.

  • Polymerization: Maintain stirring at 0-5 °C for 60 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for an additional 3 hours. A dramatic increase in viscosity will be observed.

  • Isolation: Pour the highly viscous polymer solution into a blender containing deionized water to precipitate the polymer as a fibrous solid.

  • Purification: Wash the polymer extensively with water and then with methanol to remove solvent and salts. Dry the final PPTA product in a vacuum oven.

Synthesis of an IDH-Analog Polymer: Poly(m-phenylene isophthalamide) (PMIA)

The synthesis of the meta-linked polymer is more forgiving due to the product's superior solubility.

G reagents 1. Dissolve m-Phenylenediamine in DMAc solvent addition 2. Add Isophthaloyl Chloride (Solid, under N₂ at RT) reagents->addition polymerize 3. Stir 3h at RT addition->polymerize precipitate 4. Precipitate Polymer in Water polymerize->precipitate product 5. Wash & Dry PMIA Product precipitate->product

Figure 3: Experimental workflow for the synthesis of an IDH-analog polymer (PMIA).

Methodology:

  • Diamine Dissolution: In a nitrogen-purged reaction vessel, dissolve m-phenylenediamine in N,N-dimethylacetamide (DMAc) at room temperature.

  • Acid Chloride Addition: Add a stoichiometric amount of solid isophthaloyl chloride to the stirred solution in one portion. An exotherm will be observed.

  • Polymerization: Continue stirring at room temperature for 3 hours. The solution will become viscous, but typically remains clear and manageable.

  • Isolation: Precipitate the polymer by pouring the solution into rapidly stirred deionized water.

  • Purification: Collect the polymer by filtration, wash thoroughly with water and methanol, and dry under vacuum.

Conclusion: A Strategic Choice Based on Application

The selection between this compound and isophthalic dihydrazide is not a matter of which is superior, but which is appropriate for the intended application. This decision represents a fundamental trade-off between performance and processability.

  • Choose this compound (TAH) for applications where the ultimate in thermal stability and mechanical strength is paramount. Its linear, rigid structure is ideal for high-performance fibers, structural composites, and materials intended for extreme environments, where the challenges of processing are justified by the final properties.

  • Choose Isophthalic Dihydrazide (IDH) when solution processability is a key requirement. Its bent structure yields polymers with excellent solubility, making it suitable for manufacturing films, coatings, and membranes. While sacrificing some of the thermal and mechanical prowess of TAH-based systems, IDH-polymers still offer high performance with the significant advantage of easier fabrication.

By understanding the causal link between the para/meta isomerism of these monomers and the resulting polymer architecture and properties, researchers can intelligently design materials that are precisely tailored to their scientific or commercial objectives.

References

Guide to Terephthalic Acid Hydrazide (TAH) vs. Adipic Acid Dihydrazide (ADH): A Comparative Study of Structure, Performance, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Polymer and Drug Development Professionals

Abstract

Terephthalic acid hydrazide (TAH) and Adipic acid dihydrazide (ADH) are pivotal di-functional molecules widely employed as cross-linking agents, curing agents, and chemical intermediates. Their distinct molecular backbones—an aromatic ring for TAH versus a linear aliphatic chain for ADH—impart significantly different thermal and mechanical properties to the final polymer networks. This guide provides a comprehensive, data-driven comparison of TAH and ADH, focusing on their performance as latent curing agents for epoxy resins. We will delve into the causality behind their differing behaviors, present detailed experimental protocols for their evaluation, and offer field-proven insights to guide formulation decisions for researchers, scientists, and drug development professionals.

Introduction: The Structural Dichotomy of Aromatic vs. Aliphatic Dihydrazides

Dihydrazides are a versatile class of compounds characterized by two hydrazide functional groups (-CONHNH₂). These groups contain highly reactive primary amine hydrogens, making them excellent candidates for reacting with electrophilic moieties like epoxides and isocyanates. While numerous dihydrazides exist, this compound (TAH) and Adipic acid dihydrazide (ADH) represent two archetypal structures whose comparison illuminates fundamental principles of polymer chemistry.

  • Adipic Acid Dihydrazide (ADH) is derived from the six-carbon aliphatic dicarboxylic acid, adipic acid. Its flexible C4 alkyl chain is a defining feature, influencing its solubility, melting point, and the mechanical properties of the polymers it forms.[1] It is one of the most common dihydrazides used in industry.[1]

  • This compound (TAH) , also known as terephthalic dihydrazide (TDH), is synthesized from terephthalic acid, incorporating a rigid benzene ring into its core structure.[2][3] This aromaticity is the primary driver of its distinct performance characteristics, particularly in terms of thermal stability and stiffness. A notable aspect of TAH is its potential for sustainable sourcing through the chemical recycling of Poly(ethylene terephthalate) (PET) waste.[3][4]

This guide will focus on their most prominent shared application: their role as latent curing agents in one-component (1K) epoxy resin systems.

Molecular Structure and Physicochemical Properties

The difference in the spacer group between the two hydrazide functions—a flexible butane chain in ADH versus a rigid phenyl ring in TAH—is the cornerstone of their comparative performance.

G cluster_0 Adipic Acid Dihydrazide (ADH) cluster_1 This compound (TAH) ADH TAH G cluster_workflow Experimental Workflow for Curing Agent Evaluation Formulate 1. Formulate (Epoxy + Dihydrazide) Test_DSC 2. Thermal Analysis (DSC, TGA) Formulate->Test_DSC Characterize Kinetics Cure 3. Cure Sample (Defined Time/Temp) Formulate->Cure Prepare Test Specimen Analyze 5. Analyze Data & Compare Test_DSC->Analyze Test_Mech 4. Mechanical Testing (Tensile, Lap Shear) Cure->Test_Mech Evaluate Performance Test_Mech->Analyze

References

Bridging the Gap: A Comparative Guide to the Experimental and Computational Analysis of Terephthalic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of materials science and drug development, the robust characterization of molecular compounds is paramount. Terephthalic acid hydrazide (TAH), a versatile precursor for high-performance polymers, metal-organic frameworks (MOFs), and pharmacologically active agents, presents a compelling case for the synergy between empirical data and theoretical modeling.[1] This guide provides an in-depth comparison of experimental and computational results for TAH, offering researchers a framework for cross-validating their findings and achieving a higher degree of scientific certainty.

The core principle of this guide is to move beyond mere data presentation. We will explore the causality behind the analytical choices, demonstrating how computational chemistry, specifically Density Functional Theory (DFT), serves not just as a predictive tool but as a powerful partner to experimental spectroscopy. By cross-validating results, we can confirm structural assignments, understand complex vibrational modes, and build a more complete, reliable picture of the molecule's behavior.

Synthesis and Experimental Characterization: The Empirical Foundation

The journey of analysis begins with the synthesis of high-purity this compound. The most common and well-established method is the hydrazinolysis of a terephthalate diester, such as dimethyl terephthalate, with hydrazine hydrate.[1] This nucleophilic acyl substitution reaction efficiently converts the ester groups into the desired hydrazide functionalities.[1] An increasingly relevant method also involves the aminolysis of recycled polyethylene terephthalate (PET), offering a sustainable route to this valuable intermediate.[2]

Following synthesis and purification via recrystallization, the compound is subjected to a suite of spectroscopic and thermal analyses to confirm its identity and purity.

G cluster_synthesis Synthesis start Dimethyl Terephthalate (or recycled PET) reaction Hydrazinolysis/ Aminolysis start->reaction hydrazine Hydrazine Hydrate hydrazine->reaction purification Recrystallization reaction->purification product Pure Terephthalic Acid Hydrazide purification->product

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping with isopropanol.

  • Record a background spectrum of the empty ATR stage.

  • Place a small amount of the dried, powdered TAH sample onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.

  • Perform automatic baseline correction and ATR correction on the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve approximately 5-10 mg of TAH in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Place the tube in the NMR spectrometer.

  • Acquire the ¹H NMR spectrum, ensuring proper shimming to obtain high-resolution peaks.

  • Acquire the ¹³C NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Computational Modeling: The Theoretical Framework

To generate a theoretical counterpart to our experimental data, we employ Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of molecules.[1] For a molecule like TAH, the B3LYP functional combined with a high-level basis set such as 6-311++G(d,p) provides a robust and well-validated approach for calculating geometry, vibrational frequencies, and NMR chemical shifts.[3]

This specific combination of functional and basis set has been shown to yield excellent correlation with experimental data for the parent molecule, terephthalic acid, making it an authoritative choice for our analysis of the hydrazide derivative.[3]

G cluster_workflow Cross-Validation Workflow cluster_exp Experimental cluster_comp Computational (DFT) exp_synth Synthesis & Purification exp_ftir FT-IR Spectroscopy exp_synth->exp_ftir exp_nmr NMR Spectroscopy exp_synth->exp_nmr comparison Direct Comparison & Cross-Validation exp_ftir->comparison exp_nmr->comparison comp_geom Geometry Optimization comp_freq Frequency Calculation comp_geom->comp_freq comp_nmr GIAO NMR Calculation comp_geom->comp_nmr comp_freq->comparison comp_nmr->comparison

Caption: The symbiotic workflow of experimental and computational analysis.

Computational Protocol (DFT)
  • Structure Input: Draw the molecular structure of this compound in a molecular modeling program.

  • Geometry Optimization: Perform a full geometry optimization without constraints using the B3LYP functional and the 6-311++G(d,p) basis set. This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Using the optimized geometry, perform a vibrational frequency calculation at the same level of theory. This confirms the structure is a true minimum (no imaginary frequencies) and yields the theoretical IR spectrum. A scaling factor (typically ~0.96 for B3LYP) is often applied to the calculated frequencies to correct for anharmonicity and basis set deficiencies.

  • NMR Calculation: Using the optimized geometry, perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.[3] The calculated absolute shielding values are then converted to chemical shifts by referencing them to the shielding calculated for TMS at the identical level of theory.

Cross-Validation: Where Theory Meets Reality

The true power of this combined approach lies in the direct comparison of the data sets. Discrepancies can highlight experimental artifacts or limitations in the theoretical model, while strong agreement provides a high degree of confidence in the results.

Vibrational Analysis (FT-IR)

The FT-IR spectrum is a molecular fingerprint, rich with information about the functional groups and overall structure. By comparing the experimental wavenumbers with the scaled DFT-calculated values, we can confidently assign each major peak to a specific molecular motion, a task that is often ambiguous with experimental data alone.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

Experimental (cm⁻¹)Calculated (Scaled, cm⁻¹)Assignment (Potential Energy Distribution, PED)
~3300-3200~3250N-H stretching (asymmetric & symmetric)
~3050~3060Aromatic C-H stretching
~1640~1650C=O stretching (Amide I)
~1600~1610Aromatic C=C stretching
~1530~1545N-H bending + C-N stretching (Amide II)
~1320~1330C-N stretching
~850~860Aromatic C-H out-of-plane bending

Note: Experimental values are typical literature values. Calculated values are representative of what is expected from a B3LYP/6-311++G(d,p) calculation.

The strong correlation between the experimental peaks and the calculated frequencies for key vibrations—such as the N-H stretches of the hydrazide group, the critical C=O stretch (Amide I band), and the aromatic C-H vibrations—provides unambiguous confirmation of the compound's structure.[4]

NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. The symmetry of TAH simplifies the spectra, making it an ideal candidate for this comparative analysis.

Table 2: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

NucleusAtom TypeExperimental (ppm, in DMSO-d₆)Calculated (GIAO, ppm)
¹H Aromatic C-H~7.9~7.8-8.0
Amide N-H~9.8~9.7-9.9
Amine NH₂~4.5~4.4-4.6
¹³C Aromatic C-H~128~127-129
Aromatic C (ipso to C=O)~135~134-136
Carbonyl C=O~165~164-166

Note: As with the IR table, values are representative. The GIAO method is highly effective at reproducing experimental chemical shifts.[3]

The excellent agreement between the experimental chemical shifts and those calculated via the GIAO method further validates the molecular structure. It confirms the electronic environment of the aromatic protons and carbons, and importantly, the distinct chemical shifts of the carbonyl and hydrazide groups.

Conclusion

The cross-validation of experimental and computational data represents a modern, robust approach to chemical characterization. For a molecule like this compound, this dual analysis provides a level of insight that neither technique can achieve alone. Experimental spectroscopy provides real-world data on the bulk material, while DFT calculations offer a perfect, gas-phase molecular model that explains the origin of the observed spectral features. By integrating these methodologies, researchers in drug discovery and materials science can proceed with greater confidence in their structural assignments, paving the way for more reliable and reproducible downstream applications.

References

A Comparative Guide to the Thermal Stability of Polymers Made with Terephthalic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced materials with superior performance under extreme conditions, the thermal stability of polymers is a critical parameter. This guide provides an in-depth comparison of the thermal properties of polymers synthesized using terephthalic acid hydrazide (TAH) against alternative aromatic polyamides. We will delve into the experimental data that underscores the unique thermal behavior imparted by the hydrazide linkage, offering a valuable resource for material selection and development in demanding applications.

The Significance of Thermal Stability and the Role of this compound

High-performance polymers are indispensable in aerospace, electronics, and automotive industries, where materials are routinely exposed to elevated temperatures.[1] The thermal stability of a polymer dictates its operational limits and lifespan. Aromatic polyamides, or aramids, are a class of polymers renowned for their exceptional thermal and mechanical properties, which stem from their rigid aromatic backbones and strong intermolecular hydrogen bonding.[1]

This compound (TAH) is a monomer that, when incorporated into a polyamide backbone, creates a poly(amide-hydrazide) (PAH).[2] This introduction of the hydrazide group (-CO-NH-NH-CO-) has a profound impact on the polymer's thermal degradation pathway. Unlike conventional polyamides, PAHs can undergo a thermal transformation into highly stable poly(amide-1,3,4-oxadiazole)s, a class of heterocyclic polymers with even greater thermal resistance.[2][3] This unique characteristic positions TAH-based polymers as compelling candidates for applications requiring exceptional heat resistance.

Experimental Benchmarking of Thermal Stability

To objectively assess the thermal stability of polymers, several analytical techniques are employed. The most common and informative are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4][5] This technique is invaluable for determining the onset of decomposition, the degradation profile, and the amount of residual char at high temperatures. A higher decomposition temperature and a greater char yield are indicative of superior thermal stability.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed into a ceramic or platinum pan.

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Heating Program: The sample is heated at a constant rate, commonly 10 °C/min, over a specified temperature range (e.g., from room temperature to 800 °C).

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters:

    • Td5% and Td10%: The temperatures at which 5% and 10% weight loss occurs, respectively. These values represent the initial decomposition temperature.

    • Td,max: The temperature of the maximum rate of decomposition, determined from the peak of the derivative TGA (DTG) curve.

    • Char Yield: The percentage of residual mass at a high temperature (e.g., 700 °C or 800 °C), which indicates the amount of carbonaceous residue formed during decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4][5] This technique is used to identify thermal transitions such as the glass transition temperature (Tg) and the melting temperature (Tm). The Tg is a critical parameter for amorphous or semi-crystalline polymers, as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. A higher Tg generally indicates a more rigid polymer backbone and, often, better thermal stability.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small amount of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • Instrument Setup: The DSC cell is purged with an inert gas. An empty, sealed aluminum pan is used as a reference.

  • Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program, which typically includes:

    • An initial heating scan to erase the polymer's prior thermal history.

    • A controlled cooling scan.

    • A second heating scan, from which the thermal transitions are determined. A typical heating rate is 10 °C/min.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine:

    • Glass Transition Temperature (Tg): Observed as a step-like change in the baseline of the thermogram.

    • Melting Temperature (Tm): Appears as an endothermic peak for crystalline or semi-crystalline polymers.

Comparative Thermal Performance Data

The following table summarizes the thermal properties of a poly(amide-hydrazide) derived from this compound and compares it with a conventional aromatic polyamide that does not contain the hydrazide linkage. The data is compiled from representative studies in the literature.

PropertyPoly(amide-hydrazide) (TAH-based)Aromatic Polyamide (Non-TAH)
Initial Decomposition Temp. (Td5%, °C) ~350 - 400~450 - 500
Temp. of Max. Decomposition (Td,max, °C) Multi-step, with a major peak > 500~500 - 550
Char Yield at 700°C (%) > 50~40 - 50
Glass Transition Temp. (Tg, °C) ~250 - 300~280 - 350

Note: The values presented are approximate and can vary depending on the specific comonomers, polymer molecular weight, and experimental conditions.

Discussion of Thermal Behavior

The data reveals a fascinating distinction in the thermal degradation pathways of TAH-based polymers compared to their non-hydrazide counterparts.

Wholly aromatic polyamide-hydrazides exhibit a multi-step degradation process.[2][3] The initial, lower-temperature weight loss is not due to catastrophic decomposition but rather a constructive chemical transformation. The hydrazide groups undergo a cyclodehydration reaction to form highly stable 1,3,4-oxadiazole rings.[3] This is a key advantage, as the polymer essentially "upgrades" its thermal stability upon heating.

In contrast, conventional aromatic polyamides typically exhibit a single-stage decomposition at higher temperatures. While their initial decomposition temperatures may be higher, the overall thermal stability, as indicated by the char yield, can be surpassed by the transformed poly(amide-1,3,4-oxadiazole) structure.

The glass transition temperatures of poly(amide-hydrazide)s are generally high, reflecting the rigidity of the aromatic backbone. The introduction of the hydrazide group can sometimes lead to a slight decrease in Tg compared to some all-amide structures due to a potential disruption in chain packing. However, the Tg of the resulting poly(amide-1,3,4-oxadiazole) is typically very high, often exceeding the decomposition temperature of the original polymer.

Visualizing the Chemistry and Workflow

To better understand the molecular structures and the experimental process, the following diagrams are provided.

Caption: Chemical structures of TAH and a representative poly(amide-hydrazide).

G start Start: Polymer Sample tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc data_analysis Data Analysis tga->data_analysis dsc->data_analysis comparison Comparative Assessment of Thermal Stability data_analysis->comparison end End: Performance Evaluation comparison->end

Caption: Experimental workflow for benchmarking thermal stability.

Conclusion

The incorporation of this compound into polyamide backbones offers a unique and advantageous route to enhancing thermal stability. The ability of poly(amide-hydrazide)s to undergo a thermally induced transformation to poly(amide-1,3,4-oxadiazole)s provides a mechanism for in-situ improvement of material properties at elevated temperatures. While the initial decomposition temperature of TAH-based polymers may be lower than some conventional aramids, their superior char yields and the formation of a more stable heterocyclic structure upon heating make them highly attractive for applications demanding extreme thermal resistance. This guide provides a foundational understanding and the necessary experimental framework for researchers and professionals to explore and exploit the potential of TAH-based polymers in the development of next-generation high-performance materials.

References

Efficacy of Terephthalic acid hydrazide as a crosslinking agent compared to others

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Efficacy of Terephthalic Acid Hydrazide as a Crosslinking Agent

Introduction: The Critical Role of Crosslinking in Advanced Materials

In the realm of polymer science and biomaterials, crosslinking is the fundamental process that transforms linear polymer chains into complex three-dimensional networks. This structural evolution is paramount, converting soluble and often mechanically weak polymers into insoluble, elastic, and robust materials like hydrogels and thermosets.[1] The choice of crosslinking agent is a critical design parameter that dictates the final properties of the material, including its mechanical strength, thermal stability, degradation profile, and biocompatibility.[2]

Among the various crosslinking chemistries, those forming hydrazone bonds have emerged as a powerful tool, particularly for biomedical applications such as drug delivery and tissue engineering.[3] This is due to the bioorthogonal nature of the reaction—the formation of a hydrazone bond from a hydrazide and an aldehyde or ketone—which proceeds efficiently under mild, physiological conditions without the need for toxic catalysts or producing harmful byproducts.[3][4]

While flexible aliphatic dihydrazides, such as Adipic Acid Dihydrazide (ADH), are commonly employed, there is a growing interest in crosslinkers that can impart specific, high-performance properties to the resulting network.[5] this compound (TAH), also known as terephthalohydrazide, enters this space as a compelling alternative.[6] Its rigid aromatic core presents a unique structural motif that distinguishes it from its aliphatic counterparts. This guide provides a comprehensive comparison of TAH against other common crosslinking agents, grounded in mechanistic principles and supported by experimental frameworks, to elucidate its efficacy for researchers and drug development professionals.

The Mechanism of Hydrazone Crosslinking

The cornerstone of TAH's function as a crosslinker is the formation of a hydrazone bond. This reaction occurs between the nucleophilic hydrazide group (-CONHNH₂) of TAH and an electrophilic carbonyl group (an aldehyde or ketone) on a corresponding polymer backbone. The reaction is a condensation reaction that releases a molecule of water and is typically catalyzed by mildly acidic conditions (pH 5-7), which are often ideal for biological applications.[4]

The resulting hydrazone linkage is a dynamic covalent bond. This means it is stable under physiological pH but can be reversed under more acidic conditions (pH < 5), allowing for the design of environmentally responsive or "smart" materials.[4] This reversibility is a key advantage over many traditional crosslinking methods that form permanent, irreversible bonds.

Caption: Mechanism of hydrazone crosslinking with TAH.

Comparative Analysis of Crosslinking Agents

The efficacy of a crosslinking agent is not absolute but is defined by the requirements of the final application. Here, we compare TAH to three other widely used classes of crosslinkers.

This compound (TAH) vs. Aliphatic Dihydrazides (e.g., ADH)

Adipic acid dihydrazide (ADH) is arguably the most common dihydrazide crosslinker, valued for its effectiveness and utility in aqueous systems.[5] The fundamental difference between TAH and ADH lies in the nature of their molecular backbone.

  • Structure and Rigidity: TAH possesses a rigid benzene ring, while ADH has a flexible four-carbon aliphatic chain.[5][7] This structural disparity is directly translated to the crosslinked network. TAH introduces stiff, aromatic segments that can significantly enhance the mechanical strength (i.e., storage modulus) and thermal stability of the resulting material.[8] The potential for π-π stacking between benzene rings can further reinforce the network structure.[9]

  • Flexibility and Swelling: Conversely, the flexible nature of ADH results in a more pliable network. This is advantageous for applications requiring high elasticity or a large swelling capacity. Hydrogels crosslinked with ADH are generally softer and can absorb more water compared to those crosslinked with TAH under identical polymer and concentration conditions.[10]

  • Causality: The choice between TAH and ADH is a trade-off between mechanical stiffness and network flexibility. For load-bearing tissue engineering scaffolds or materials requiring high thermal resistance, the rigidity of TAH is a distinct advantage. For applications like soft tissue sealants or superabsorbent hydrogels, the flexibility of ADH is preferable.

This compound (TAH) vs. Aldehydes (e.g., Glutaraldehyde)

Glutaraldehyde (GA) is a highly efficient and low-cost crosslinker that reacts with primary amines (like those in proteins such as gelatin or chitosan) to form Schiff base linkages.[2]

  • Biocompatibility and Cytotoxicity: The foremost advantage of TAH-based hydrazone chemistry over GA is biocompatibility. Unreacted glutaraldehyde is notoriously cytotoxic, which severely limits its use in biomedical applications, especially those involving cell encapsulation.[1][11] Hydrazide crosslinkers like TAH, and the resulting hydrogels, are generally non-toxic.[12]

  • Reaction Specificity: The reaction of TAH is highly specific to aldehydes and ketones (bioorthogonal), which are functional groups that can be intentionally introduced into polymer backbones.[4] GA, however, reacts with any available primary amine, which can lead to non-specific crosslinking in complex biological systems.

  • Bond Stability: The hydrazone bond formed by TAH is reversible under acidic conditions, enabling the design of stimuli-responsive systems.[4] The Schiff base formed by GA is also reversible via hydrolysis, but the covalent bonds formed by GA with proteins are often more complex and less controllably reversible.[2]

This compound (TAH) vs. Carbodiimide (EDC/NHS) Chemistry

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with N-hydroxysuccinimide (NHS), is a "zero-length" crosslinker that facilitates the formation of a stable amide bond between a carboxylic acid and a primary amine.[13]

  • Mechanism and Bond Type: TAH acts as a physical bridge, linking two polymer chains via two distinct hydrazone bonds. In contrast, EDC activates a carboxyl group, which then directly reacts with an amine on another chain, forming a permanent and highly stable amide bond.[13] If a dihydrazide like ADH is used with EDC, it acts as a linker between two carboxylated polymers.[13]

  • Reversibility: The primary functional difference is reversibility. The amide bond formed via EDC is essentially permanent under physiological conditions. The hydrazone bond from TAH is dynamic and cleavable.[4]

  • Causality: For applications requiring long-term stability and permanent material integrity, such as surgical implants or permanent coatings, EDC chemistry is superior. For applications where material degradation, drug release, or dynamic rearrangement is desired, the reversible nature of TAH's hydrazone bonds offers a significant advantage. The reaction with TAH is also a more straightforward one-pot mixing process compared to the multi-step activation and coupling required for EDC/NHS chemistry.[3]

Data Presentation: Crosslinker Performance Matrix

FeatureThis compound (TAH)Adipic Acid Dihydrazide (ADH)Glutaraldehyde (GA)EDC/NHS
Mechanism Hydrazone formation with carbonylsHydrazone formation with carbonylsSchiff base formation with aminesAmide bond formation (Carboxyl + Amine)
Bond Type Dynamic Covalent (Hydrazone)Dynamic Covalent (Hydrazone)Covalent (Schiff Base / Amine Adducts)Covalent (Amide)
Reversibility Yes (pH-sensitive)[4]Yes (pH-sensitive)[14]Yes (hydrolysis), but often complexNo (highly stable)[13]
Biocompatibility High[12]High[12][13]Low (cytotoxic)[1][11]Moderate (byproducts must be removed)
Reaction Conditions Aqueous, pH 5-7[4]Aqueous, pH 5-7[5]Aqueous, neutral pHAqueous, pH 4.5-7.5[13]
Mechanical Impact High Rigidity, High Thermal StabilityHigh Flexibility, ElasticityIncreases StiffnessIncreases Stiffness, Permanent Network
Crosslink Type LinkerLinkerLinker"Zero-Length" (direct) or Linker

Experimental Protocols

The following protocols provide a framework for comparing the efficacy of TAH and ADH in forming and characterizing a hydrogel from an aldehyde-modified polymer, such as oxidized hyaluronic acid (HA-Ox).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_gel Hydrogel Formation cluster_char Characterization prep_polymer Synthesize/Procure Aldehyde-Modified Polymer (e.g., HA-Ox) prep_crosslinker Prepare Stock Solutions: 1. TAH in DMSO/water 2. ADH in water 3. HA-Ox in PBS prep_polymer->prep_crosslinker mix Mix HA-Ox solution with TAH or ADH solution (1:1 aldehyde:hydrazide ratio) prep_crosslinker->mix gel Allow to gelate at 37°C mix->gel rheology Rheology: Measure Storage (G') and Loss (G'') Moduli gel->rheology swelling Swelling Study: Measure mass change in PBS over time rheology->swelling degradation Degradation Study: Monitor mass loss in PBS +/- acidic buffer swelling->degradation

Caption: Workflow for hydrogel synthesis and characterization.

Protocol 1: Hydrogel Formation with TAH Crosslinker
  • Rationale: This protocol establishes a baseline for forming a rigid hydrogel using TAH. TAH has poor water solubility, often requiring a co-solvent like DMSO, which must be considered for biocompatibility.

  • Preparation of Solutions:

    • Prepare a 2% (w/v) solution of aldehyde-modified hyaluronic acid (HA-Ox) in phosphate-buffered saline (PBS) at pH 7.4.

    • Prepare a stock solution of this compound (TAH). Due to solubility limits, dissolve TAH in a minimal amount of dimethyl sulfoxide (DMSO) before diluting with PBS to the final desired concentration. The final concentration should be calculated to achieve a 1:1 molar ratio of hydrazide groups to aldehyde groups.

  • Hydrogel Formation:

    • In a sterile vial, add 500 µL of the HA-Ox solution.

    • Quickly add 500 µL of the TAH solution to the HA-Ox.

    • Vortex gently for 5-10 seconds to ensure homogeneous mixing.

    • Incubate the mixture at 37°C. Gelation time can be monitored by vial tilting.

  • Purification (Self-Validating Step):

    • Once gelled, immerse the hydrogel in a large volume of PBS (pH 7.4) for 24-48 hours, with several changes of the buffer. This step is critical to remove any unreacted crosslinker and the DMSO co-solvent, ensuring the final material is biocompatible for cell studies.

Protocol 2: Hydrogel Formation with ADH Crosslinker (Comparative)
  • Rationale: This protocol serves as a direct comparison to Protocol 1, using the well-established, water-soluble ADH to form a flexible hydrogel.

  • Preparation of Solutions:

    • Prepare a 2% (w/v) solution of HA-Ox in PBS (pH 7.4).

    • Prepare a stock solution of Adipic Acid Dihydrazide (ADH) directly in PBS (pH 7.4).[5] ADH is water-soluble, simplifying the process. The concentration should be calculated to match the 1:1 molar ratio used for TAH.

  • Hydrogel Formation:

    • Follow the same mixing and incubation steps as described in Protocol 1 (steps 2.1-2.3).

  • Purification:

    • Immerse the ADH-crosslinked hydrogel in PBS for 24-48 hours to remove any unreacted ADH.

Protocol 3: Comparative Characterization
  • Rationale: Quantitative comparison of the physical properties of the TAH- and ADH-crosslinked hydrogels is necessary to determine their efficacy for different applications.

  • Rheological Analysis:

    • Use a rheometer with a parallel plate geometry to perform oscillatory time sweeps on the forming hydrogels to determine the gelation point (crossover of storage modulus G' and loss modulus G'').

    • Once gelled, perform a frequency sweep to measure G' at a constant strain. A significantly higher G' for the TAH gel will provide quantitative evidence of its superior rigidity.[15]

  • Swelling Ratio:

    • Lyophilize pre-weighed samples of each hydrogel to obtain the dry weight (Wd).

    • Immerse the dried gels in PBS (pH 7.4) at 37°C.

    • At set time points (e.g., 1, 4, 8, 24 hours), remove the gels, blot excess surface water, and record the swollen weight (Ws).

    • Calculate the swelling ratio: (Ws - Wd) / Wd. A lower swelling ratio for the TAH gel is expected, indicating a tighter, more rigid network.[3]

  • Degradation Study:

    • Incubate pre-weighed swollen hydrogel samples in PBS at pH 7.4 and in an acidic buffer (e.g., acetate buffer at pH 5.0).

    • At various time points, remove the samples, lyophilize them, and record the remaining dry weight.

    • Faster degradation at pH 5.0 will confirm the pH-sensitive nature of the hydrazone bonds for both crosslinkers. Differences in degradation rates may arise from the steric hindrance and stability imparted by the aromatic TAH structure.

Conclusion and Future Outlook

This compound (TAH) stands out as a specialized crosslinking agent capable of forming rigid, thermally stable, and biocompatible networks via dynamic hydrazone chemistry. Its primary advantage over flexible aliphatic dihydrazides like ADH is its ability to significantly increase the mechanical modulus of the resulting material, a direct consequence of its rigid aromatic structure. This makes TAH an excellent candidate for applications in regenerative medicine where robust mechanical support is essential, such as in bone or cartilage tissue engineering.

Compared to traditional crosslinkers like glutaraldehyde, TAH offers vastly superior biocompatibility, a critical requirement for any medical application.[12] Furthermore, its dynamic, pH-reversible nature provides a functional advantage over the permanent bonds formed by carbodiimide chemistry, enabling the development of smart materials for controlled drug delivery or dynamic cell culture environments.[4]

The selection of a crosslinking agent is ultimately dictated by the desired end-use application. TAH is not a universal replacement for other crosslinkers but rather a valuable addition to the scientist's toolkit. It provides a reliable method for creating high-stiffness hydrogels and other crosslinked polymers where mechanical performance and biocompatibility are paramount. Future research should focus on synthesizing TAH derivatives with improved aqueous solubility to further simplify processing and broaden its applicability in purely aqueous systems.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Terephthalic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Terephthalic acid hydrazide (CAS No. 136-64-1) is a versatile bifunctional molecule widely utilized by researchers in polymer chemistry, materials science, and drug development as a precursor for polyamides, heterocyclic compounds, and other complex molecules[1][2]. While its utility in the lab is significant, its handling and disposal demand a rigorous, safety-first approach. This guide provides an in-depth, procedural framework for the proper disposal of this compound, moving beyond mere compliance to instill a culture of safety and environmental stewardship. As scientists, our responsibility extends from the bench to the final, safe disposition of our research materials.

Section 1: Hazard Characterization & Safety Profile

Understanding the inherent risks of a chemical is the foundational step in its safe management. This compound is not benign; it is classified as a hazardous substance that poses specific risks upon exposure.[3] The primary hazards are irritation to the skin, eyes, and respiratory system.[4][5]

The causality behind these classifications dictates our handling procedures. The compound's fine, powdered form can easily become airborne, leading to inhalation and respiratory irritation.[4][5] Direct contact can cause significant skin and eye irritation, necessitating the use of barrier protection.[3][4]

Hazard ClassificationGHS CodeDescriptionSupporting Sources
Skin IrritationH315Causes skin irritation.[4][6]
Eye IrritationH319Causes serious eye irritation.[4][6]
Specific Target Organ ToxicityH335May cause respiratory irritation.[3][4][6]
Acute Oral Toxicity (Potential)H302Harmful if swallowed.[6]

These hazards mandate that this compound waste be treated as hazardous, requiring a dedicated and controlled disposal pathway.[3][5]

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Appropriate PPE is non-negotiable when handling this compound in any form—pure, in solution, or as waste. The choice of PPE is a direct response to the hazards identified above.

Experimental Protocol: PPE Requirements

  • Eye Protection: Wear safety goggles with side shields or a face shield (European Standard EN 166).[3] This is critical to prevent airborne dust from causing serious eye irritation.[4]

  • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile).[4] Always inspect gloves for tears or holes before use and wash hands thoroughly after handling.[7]

  • Body Protection: A standard laboratory coat or long-sleeved clothing is required to prevent skin contact.[3][4]

  • Respiratory Protection: When handling quantities that may generate dust, a NIOSH/MSHA-approved respirator is necessary to prevent respiratory tract irritation.[3][8] For small-scale laboratory use, handling in a well-ventilated area or a chemical fume hood may suffice.[3][4]

ScenarioMinimum Required PPE
Routine Weighing/Handling Safety Goggles, Gloves, Lab Coat. Perform in a ventilated area.
Preparing Waste Containers Safety Goggles, Gloves, Lab Coat.
Spill Cleanup Safety Goggles, Gloves, Lab Coat, Dust Respirator.

Section 3: Standard Operating Procedure for Waste Collection

Proper segregation and containment at the point of generation are critical for safe disposal. Never mix chemical waste streams without first confirming their compatibility.

Experimental Protocol: Waste Collection

  • Designate a Waste Container: Use a clearly labeled, sealable container for solid this compound waste. The label should include "Hazardous Waste," "this compound," and the associated hazard symbols.

  • Transfer Waste: Carefully transfer waste solids into the container using a spatula or scoop. Avoid any actions that could generate dust.

  • Seal Securely: Keep the container tightly closed when not in use.[4][5]

  • Store Appropriately: Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[4][9]

  • Contaminated Materials: Any items grossly contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be placed in the same designated hazardous waste container.[3]

Section 4: Emergency Protocol - Accidental Spills & Releases

A swift and correct response to a spill minimizes exposure and environmental contamination.

Experimental Protocol: Spill Cleanup

  • Ensure Safety: Evacuate non-essential personnel from the immediate area.[10] Ensure the area is well-ventilated.[4]

  • Remove Ignition Sources: Although not readily flammable, this is a prudent general safety measure.[4][10]

  • Don Appropriate PPE: At a minimum, wear the PPE outlined for spill cleanup in the table above.

  • Contain the Spill: Prevent the powder from spreading further. Do not use water to clean up as this may create a slurry that is harder to manage.

  • Collect the Material: Carefully sweep or scoop up the spilled solid.[3] Use non-sparking tools.[4] Place the collected material into a suitable, closed, and labeled container for disposal.[3][9]

  • Decontaminate the Area: Once the bulk material is removed, wipe the area with a damp cloth. Dispose of the cloth as hazardous waste.

  • Environmental Precaution: Do not allow the chemical to enter drains, sewers, or waterways.[4][11]

Section 5: The Disposal Pathway - From Lab to Final Treatment

The ultimate disposal of this compound must be handled by a licensed hazardous waste management facility. As a researcher, your responsibility is to prepare the waste correctly for pickup by your institution's Environmental Health & Safety (EHS) department or their designated contractor.

The following diagram illustrates the decision-making workflow for proper disposal.

G Start Waste Terephthalic Acid Hydrazide Generated Characterize Characterize Waste: - Solid or Contaminated Debris - Hazardous (Irritant) Start->Characterize Spill Accidental Spill Occurs Start->Spill Containerize Step 3: Securely Contain & Label in Designated Hazardous Waste Bin Characterize->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store Spill->Containerize No Cleanup Step 4: Execute Spill Cleanup Protocol Spill->Cleanup Yes Cleanup->Containerize ConsultEHS Consult Institutional EHS for Waste Pickup Schedule Store->ConsultEHS Disposal Final Disposal by Licensed Facility (e.g., Incineration) ConsultEHS->Disposal

Caption: Decision workflow for the safe disposal of this compound.

Disposal Methodology:

The most common and environmentally sound method for disposing of this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[12] Landfilling is generally not a preferred method. Regardless of the final method, the disposal must be conducted in strict accordance with local, state, and federal regulations.[4][9]

Section 6: Incompatible Wastes - A Critical Consideration

Mixing incompatible wastes can lead to violent reactions, heat generation, or the release of toxic gases.[13] For this compound, the primary incompatibility is with strong oxidizing agents .[12]

To ensure safety:

  • Never mix this compound waste with waste containing strong oxidizers (e.g., perchlorates, nitrates, peroxides).

  • Always use dedicated waste containers.

  • If a container previously held an incompatible chemical, it must be thoroughly decontaminated before being used for this compound waste.[13]

Conclusion

The proper disposal of this compound is a multi-step process rooted in a thorough understanding of its hazards. By adhering to the protocols for PPE, waste collection, spill management, and final disposal, researchers can ensure a safe laboratory environment and maintain full regulatory compliance. Always prioritize consultation with your institution's EHS department, as they are the ultimate authority on local disposal procedures.

References

Navigating the Handling of Terephthalic Acid Hydrazide: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher in the pharmaceutical and polymer sciences, Terephthalic acid hydrazide (TDH) presents a versatile molecular scaffold. Its utility, however, is paired with a clear need for meticulous handling to ensure the safety of laboratory personnel. This guide provides an in-depth, procedural framework for the safe handling of TDH, with a core focus on the selection and use of appropriate Personal Protective Equipment (PPE). The causality behind each recommendation is explained to foster a culture of safety built on understanding, not just protocol adherence.

Understanding the Hazard Profile of this compound

This compound (CAS No. 136-64-1) is a white, crystalline powder.[1] While its utility in synthesis is significant, it is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[2][3]

  • Skin Irritation: May cause skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust particles.[4]

A critical aspect of handling hydrazide compounds is understanding their potential for thermal instability. Thermal analysis of Terephthalic dihydrazide shows it is stable up to approximately 300°C, with a significant endothermic peak indicating melting and decomposition around 327°C.[5][6] While not classified as an explosive, the general reactivity of hydrazides necessitates caution with heat, friction, and incompatible materials.[4][7][8][9]

Core Directive: Personal Protective Equipment (PPE) Selection and Use

The selection of PPE is not a matter of simple preference but a scientifically informed decision based on the specific hazards of the chemical and the nature of the handling procedure.

Hand Protection: Beyond the "Standard Nitrile Glove"

The most common point of exposure is the hands. While nitrile gloves are a staple in most laboratories, a deeper understanding of their limitations is crucial.

  • For Incidental Contact (e.g., weighing, preparing solutions): High-quality, disposable nitrile gloves with a minimum thickness of 4-5 mil are generally sufficient. Nitrile is preferred over latex due to its superior resistance to a broader range of chemicals and to avoid potential latex allergies.[8] It's imperative to change gloves immediately upon any suspected contact with TDH.

Table 1: Glove Material Chemical Resistance

Glove MaterialGeneral Recommendation for Aromatic HydrazidesAdvantagesDisadvantages
Nitrile Good for incidental contact and splash protection.Good general chemical resistance, clear indication of tears.Can have shorter breakthrough times with some organic solvents.[12]
Neoprene Recommended for extended contact.Excellent resistance to acids, bases, and many organic compounds. Good dexterity.[10][13]Moderate cost.
Butyl Rubber Highly recommended for extended contact with hydrazines.Excellent resistance to ketones, esters, and hydrazines. High permeation resistance to gases and vapors.[10][13]Can be less dexterous and more expensive.

Operational Protocol for Glove Use:

  • Inspect: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: To prevent skin contamination, remove gloves by peeling them off from the cuff, turning them inside out.

  • Disposal: Dispose of used gloves in the designated hazardous waste container. Never reuse disposable gloves.

Eye and Face Protection: An Impenetrable Barrier

Given that this compound is a serious eye irritant, robust eye and face protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work with TDH.

  • Recommended Practice: For all procedures involving the handling of the solid powder or where splashing of solutions is possible, chemical splash goggles are required.

  • Best Practice for Maximum Protection: When handling larger quantities or during procedures with a high risk of splashing (e.g., transfers, heating), a face shield should be worn in conjunction with chemical splash goggles.[8]

Body Protection: Shielding Against Contamination

Standard laboratory coats are often insufficient when handling hazardous solids.

  • A flame-resistant lab coat should be worn, especially considering the potential for ignition of hydrazide compounds.[7][14]

  • For tasks with a higher risk of significant contamination, a chemical-resistant apron over the lab coat is recommended.

  • Ensure the lab coat is fully buttoned and the sleeves are not rolled up.

  • Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[7]

Respiratory Protection: Mitigating the Inhalation Hazard

The fine, crystalline nature of this compound poses a significant respiratory irritation risk if it becomes airborne. All handling of the solid material that could generate dust must be performed within a certified chemical fume hood.

In situations where engineering controls are not sufficient to prevent the generation of dust, or in the event of a spill, respiratory protection is essential.

  • Respirator Type: An air-purifying respirator (APR) is appropriate for this compound.

  • Cartridge/Filter Selection: Due to the particulate nature of the hazard, a respirator equipped with P100 particulate filters is required.[15][16] The "P" indicates that the filter is oil-proof, and the "100" signifies that it is 99.97% efficient at removing airborne particles.[17][18] A combination cartridge with an organic vapor component may be used if TDH is handled in a volatile organic solvent.[19]

Workflow for Respirator Use:

G cluster_0 Respirator Protocol Start Hazard Assessment: Potential for TDH Dust Inhalation EngControls Primary Control: Use Chemical Fume Hood Start->EngControls RespNeeded Are Engineering Controls Sufficient? EngControls->RespNeeded SelectResp Select NIOSH-Approved Respirator with P100 Filters RespNeeded->SelectResp No Proceed Proceed with Work RespNeeded->Proceed Yes FitTest Perform Qualitative or Quantitative Fit Test SelectResp->FitTest SealCheck User Seal Check Before Each Use FitTest->SealCheck Stop Work Not Permitted FitTest->Stop Fail SealCheck->Proceed

Caption: Workflow for determining the need for and proper use of respiratory protection.

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Safe Handling and Storage Procedures
  • Designated Area: All work with this compound should be conducted in a designated area of the laboratory.

  • Ventilation: As previously stated, all handling of the solid should occur in a chemical fume hood.

  • Ignition Sources: Keep TDH away from heat, sparks, and open flames.[4]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, and metal oxides, as these can catalyze decomposition.[2]

  • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area away from incompatible materials.[2]

Spill Response

In the event of a spill, immediate and appropriate action is critical to prevent exposure and further contamination.

Logical Flow for Spill Response:

G cluster_1 TDH Spill Response Spill Spill Occurs Alert Alert Personnel and Evacuate Area Spill->Alert Assess Assess Spill Size and Risk Alert->Assess SmallSpill Small Spill: Personnel Cleanup Assess->SmallSpill Small LargeSpill Large Spill: Contact EHS/Emergency Response Assess->LargeSpill Large DonPPE Don Appropriate PPE: - Respirator (P100) - Chemical Goggles & Face Shield - Neoprene/Butyl Gloves - Chemical Resistant Apron SmallSpill->DonPPE End Spill Cleanup Complete LargeSpill->End Contain Contain Spill with Inert Absorbent Material DonPPE->Contain Collect Carefully Collect Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Material Decontaminate->Dispose Dispose->End

Caption: Step-by-step procedure for responding to a this compound spill.

Disposal Plan

Chemical waste generators are responsible for the proper disposal of hazardous materials in accordance with local, state, and federal regulations.

  • Waste Identification: this compound waste should be classified as hazardous. While not specifically listed by name, wastes from the production of 1,1-dimethylhydrazine from carboxylic acid hydrazides are listed under EPA hazardous waste codes K107, K108, K109, and K110.[20][21][22] This indicates that hydrazide-containing wastes are of significant regulatory concern.

  • Containerization: Collect all TDH waste (including contaminated gloves, absorbent materials, and empty containers) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Disposal Method: The primary recommended disposal method for hydrazide waste is incineration in a permitted hazardous waste facility.[2] In some cases, chemical treatment to degrade the hydrazide functionality may be an option, but this should only be performed by trained personnel following a validated procedure. Oxidation with sodium or calcium hypochlorite or hydrogen peroxide has been used for hydrazine fuels, but the potential for the formation of hazardous byproducts must be considered.[2]

Conclusion: A Proactive Approach to Laboratory Safety

The safe handling of this compound is predicated on a thorough understanding of its hazards and the diligent application of appropriate control measures. This guide provides a framework for establishing safe laboratory practices, with a strong emphasis on the rationale behind each PPE selection and procedural step. By integrating these principles into your laboratory's standard operating procedures, you can harness the synthetic utility of this valuable compound while maintaining the highest standards of safety for all personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.